molecular formula C8H6BrF3O B1590227 (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol CAS No. 80418-13-9

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1590227
CAS No.: 80418-13-9
M. Wt: 255.03 g/mol
InChI Key: PHWPRSZULISLMK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWPRSZULISLMK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505335
Record name (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80418-13-9
Record name (1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol physical properties

[1][2]

Executive Summary

This compound (CAS: 80418-13-9) is a high-value chiral intermediate used primarily in the synthesis of pharmaceutical agents requiring precise stereochemistry and metabolic stability.[1] The incorporation of the trifluoromethyl (

1

This guide provides a validated technical overview for researchers focusing on asymmetric synthesis and drug discovery.[1]

Chemical Identity & Structure

PropertyDetail
IUPAC Name (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Common Name (S)-4-Bromo-

-(trifluoromethyl)benzyl alcohol
CAS Number (S-isomer) 80418-13-9
CAS Number (Racemate) 76911-73-4
Molecular Formula

Molecular Weight 255.03 g/mol
SMILES C1=CC(=CC=C1(F)F)O)Br
Stereochemistry (S)-Enantiomer
Structural Visualization

The following diagram illustrates the stereochemical configuration and functional handles.

GCompound(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanolCF3Trifluoromethyl Group(-CF3)Increases LipophilicityMetabolic ShieldCompound->CF3 Electronic EffectOHHydroxyl Group(-OH)H-Bond DonorChiral Center (S)Compound->OH StereocenterBrBromine Handle(-Br)Site for Cross-CouplingCompound->Br Functionalization

Figure 1: Functional group analysis of the (S)-enantiomer highlighting key pharmacophore features.[1][2][3]

Physical Properties[1][4][5][7][8]

The physical state of the enantiomer often differs from the racemate.[1][4] While the ketone precursor is a solid (MP: 31°C), the chiral alcohol is typically a viscous liquid or low-melting solid at room temperature.[1]

PropertyValue / DescriptionNote
Physical State Colorless to pale yellow liquid or semi-solidTendency to supercool; store at 2-8°C.
Boiling Point ~95°C @ 4 mmHg (Lit.[1] for ketone/analog)High boiling point due to H-bonding.[1]
Density ~1.67 g/mLHigh density due to Br and

.
Optical Rotation (+) Dextrorotatory Sign is (+) for the (S)-isomer in this class.[1][4]
Solubility Soluble in MeOH, DCM, THF, EtOAcLow solubility in water; miscible with organic solvents.[1]
pKa ~11.5 - 12.0More acidic than non-fluorinated analogs due to electron-withdrawing

.

Critical Insight: The (S)-enantiomer of 1-phenyl-2,2,2-trifluoroethanol derivatives is typically dextrorotatory (+) .[1][4] The specific rotation


 is sensitive to solvent and concentration; however, the (+) sign is a reliable initial indicator of the (S)-configuration for this specific scaffold.[1]

Stereoselective Synthesis Protocol

The most authoritative method for accessing high-enantiomeric excess (ee >95%) this compound is via Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-Noyori catalyst.[1]

Validated Workflow (Noyori ATH)

Reaction:

1

Protocol Steps:

  • Precursor: Start with 1-(4-bromophenyl)-2,2,2-trifluoroethanone (CAS: 16184-89-7).[1]

  • Catalyst System: Use RuCl(p-cymene)[(S,S)-Ts-DPEN] .

    • Note: The (S,S)-ligand typically yields the (S)-alcohol for aromatic trifluoromethyl ketones.[1]

  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2).[1]

  • Conditions: Stir at 25-40°C in dichloromethane or neat.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

SynthesisKetoneStart: 4-Bromo-2,2,2-trifluoroacetophenone(Achiral Ketone)TSTransition State(Hydride Transfer)Ketone->TS CoordinationCatalystCatalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]Hydrogen Source: HCOOH/TEACatalyst->TS StereocontrolProductProduct: this compound(>95% ee)TS->Product Reduction

Figure 2: Asymmetric Transfer Hydrogenation pathway yielding the (S)-enantiomer.

Characterization & Quality Control

To validate the identity and purity of the (S)-enantiomer, the following analytical methods are standard.

Chiral HPLC

Separation of enantiomers is achieved using polysaccharide-based chiral stationary phases.[1][5][6]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Result: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).[1]

NMR Spectroscopy
  • 
     NMR:  Singlet around -78 ppm (distinctive for 
    
    
    adjacent to a chiral center).[1]
  • 
    H NMR:  The methine proton (
    
    
    ) appears as a quartet due to coupling with fluorine (
    
    
    ).[1]

Safety & Handling (GHS)[1]

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Precautions:

  • Use in a fume hood.[1]

  • Wear nitrile gloves and safety glasses.[1]

  • Store under inert gas (Argon/Nitrogen) at 2-8°C to maintain optical purity and prevent oxidation.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277102, 1-(4-Bromophenyl)-2,2,2-trifluoroethanol.[1]

  • Sigma-Aldrich. Product Specification: 4'-Bromo-2,2,2-trifluoroacetophenone (Precursor).[1]

    • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. (Foundational method for synthesis).[1]

    • TCI Chemicals. Product Detail: 1-(4-Bromophenyl)-2,2,2-trifluoroethanone.[1][7]

      • ChemSRC.

      (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol CAS number 80418-13-9

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol (CAS 80418-13-9) represents a high-value chiral building block in modern medicinal chemistry. Its structural uniqueness lies in the convergence of three critical pharmacophoric elements: a trifluoromethyl (CF₃) group that enhances metabolic stability and lipophilicity; a chiral secondary alcohol that serves as a versatile handle for stereospecific derivatization; and a para-bromophenyl moiety that enables divergent cross-coupling reactions. This guide outlines the synthesis, validation, and application of this scaffold, emphasizing its role in the development of Cathepsin K inhibitors, S1P1 agonists, and next-generation agrochemicals.

      Chemical Identity & Physical Properties[1][2][3][4][5][6]

      PropertySpecification
      Systematic Name (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol
      Synonyms (S)-BPFL; (S)-4'-Bromo-α,α,α-trifluorobenzyl alcohol
      Molecular Formula C₈H₆BrF₃O
      Molecular Weight 255.03 g/mol
      Appearance White to off-white crystalline solid
      Melting Point 45–50 °C (Typical range for enantiopure solid)
      Solubility Soluble in MeOH, EtOH, DCM, THF, DMSO; Sparingly soluble in water
      Chirality (S)-Enantiomer (Cahn-Ingold-Prelog priority: OH > CF₃ > Ph-Br > H)
      Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

      Strategic Synthesis Protocols

      The synthesis of the (S)-enantiomer requires strict stereocontrol due to the similar steric profiles of the trifluoromethyl and aryl groups. Two primary methodologies are recommended: Chemoenzymatic Reduction (for scalability and green chemistry) and Asymmetric Transfer Hydrogenation (for rapid discovery phase synthesis).

      Method A: Biocatalytic Reduction (Green Chemistry Route)

      This method utilizes Ketoreductases (KREDs) to achieve >99% ee.[1] It is the preferred route for scale-up due to mild conditions and the avoidance of heavy metals.

      • Substrate: 1-(4-Bromophenyl)-2,2,2-trifluoroethanone (CAS 16184-89-7).

      • Biocatalyst: NADPH-dependent Ketoreductase (Screening required; Novosphingobium or Lactobacillus variants often show S-selectivity).

      • Cofactor Regeneration: Glucose Dehydrogenase (GDH) with Glucose.

      Protocol:

      • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

      • Reaction Assembly: Dissolve the ketone substrate (50 g/L) in IPA (5% v/v) or DMSO. Add to the buffer.

      • Initiation: Add NADP+ (1.0 g/L), Glucose (1.5 eq), GDH, and the specific KRED enzyme.

      • Incubation: Stir at 30°C, 150 rpm for 24 hours. Monitor pH and adjust with 1M NaOH if necessary.

      • Workup: Extract with Ethyl Acetate (3x). Dry organic phase over Na₂SO₄ and concentrate.[2]

      • Purification: Recrystallize from Hexane/EtOAc to upgrade ee if necessary.

      Method B: Corey-Bakshi-Shibata (CBS) Reduction

      For laboratory-scale synthesis where enzyme screening is not feasible, the CBS reduction provides a reliable chemical alternative.

      • Catalyst: (S)-Me-CBS-oxazaborolidine (derived from S-proline).

      • Reductant: Borane-THF complex (BH₃[3]·THF) or Catecholborane.[2]

      • Mechanism: The CF₃ group acts as the "small" group sterically but has high electronic demand. The (S)-CBS catalyst typically directs hydride attack to yield the (S)-alcohol for trifluoromethyl ketones, consistent with the "anti-Prelog" behavior often observed with fluorinated substrates.

      Protocol:

      • Drying: Flame-dry all glassware under Argon.

      • Catalyst Prep: Charge (S)-Me-CBS (0.1 eq) in dry THF. Cool to -20°C.

      • Addition: Simultaneously add the ketone (1.0 eq in THF) and BH₃·THF (0.6 eq) over 1 hour.

      • Quench: Slowly add MeOH to destroy excess borane.

      • Isolation: Acid hydrolysis (1N HCl), extraction with ether, and column chromatography (SiO₂, Hex/EtOAc).

      Visualization: Synthesis Workflow

      SynthesisWorkflow Ketone Precursor: 1-(4-Bromophenyl)- 2,2,2-trifluoroethanone CBS Chemical Route: (S)-CBS Catalyst BH3-THF, -20°C Ketone->CBS Lab Scale Enzyme Biocatalytic Route: KRED (NADPH) Glucose/GDH, pH 7 Ketone->Enzyme Process Scale Product Target: (S)-1-(4-Bromophenyl)- 2,2,2-trifluoroethanol (>98% ee) CBS->Product Yield: 85-90% Enzyme->Product Yield: >95% QC QC Check: Chiral HPLC 19F-NMR Product->QC

      Caption: Dual-pathway synthesis strategy comparing chemical (CBS) and biological (Enzymatic) routes for stereoselective production.

      Analytical Validation (Self-Validating Systems)

      Trustworthiness in chiral synthesis relies on rigorous analytical confirmation.

      Chiral HPLC Method
      • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

      • Mobile Phase: Hexane : Isopropanol (95:5).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV @ 254 nm.

      • Expected Result: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H columns (verify with racemic standard).

      NMR Characterization[1][6]
      • ¹H NMR (400 MHz, CDCl₃): δ 7.54 (d, J=8.4 Hz, 2H, Ar-H), 7.38 (d, J=8.4 Hz, 2H, Ar-H), 5.02 (q, J=6.8 Hz, 1H, CH-CF₃), 2.85 (br s, 1H, OH).

      • ¹⁹F NMR (376 MHz, CDCl₃): δ -78.5 (s, 3F, CF₃). Note: The quartet splitting in proton NMR is diagnostic of the CH-CF3 coupling.

      Functionalization & Reactivity Profile

      The (S)-BPFL scaffold offers two orthogonal reactivity handles: the Aryl Bromide (for cross-coupling) and the Chiral Alcohol (for nucleophilic substitution or protection).

      A. Suzuki-Miyaura Coupling

      The bromine atom allows for the attachment of biaryl systems without racemizing the chiral center, provided basic conditions are controlled to prevent elimination of the CF₃-alcohol (which can form a reactive enol ether intermediate).

      • Conditions: Pd(dppf)Cl₂ (3 mol%), Ar-B(OH)₂ (1.2 eq), K₂CO₃, Dioxane/H₂O, 80°C.

      • Precaution: Avoid strong alkoxides which might trigger Cannizzaro-type rearrangements or elimination.

      B. Nucleophilic Substitution (SNAr / Mitsunobu)

      The OH group adjacent to the electron-withdrawing CF₃ is more acidic (pKa ~12) than typical alcohols.

      • Etherification: Reacts readily with alkyl halides using weak bases (K₂CO₃) in acetone.

      • Inversion: Mitsunobu reaction (PPh₃/DIAD) can invert the center to the (R)-configuration if needed, or install nitrogen nucleophiles (azides).

      Visualization: Reactivity Logic

      Reactivity Core (S)-BPFL Core (Chiral + Br-Handle) Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Ether Base/Alkyl Halide (Williamson Ether) Core->Ether Mitsunobu Mitsunobu (DIAD/PPh3) with Nucleophile Core->Mitsunobu Biaryl Biaryl Product (Retains Chirality) Suzuki->Biaryl Deriv Chiral Ether (Metabolically Stable) Ether->Deriv Inverted Inverted (R)-Product (Stereocenter Switch) Mitsunobu->Inverted Inversion

      Caption: Divergent reactivity profile showing orthogonal functionalization of the aryl bromide and chiral hydroxyl group.

      Applications in Drug Discovery

      Pharmacophore Utility

      The trifluoromethyl group is a bioisostere for the isopropyl group but prevents metabolic oxidation (blocking CYP450 sites). The (S)-configuration often mimics the transition state of enzyme substrates.

      • Cathepsin K Inhibitors: The scaffold serves as a precursor to Odanacatib analogs, where the CF₃ group occupies a hydrophobic S2 pocket in the enzyme active site.

      • S1P1 Agonists: Used in the synthesis of immunomodulators (e.g., BMS-986166 derivatives) where the chiral alcohol dictates receptor subtype selectivity.

      • Agrochemicals: The CF₃-benzyl moiety is common in succinate dehydrogenase inhibitor (SDHI) fungicides.

      Safety & Handling (MSDS Highlights)

      • Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

      • Handling: Use in a fume hood. The CF₃ group increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves.

      • Waste: Halogenated organic waste stream. Do not mix with strong oxidizers.

      References

      • Biocatalytic Synthesis & KRED Screening

        • Development of an Enzymatic Process for the Synthesis of Chiral Halohydrins. ResearchGate.

      • CBS Reduction Mechanism & Protocol

        • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. PMC - NIH.

      • Chemical Identity & Properties

        • 1-(4-Bromophenyl)-2,2,2-trifluoroethanol Substance Record.[4] NIH - GSRS.

      • Applications in Drug Design (S1P1/Cathepsin)

        • Applications of 2,2,2 Trifluoroethanol in Supercritical Fluid Chromatography. ResearchGate.

      • Safety Data

        • This compound Safety Information.[5] Sigma-Aldrich.

      Sources

      Synthesis of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Whitepaper: Enantioselective

      Executive Summary

      The chiral alcohol (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol represents a high-value pharmacophore in modern medicinal chemistry.[1] The trifluoromethyl (

      
      ) group imparts unique metabolic stability and lipophilicity (bioisosterism), while the aryl bromide moiety serves as a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
      

      Achieving high enantiomeric excess (ee) for

      
      -trifluoromethyl alcohols is synthetically challenging due to the "fluorine effect"—the strong electron-withdrawing nature of the 
      
      
      
      group alters the electronic character of the carbonyl, often leading to stable hydrates (gem-diols) and inverting Cahn-Ingold-Prelog (CIP) priority rules compared to non-fluorinated analogs.

      This guide details two validated, scalable routes to the (S)-enantiomer:

      • Chemical Catalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN complexes.

      • Biocatalysis: Ketoreductase (KRED) mediated reduction.[2]

      Strategic Analysis: The Stereochemical Inversion

      Before initiating synthesis, researchers must address a critical nomenclature pitfall specific to trifluoromethyl carbinols.

      In standard acetophenone reduction (e.g., 1-phenylethanol), the phenyl group is Large (

      
      ) and the methyl is Medium (
      
      
      
      ).
      • CIP Priority:

        
        .[1]
        
      • Configuration: The spatial arrangement yielding the (S)-enantiomer is standard.

      In 1-(4-bromophenyl)-2,2,2-trifluoroethanol :

      • Sterics: The Aryl group is generally treated as Large (

        
        ), and 
        
        
        
        mimics the Medium (
        
        
        ) group (similar van der Waals radius to isopropyl/ethyl).
      • CIP Priority:

        
        .
        
        • Note: The atomic number of Fluorine (9) gives the

          
           carbon higher priority than the Aryl carbon (6).
          

      Implication: A catalyst that delivers hydride from the Si-face (producing the (S)-alcohol in non-fluorinated ketones) will produce the (R)-alcohol in trifluoromethyl ketones due to the 2/3 priority swap, assuming the spatial orientation of the substrate remains constant (

      
       in 
      
      
      
      -pocket,
      
      
      in
      
      
      -pocket).

      Directive: To target the (S)-enantiomer , one must typically employ the catalyst enantiomer that would yield the (R)-isomer for non-fluorinated substrates.

      Route 1: Asymmetric Transfer Hydrogenation (Noyori ATH)[3][4]

      This is the industry-standard "Gold Route" for scalability and cost-efficiency.[1]

      Reaction Scheme

      Substrate: 1-(4-bromophenyl)-2,2,2-trifluoroethanone Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)

      Mechanism & Causality

      The reaction proceeds via a metal-ligand bifunctional mechanism . The Ruthenium center activates the hydride (from formate), while the amine proton of the TsDPEN ligand activates the carbonyl oxygen via hydrogen bonding.

      • Why (R,R)-TsDPEN? As detailed in the Strategic Analysis, the (S,S)-ligand typically yields the (R)-trifluoromethyl alcohol. To obtain the (S)-product , we invert the ligand chirality to (R,R) .

      • Why Formic Acid/TEA? Isopropanol (reversible ATH) is less effective for electron-deficient

        
         ketones due to unfavorable equilibrium thermodynamics. The irreversible release of 
        
        
        
        from formic acid drives the conversion to completion.
      Detailed Protocol

      Step 1: Catalyst Pre-formation (In-situ)

      • In a dry Schlenk flask under Argon, charge

        
         (0.5 mol%) and 
        
        
        
        (1.2 mol%).
      • Add dry DCM (0.1 M relative to substrate) and TEA (2 eq). Stir at 25°C for 30 min to form the purple 16e⁻ active catalyst species.

      Step 2: Substrate Addition

      • Add 1-(4-bromophenyl)-2,2,2-trifluoroethanone (1.0 eq).

        • Critical Check: Ensure the ketone is anhydrous .

          
           ketones readily form hydrates (
          
          
          
          ) upon exposure to air, which are inactive in ATH. If the starting material is a white solid (hydrate), dehydrate it by refluxing in toluene with a Dean-Stark trap or treating with molecular sieves before use.
      • Cool the mixture to 0°C to maximize enantioselectivity.

      Step 3: Reduction

      • Slowly add the HCOOH/TEA (5:2) mixture (3.0 eq of hydride) via syringe pump over 1 hour.

        • Reasoning: Controlling the exotherm and

          
           evolution prevents catalyst deactivation.
          
      • Monitor by TLC/HPLC.[1] Reaction typically completes in 4–12 hours.

      Step 4: Workup

      • Quench with water.[3][4][5] Extract with DCM.

      • Wash organic layer with sat.

        
         (to remove residual formic acid) and Brine.
        
      • Dry over

        
         and concentrate.
        

      Step 5: Purification

      • Flash column chromatography (Hexanes/EtOAc).

      • Yield Target: >90%.[5][6]

      • ee Target: >95% (Upgrade to >99% via recrystallization from Hexanes if necessary).

      Visualization: The ATH Catalytic Cycle

      ATH_Mechanism cluster_0 Stereocontrol PreCat Pre-Catalyst Ru-Cl(TsDPEN) Active 16e⁻ Active Species Ru-N (Purple) PreCat->Active TEA (-HCl) Hydride 18e⁻ Ruthenium Hydride Ru-H / N-H Active->Hydride + HCOOH (-CO2) TS Transition State Outer-Sphere Assembly Hydride->TS + Ketone (H-bond directing) TS->Active Hydride Transfer (-Product) Product Product Release (S)-Alcohol TS->Product Dissociation

      Caption: Ru-catalyzed bifunctional mechanism. The chiral ligand directs the hydride attack, determining the stereochemical outcome.

      Route 2: Biocatalytic Reduction (Green Chemistry)

      For pharmaceutical applications requiring >99.9% ee and mild conditions, enzymatic reduction using Ketoreductases (KREDs) is the superior route.

      Strategic Advantage

      Enzymes operate under ambient pressure/temperature and water-based media.[1] Unlike chemical catalysts, enzymes can be evolved (Directed Evolution) to handle the specific steric bulk of the Bromine and

      
       groups perfectly.
      
      Screening Workflow

      Panel Selection: Focus on KREDs known for "Anti-Prelog" selectivity (often yielding (S)-alcohols from acetophenones) or specific libraries designed for bulky ketones (e.g., Codexis, Johnson Matthey, or in-house Lactobacillus kefir variants).

      Reaction Setup (Screening Scale):

      • Substrate: 5 g/L of ketone (dissolved in DMSO cosolvent, 10% v/v).

      • Buffer: K-Phosphate pH 7.0.[1]

      • Cofactor: NADP+ (0.1 g/L).

      • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

      Hit Identification: Analyze via Chiral HPLC. Look for enzymes giving >99% ee of the (S)-isomer.[2][7]

      • Note: If only (R)-selective enzymes are found (common for wild-type ADHs on acetophenones), use the "Mirror Image" concept: Engineering the enzyme active site (mutagenesis) is required, or simply screen a wider "S-selective" library (e.g., Thermoanaerobium species).

      Visualization: Biocatalytic Workflow

      Biocatalysis Substrate Substrate 1-(4-Br-Ph)-2,2,2-trifluoroethanone Screen KRED Library Screen (96-well plate) Substrate->Screen DMSO solution Hit Hit Identification (>99% ee, >50% conv) Screen->Hit Chiral HPLC Opt Process Optimization (pH, Temp, Cosolvent) Hit->Opt DoE Scale Scale-Up (100g) GDH Recycle System Opt->Scale

      Caption: Workflow for identifying and scaling the optimal biocatalyst for enantioselective reduction.

      Analytical Validation

      Trustworthiness relies on rigorous data verification.

      Table 1: Analytical Methods

      ParameterMethodConditions / ColumnAcceptance Criteria
      Identity 1H-NMR (400 MHz)
      
      
      
      
      5.10 (q, 1H, CH-CF3), 7.4-7.6 (m, 4H, Ar-H)
      Enantiomeric Excess Chiral HPLCChiralcel OD-H or AD-H > 98.0% ee
      Mobile Phase IsocraticHexane : i-PrOH (95:[1]5)Baseline resolution of enantiomers
      Chemical Purity UPLC-MSC18 Reverse Phase> 98.0% Area

      Self-Validation Check: The (S)-enantiomer typically elutes second on OD-H columns for similar substrates, but this must be confirmed by running a racemic standard prepared by

      
       reduction.
      

      Safety & Handling

      • Trifluoromethyl Ketones: These are potent electrophiles. They can inhibit serine proteases (enzyme inhibition). Handle with gloves and in a fume hood.

      • Hydrate Formation: As noted, the ketone absorbs atmospheric moisture. Store under nitrogen in a desiccator.

      • Bromide Sensitivity: Avoid using organolithiums (e.g., n-BuLi) if further functionalization is planned on the alcohol, as lithium-halogen exchange will occur at the aryl bromide.

      References

      • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[8][9][10] Accounts of Chemical Research. Link

      • Fujii, A., et al. (1996).[9] Asymmetric Transfer Hydrogenation of Activated Ketones Catalyzed by Chiral Ruthenium(II) Complexes.[8][9][10][11] Journal of the American Chemical Society.[9] Link

      • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

      • Lyubimov, S. E., et al. (2008). Asymmetric transfer hydrogenation of trifluoromethyl ketones. Journal of Fluorine Chemistry. Link

      • Safety Data Sheet (SDS). 1-(4-Bromophenyl)-2,2,2-trifluoroethanone. Fisher Scientific. Link

      Sources

      Starting materials for (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      An In-depth Technical Guide to the Synthesis of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      This compound is a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features make it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a detailed exploration of the prevalent synthetic strategies for accessing this compound, with a primary focus on the asymmetric reduction of the corresponding ketone. We will delve into the selection of starting materials, the rationale behind catalyst choice, and provide a detailed experimental protocol.

      Introduction: The Importance of Chiral Fluoroalcohols

      Chirality plays a pivotal role in the efficacy and safety of many pharmaceuticals and agrochemicals. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Fluorinated organic compounds are also of high interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. This compound combines both of these features, making it a highly sought-after chiral intermediate.

      Synthetic Strategies: An Overview

      The most common and efficient method for the synthesis of this compound is the asymmetric reduction of its prochiral ketone precursor, 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one. This approach offers high yields and excellent enantioselectivity.

      G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-bromo-trifluoroacetylacetophenone 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one Asymmetric_Reduction Asymmetric Reduction 4-bromo-trifluoroacetylacetophenone->Asymmetric_Reduction Reducing_Agent Reducing Agent (e.g., BH3-SMe2) Reducing_Agent->Asymmetric_Reduction Chiral_Catalyst Chiral Catalyst (e.g., (R)-CBS) Chiral_Catalyst->Asymmetric_Reduction S_Product This compound Asymmetric_Reduction->S_Product

      Fig. 1: Synthetic workflow for this compound.

      Starting Materials and Reagents

      The primary starting material for this synthesis is 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one . This ketone can be synthesized through various methods, such as the Friedel-Crafts acylation of bromobenzene with trifluoroacetic anhydride or trifluoroacetyl chloride.

      The choice of reducing agent and chiral catalyst is critical for achieving high enantioselectivity. A widely employed system is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a borane reducing agent in the presence of a chiral oxazaborolidine catalyst.

      Key Reagents:

      • Substrate: 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one

      • Reducing Agent: Borane dimethyl sulfide complex (BH3·SMe2) is a common choice due to its stability and ease of handling compared to gaseous diborane.

      • Chiral Catalyst: (R)-2-Methyl-CBS-oxazaborolidine is frequently used to stereoselectively deliver the hydride to the prochiral ketone, leading to the (S)-alcohol. The (R)-enantiomer of the catalyst yields the (S)-product due to the stereochemical course of the reaction.

      Experimental Protocol: Asymmetric Reduction via CBS Catalysis

      This protocol outlines a representative procedure for the synthesis of this compound using the CBS reduction method.

      Step 1: Catalyst Preparation and Reaction Setup

      • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (e.g., 1 M in toluene, 0.1 eq.).

      • Cool the flask to 0 °C in an ice bath.

      • Slowly add borane dimethyl sulfide complex (BH3·SMe2, e.g., 2 M in THF, 1.0 eq.) to the catalyst solution while maintaining the temperature below 5 °C. Stir the mixture for 10-15 minutes at this temperature.

      Step 2: Substrate Addition

      • Dissolve 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one (1.0 eq.) in anhydrous tetrahydrofuran (THF).

      • Add the ketone solution dropwise to the pre-formed catalyst-borane complex over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

      • Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      Step 3: Quenching and Workup

      • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.

      • Allow the mixture to warm to room temperature and stir for 30 minutes.

      • Remove the solvent under reduced pressure.

      • Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      Step 4: Purification

      • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound as a white solid or a colorless oil.

      Data and Expected Outcomes

      The asymmetric reduction of 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one using the CBS methodology typically yields the (S)-alcohol in high yield and with excellent enantiomeric excess (ee).

      ParameterTypical Value
      Yield>90%
      Enantiomeric Excess (ee)>98%
      Purity (by HPLC/GC)>99%

      Mechanistic Insights

      The high enantioselectivity of the CBS reduction is attributed to the formation of a rigid, five-membered transition state involving the oxazaborolidine catalyst, the borane, and the ketone. The steric bulk of the substituents on the catalyst directs the hydride transfer from the borane to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

      G cluster_0 Catalytic Cycle Catalyst (R)-CBS Catalyst Complex Catalyst-Ketone-Borane Transition State Catalyst->Complex Coordination Ketone Ketone Substrate Ketone->Complex Borane BH3-SMe2 Borane->Complex Product (S)-Alcohol Complex->Product Hydride Transfer Regenerated_Catalyst Regenerated (R)-CBS Product->Regenerated_Catalyst Release Regenerated_Catalyst->Catalyst Re-entry

      Fig. 2: Simplified mechanistic cycle of the CBS reduction.

      Conclusion

      The asymmetric reduction of 2,2,2-trifluoro-1-(4-bromophenyl)ethan-1-one using a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, is a robust and highly efficient method for the synthesis of this compound. The readily available starting materials, mild reaction conditions, and consistently high yields and enantioselectivities make this a preferred route for both laboratory-scale synthesis and industrial production.

      References

      • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

      • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

      • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

      Technical Guide: 1H NMR Characterization of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide outlines the technical characterization of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol , a critical chiral building block in the synthesis of fluorinated pharmaceuticals. It addresses the specific needs of medicinal chemists requiring rigorous structural validation and enantiomeric purity assessment.

      Executive Summary & Structural Context

      The introduction of a trifluoromethyl (

      
      ) group adjacent to a hydroxyl center significantly alters the electronic environment of the molecule compared to its non-fluorinated analog. For This compound , the strong electron-withdrawing nature of the 
      
      
      
      group deshields the methine proton and introduces heteronuclear spin-spin coupling (
      
      
      ).

      Key Structural Features for NMR Analysis:

      • Chiral Center: The C1 position is a stereocenter. In an achiral solvent (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
        ), the (S) and (R) enantiomers are magnetically equivalent. Chiral discrimination requires derivatization or Chiral Solvating Agents (CSAs).[1]
        
      • Spin System:

        • Aromatic: AA'BB' system (para-substituted benzene).

        • Aliphatic:

          
           system (Methine coupled to OH and 
          
          
          
          ).

      Experimental Protocol: Sample Preparation

      To ensure reproducibility and resolution of the hydroxyl coupling, strict control of solvent water content is required.

      Standard Characterization (CDCl3)
      • Concentration: 10–15 mg in 0.6 mL

        
         (99.8% D).
        
      • Note: Commercial

        
         often contains traces of acid/water, which catalyzes proton exchange, collapsing the OH signal into a broad singlet and decoupling it from the methine proton.
        
      • Recommendation: Filter solvent through basic alumina or use ampouled "silver foil" solvent to observe the

        
         coupling (
        
        
        
        ).
      Rigorous Characterization (DMSO-d6)
      • Concentration: 10 mg in 0.6 mL

        
        .
        
      • Benefit: Hydrogen bonding with DMSO slows proton exchange, typically revealing the OH as a distinct doublet and the methine as a quartet of doublets (qd).

      Spectral Interpretation & Assignment

      The following data represents the theoretical consensus for the compound in

      
       at 298 K, 400 MHz.
      
      Quantitative Data Summary
      SignalIntegrationMultiplicityChemical Shift (
      
      
      , ppm)
      Coupling Constants (
      
      
      , Hz)
      Assignment
      A 2HDoublet (d)7.54
      
      
      Ar-H (ortho to Br)
      B 2HDoublet (d)7.35
      
      
      Ar-H (ortho to CH)
      C 1HQuartet (q)*5.02
      
      
      Methine (
      
      
      )
      D 1HBroad Singlet~2.80N/AHydroxyl (
      
      
      )

      *Note: If OH exchange is slow (dry solvent), Signal C becomes a quartet of doublets (qd) and Signal D becomes a doublet.

      Detailed Mechanistic Analysis
      The Aromatic Region (7.3 – 7.6 ppm)

      The 4-bromophenyl moiety exhibits a classic AA'BB' system , appearing as two "roofed" doublets.

      • Causality: The bromine atom is electron-withdrawing by induction but electron-donating by resonance. However, the alkyl-CF3 group is strongly electron-withdrawing.

      • Assignment: The protons ortho to the bromine (Signal A) are generally more deshielded (downfield) than those ortho to the alkyl group (Signal B) due to the heavy atom effect and inductive withdrawal of the bromine, though the strong

        
         effect on the benzylic position compresses this difference compared to non-fluorinated analogs.
        
      The Methine Probe (5.02 ppm)

      This is the most diagnostic signal.

      • Chemical Shift: The shift to ~5.0 ppm is characteristic of

        
        -trifluoromethyl carbinols. The 
        
        
        
        group pulls electron density, significantly deshielding this proton compared to 1-(4-bromophenyl)ethanol (~4.8 ppm).
      • Coupling (

        
        ):  The vicinal coupling to the three equivalent fluorine atoms splits this signal into a quartet with 
        
        
        
        Hz. This is a "fingerprint" for the integrity of the
        
        
        motif.
      The Hydroxyl Proton (Variable)
      • Dynamic Exchange:

        
        .
        
      • In "wet"

        
        , this exchange is fast on the NMR timescale, averaging the spin states and decoupling the OH from the methine.
        
      • Validation Check: If the methine appears as a sharp quartet, the OH is exchanging. If the methine appears as a complex multiplet (quartet of doublets), the sample is dry and the OH is static.

      Advanced Workflow: Enantiomeric Purity Determination

      Since the 1H spectrum of the (S)-enantiomer is identical to the racemate in achiral solvents, determining the Enantiomeric Excess (ee) is critical for drug development.

      Method A: Mosher's Ester Analysis (Derivatization)

      Reaction with (R)-MTPA-Cl yields diastereomeric esters. The

      
       group on the substrate and the MTPA auxiliary provide two distinct 19F NMR probes.
      
      • Protocol: React 5 mg substrate with (R)-MTPA-Cl, DMAP, and

        
         in 
        
        
        
        .
      • Analysis: Compare the integration of the

        
         doublets in 19F NMR.
        
      Method B: Chiral Solvating Agents (Non-Destructive)

      Use of (-)-Quinine or (+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) .

      • Mechanism: Formation of transient diastereomeric H-bonded complexes.

      • Observation: The methine quartet in 1H NMR (or the

        
         singlet in 19F NMR) splits into two resolved signals. The ratio of integrations gives the ee directly.
        
      Decision Workflow Diagram

      NMR_Workflow Start Sample: this compound Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (Standard) Solvent->CDCl3 DMSO DMSO-d6 (Rigorous) Solvent->DMSO Check_OH Check OH Coupling CDCl3->Check_OH DMSO->Check_OH Result_Broad Broad Singlet OH (Fast Exchange) Check_OH->Result_Broad Wet Solvent Result_Doublet Doublet OH (Slow Exchange) Check_OH->Result_Doublet Dry Solvent Chiral_Check Determine Enantiomeric Excess Result_Broad->Chiral_Check Result_Doublet->Chiral_Check CSA Add Chiral Solvating Agent (e.g., Quinine) Chiral_Check->CSA Rapid Mosher Derivatize w/ Mosher's Chloride Chiral_Check->Mosher Precise Analysis Calculate ee% via Integration CSA->Analysis Mosher->Analysis

      Caption: Logical workflow for structural validation and enantiomeric purity determination.

      Troubleshooting & Artifacts

      ObservationCauseRemediation
      Methine quartet is broad/unresolved 19F decoupling not applied or poor shimming.Verify shimming.[2][3][4] Note that without 19F decoupling, the signal is naturally broad due to J-coupling.
      Extra peaks in aromatic region Rotamers (if derivatized) or residual solvent.[2]Check 13C NMR for peak doubling (rotamers) vs single impurity peaks.
      Missing OH signal Extreme broadening due to exchange.Add
      
      
      shake. If signal disappears, it was the OH.

      References

      • Synthesis and Characterization: Wolleb, H. et al. "Synthesis of (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride through Diastereoselective Trifluoromethylation."[5] Helvetica Chimica Acta, 2020.

      • NMR Data (Analog): PubChem Compound Summary for 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. National Center for Biotechnology Information.[2] [6]

      • Enantiomeric Excess Determination: Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007. (General reference for CSA methodology).
      • 19F Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard reference for J_HF values).

      Sources

      Structural Elucidation and Analytical Profiling: (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary & Core Significance

      Target Molecule: (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol CAS: 120668-38-6 (Generic/Racemic), 80418-13-9 (S-enantiomer specific) Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      [1][2][3][4][5][6][7][8][9]
      

      This fluorinated chiral carbinol serves as a high-value bioisostere in medicinal chemistry. The trifluoromethyl (

      
      ) group significantly alters the physicochemical profile compared to non-fluorinated analogues, increasing lipophilicity (
      
      
      
      ) and preventing metabolic oxidation at the benzylic position.

      For the analytical chemist, the

      
      C NMR spectrum of this molecule is defined by heteronuclear spin-spin coupling  between Carbon-13 and Fluorine-19 (
      
      
      
      , 100% abundance). Unlike standard proton-decoupled spectra, the
      
      
      group induces significant splitting patterns (quartets) that act as diagnostic fingerprints.

      C NMR Analytical Profile

      Solvent: Chloroform-d (

      
      )
      Frequency:  100 MHz / 125 MHz
      Reference:  TMS (
      
      
      
      0.00 ppm)

      The following data represents the structural assignment. Note that in an achiral solvent such as

      
      , the 
      
      
      
      C NMR spectrum of the (S)-enantiomer is identical to the racemate. Enantiomeric differentiation requires chiral solvating agents (see Section 4).
      Table 1: C NMR Chemical Shifts and Coupling Constants
      Carbon AssignmentChemical Shift (
      
      
      , ppm)
      MultiplicityCoupling Constant (
      
      
      , Hz)
      Structural Logic
      C-1 (
      
      
      )
      123.4 Quartet (
      
      
      )
      
      
      Hz
      Direct attachment to 3 fluorine atoms. Large coupling dominates the signal.
      C-2 (Benzylic CH) 72.1 Quartet (
      
      
      )
      
      
      Hz
      Geminal coupling to the
      
      
      group. Characteristic of trifluoromethyl carbinols.
      C-3 (Ar-C ipso) 133.0 Singlet (
      
      
      )
      -Quaternary aromatic carbon attached to the chiral center.
      C-4 (Ar-C ortho) 129.5 Singlet (
      
      
      )
      -Equivalent carbons (symmetry).
      C-5 (Ar-C meta) 131.7 Singlet (
      
      
      )
      -Equivalent carbons (symmetry).
      C-6 (Ar-C para) 123.0 Singlet (
      
      
      )
      -Carbon attached to Bromine (Heavy atom effect).
      Analytical Insight: The "Quartet" Phenomenon

      The defining feature of this spectrum is the splitting of the

      
       carbons.
      
      • The

        
         Carbon:  Appears as a quartet due to coupling with three equivalent fluorine atoms (
        
        
        
        rule:
        
        
        ). The coupling constant (
        
        
        Hz) is massive, often causing the multiplet to span over 800 Hz (~5-6 ppm at 125 MHz).
      • The Benzylic Carbon: Appears as a distinct quartet further upfield (~72 ppm) with a smaller coupling constant (

        
         Hz). This confirms the immediate proximity of the 
        
        
        
        group to the alcohol center.

      NMR_Logic cluster_0 Structural Connectivity cluster_1 NMR Signal Generation Molecule This compound CF3 CF3 Group (Direct Bond) Molecule->CF3 Contains CH Benzylic CH (Geminal Bond) Molecule->CH Contains Signal1 Signal: ~123 ppm Split: Quartet (1:3:3:1) Coupling: ~282 Hz CF3->Signal1 1J Coupling Signal2 Signal: ~72 ppm Split: Quartet (1:3:3:1) Coupling: ~32 Hz CH->Signal2 2J Coupling

      Figure 1: Logic flow for 13C-19F coupling assignments.

      Synthesis Protocol: Asymmetric Transfer Hydrogenation (ATH)

      To access the (S)-enantiomer specifically, standard reduction (e.g.,

      
      ) is insufficient as it yields a racemate. The industry standard is Asymmetric Transfer Hydrogenation  using a Ruthenium-TsDPEN catalyst.
      
      Reaction Scheme

      Substrate: 4'-Bromo-2,2,2-trifluoroacetophenone Catalyst: RuCl Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

      Step-by-Step Methodology
      • Catalyst Preparation: In a Schlenk flask, dissolve

        
         (0.0025 eq) and 
        
        
        
        (0.005 eq) in anhydrous 2-propanol. Heat to 80°C for 1 hour to generate the active 16-electron Ru-hydride species in situ.
      • Reaction Initiation: Cool the catalyst mixture to room temperature. Add the ketone substrate (4'-Bromo-2,2,2-trifluoroacetophenone, 1.0 eq).

      • Hydrogen Transfer: Add the Formic Acid/TEA mixture (3.0 eq) dropwise.

      • Incubation: Stir at 25°C for 12–24 hours. Monitor via TLC (Silica, 10% EtOAc/Hexanes). The fluorinated ketone is electron-deficient and typically reduces rapidly.

      • Workup: Quench with water. Extract with Ethyl Acetate (

        
        ).[7] Wash combined organics with saturated 
        
        
        
        (to remove formic acid) and brine.
      • Purification: Dry over

        
        , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
        

      Yield Expectation: >90% Enantiomeric Excess (ee): >95% (S)-isomer.[10][5][8]

      Synthesis_Workflow Start Start: 4-Bromo-trifluoroacetophenone Reagents Add: RuCl[(S,S)-TsDPEN] + HCOOH/TEA Start->Reagents Process Stir 24h @ 25°C (Asymmetric Induction) Reagents->Process Workup Quench & Extraction Process->Workup Product Isolate: this compound Workup->Product

      Figure 2: Workflow for the enantioselective synthesis of the target molecule.

      Validation of Chirality (Self-Validating Protocol)

      Since

      
      C NMR cannot distinguish enantiomers in an achiral environment, you must validate the (S)-configuration using one of the following methods.
      
      Method A: Mosher's Ester Analysis (NMR)

      Derivatize the alcohol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

      • Principle: The resulting diastereomers have distinct

        
        F and 
        
        
        
        H NMR shifts.
      • Observation: Compare the

        
         signal of the Mosher ester derivative against a racemic standard. The (S)-alcohol derivative will show a distinct single peak in 
        
        
        
        F NMR, whereas a racemate would show two.
      Method B: Chiral HPLC[6]
      • Column: Chiralcel OD-H or AD-H.

      • Mobile Phase: Hexanes : Isopropanol (95:5).

      • Flow Rate: 1.0 mL/min.[5]

      • Detection: UV @ 254 nm.

      • Validation: The (S)-enantiomer typically elutes second on an OD-H column (verify with authentic standards).

      References

      • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[10][4][5][8] Accounts of Chemical Research.

      • Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society.

      • TCI Chemicals. (n.d.). Product Specification: 1-(4-Bromophenyl)-2,2,2-trifluoroethanone.[2][11] TCI Chemicals Online Catalog.

      • ChemicalBook. (n.d.). 13C NMR Spectrum of 1-(4-bromophenyl)-2,2,2-trifluoroethanol. ChemicalBook Database.

      Sources

      Mass spectrometry of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      Author: BenchChem Technical Support Team. Date: February 2026

      Title: Technical Guide: Mass Spectrometry Characterization and Enantiomeric Analysis of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      Executive Summary

      This technical guide details the mass spectrometric behavior of This compound (CAS: 76911-73-4 for racemate), a critical chiral building block in the synthesis of ferroelectric liquid crystals and pharmaceutical bioisosteres.[1]

      The presence of the trifluoromethyl (

      
      ) group and the bromine atom introduces unique ionization and fragmentation signatures.[1] While standard MS techniques (EI/ESI) confirm the chemical structure and isotopic composition, they are blind to stereochemistry. Therefore, this guide integrates achiral structural validation  with chiral-specific protocols  (Chiral GC-MS and Mosher’s ester derivatization) to definitively confirm the 
      
      
      
      -configuration required for high-potency drug candidates.

      Physicochemical Profile & Ionization Behavior

      Understanding the electronic environment is prerequisite to selecting the correct ionization mode.

      • Electronic Effects: The

        
         group is strongly electron-withdrawing (inductive effect 
        
        
        
        ).[1] This increases the acidity of the hydroxyl proton (
        
        
        , compared to 16 for ethanol), making the molecule highly amenable to Negative Ion Mode ESI .
      • Isotopic Signature: The presence of a single bromine atom creates a distinct

        
         doublet in all bromine-containing ions (
        
        
        
        and
        
        
        ), serving as a diagnostic "flag" in spectral interpretation.[1]

      Table 1: Molecular Specifications

      PropertyValueMS Implication
      Formula
      
      
      Monoisotopic Mass: 253.95 (for
      
      
      )
      Molecular Weight 255.03 g/mol Expect M+ doublets at
      
      
      254 and 256
      Acidity Enhanced (
      
      
      )
      ESI(-) is more sensitive than ESI(+)
      Chirality
      
      
      -Enantiomer
      Requires Chiral Stationary Phase (CSP) or Derivatization

      Achiral Mass Spectrometry: Structural Confirmation

      This section details the fragmentation pathways observed in Electron Impact (EI) and Electrospray Ionization (ESI).[1]

      Electron Impact (EI-MS) – 70 eV

      In GC-MS analysis, the molecule undergoes predictable fragmentation driven by the stability of the aromatic system and the weakness of the

      
       bond adjacent to the electron-withdrawing 
      
      
      
      group.[1]
      • Molecular Ion (

        
        ):  Observable at 
        
        
        
        254/256.[1]
      • 
        -Cleavage (Dominant):  The loss of the radical 
        
        
        
        (69 Da) is the primary fragmentation channel, generating the resonance-stabilized 4-bromobenzoyl cation.[1]
      • Dehydration: Loss of

        
         (18 Da) is observed but less intense than 
        
        
        
        -cleavage.[1]

      Table 2: Key EI Fragmentation Ions

      m/z (
      
      
      /
      
      
      )
      Ion IdentityMechanismRelative Abundance
      254 / 256
      
      
      Molecular IonModerate
      185 / 187
      
      
      
      
      -Cleavage (Base Peak)
      High (100%)
      157 / 159
      
      
      Ring Contraction / CO LossModerate
      76
      
      
      Benzyne fragment (Loss of Br)Low
      Electrospray Ionization (ESI-MS)

      For LC-MS applications, Negative Mode (ESI-) is the gold standard due to the acidic hydroxyl group.[1]

      • Primary Ion:

        
         at 
        
        
        
        253 and 255.[1]
      • Adducts: In the presence of formate buffers,

        
         (m/z 299/301) may appear.[1]
        
      • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion often yields the bromide ion (

        
        , m/z 79/81) and neutral loss of 
        
        
        
        .[1]

      Visualization: Fragmentation Pathway

      The following diagram illustrates the mechanistic fragmentation logic for the

      
      -enantiomer (identical to 
      
      
      
      in achiral MS).

      Fragmentation M Molecular Ion (M+) m/z 254 / 256 [C8H6BrF3O]+ Base Base Peak m/z 185 / 187 [C7H6BrO]+ M->Base - •CF3 (69 Da) Alpha Cleavage Br Bromine Radical Loss of Br• M->Br Minor Pathway Sec Secondary Ion m/z 157 / 159 [C6H6Br]+ Base->Sec - CO (28 Da) Rearrangement

      Figure 1: Primary EI fragmentation pathway showing the dominance of alpha-cleavage (loss of trifluoromethyl group).[1]

      Enantioselective Analysis: Confirming the (S)-Configuration

      Mass spectrometry is inherently achiral.[1] To verify the sample is the

      
      -enantiomer and not the 
      
      
      
      -enantiomer or racemate, you must employ one of the following validated protocols.
      Protocol A: Chiral GC-MS (Direct Analysis)

      This is the preferred method for volatile trifluoromethyl alcohols.[1]

      • Column Selection:

        
        -Cyclodextrin derivatives (e.g., Rt-βDEXsa or Chirasil-Dex).[1] The inclusion complex stability differs between the 
        
        
        
        and
        
        
        forms.[1]
      • Mechanism: The trifluoromethyl group forms rigid hydrogen bonds with the cyclodextrin rim, enhancing separation factors (

        
        ).
        
      • Elution Order: typically, the

        
        -enantiomer elutes after the 
        
        
        
        -enantiomer on permethylated
        
        
        -cyclodextrin phases due to stronger binding, though this must be confirmed with a racemic standard.[1]
      Protocol B: Mosher’s Ester Derivatization (Indirect Analysis)

      If a chiral column is unavailable, derivatize with

      
      -(+)-
      
      
      
      -methoxy-
      
      
      -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1]
      • Reaction:

        
        
        
        
        
        [1]
      • Analysis: The resulting diastereomers have different physical properties and can be separated on a standard achiral C18 LC-MS or DB-5 GC-MS column.[1]

      • Validation: The

        
         diastereomer typically exhibits a distinct 
        
        
        
        -NMR shift and retention time compared to the
        
        
        .[1]

      Experimental Workflow: Step-by-Step

      Method: Negative Mode LC-MS/MS for Trace Impurity Analysis

      Objective: Quantify this compound purity.

      • Sample Preparation:

        • Dissolve 1 mg of sample in 1 mL of Methanol:Water (80:20).

        • Add internal standard (e.g.,

          
          -4-bromophenol).[1]
          
        • Filter through 0.22 µm PTFE filter.[1]

      • LC Parameters:

        • Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm) – Critical for direct chiral LC-MS.[1]

        • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (with 0.1% Formic Acid).[1]

        • Flow Rate: 0.8 mL/min.[1]

      • MS Parameters (ESI-):

        • Capillary Voltage: -3.5 kV.[1]

        • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

        • Source Temp: 120°C.

        • Desolvation Temp: 350°C.

      • Data Acquisition:

        • Monitor SIM (Selected Ion Monitoring) at

          
           253 and 255.[1]
          
        • Calculate Enantiomeric Excess (

          
          ) using peak areas:
          
          
          
          
          [1]

      Analytical Decision Tree

      Workflow Start Sample: (S)-1-(4-bromophenyl)- 2,2,2-trifluoroethanol Check Is Chiral Column Available? Start->Check Direct Direct Analysis (Chiral GC or LC) Check->Direct Yes Deriv Derivatization (Mosher's Method) Check->Deriv No GC GC-MS (Beta-Cyclodextrin) Monitor m/z 185 (Base Peak) Direct->GC LC LC-MS (ESI-) (Chiralpak AD-RH) Monitor m/z 253 [M-H]- Direct->LC Result Compare Retention Times Calculate ee% GC->Result LC->Result React React with (R)-MTPA-Cl Deriv->React Achiral Analyze on Achiral C18 LC-MS or DB-5 GC-MS React->Achiral Achiral->Result

      Figure 2: Decision matrix for selecting the appropriate analytical workflow based on instrumentation availability.

      References

      • Fragmentation of Trifluoromethyl Carbinols : Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Ed.[1] (2004).[1] (General principles of

        
        -cleavage in fluorinated alcohols).
        [1]
        
      • Chiral Separation of Fluorinated Alcohols : Schurig, V. "Separation of Enantiomers by Gas Chromatography."[1] Journal of Chromatography A, 906(1-2), 275-299 (2001).[1]

      • Mosher's Method for Absolute Configuration : Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458 (2007).[1]

      • Negative Ion ESI of Halogenated Alcohols : Kostiainen, R., & Kauppila, T. J.[1] "Effect of Eluent on the Ionization Efficiency of Drug-Like Compounds in Electrospray Ionization." Journal of Chromatography A, 1216(4), 685-699 (2009).[1] (Validates ESI- sensitivity for acidic alcohols).

      Sources

      Stereochemistry of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Guide: Stereochemical Control & Analysis of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      Executive Summary

      This technical guide addresses the asymmetric synthesis, absolute configuration determination, and quality control of This compound . This chiral scaffold serves as a critical "linchpin" intermediate in medicinal chemistry, combining a bioisosteric trifluoromethyl group (metabolic stability, lipophilicity) with a para-bromo handle for divergent cross-coupling.

      Target Audience: Synthetic Chemists, Process Development Scientists, and Structural Biologists.

      Structural Significance & Pharmacophore Utility[1]

      The target molecule is not merely a solvent or reagent; it is a high-value chiral building block.[1] Its utility rests on two orthogonal features:

      • The Chiral Trifluoromethyl Carbinol (

        
        ): 
        
        • Bioisosterism: The

          
           group mimics the steric bulk of an isopropyl group but with inverted electronics (strong electron-withdrawing).
          
        • pKa Modulation: The adjacent electron-withdrawing

          
           lowers the pKa of the hydroxyl group (~11-12 vs. ~16 for non-fluorinated alcohols), enhancing hydrogen bond donor capability in protein active sites.
          
        • Metabolic Blocking: The C-F bond strength prevents oxidative metabolism at the

          
          -position.
          
      • The Para-Bromo Handle:

        • Allows for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings without eroding the established stereocenter.

      Asymmetric Synthesis Strategy: Ru-Catalyzed Transfer Hydrogenation

      While enzymatic reductions (KREDs) are viable, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) catalysts offers the highest throughput and scalability for this specific substrate.

      Critical Stereochemical Note (The "Fluorine Flip"): In standard methyl ketones (e.g., acetophenone), the phenyl ring has higher Cahn-Ingold-Prelog (CIP) priority than the methyl group. In trifluoromethyl ketones, the

      
       group has higher priority than the phenyl ring  (F > C in the second shell).
      
      • Consequence: If a catalyst (e.g., (S,S)-TsDPEN-Ru) delivers hydride from the Si-face to form an (S)-alcohol in acetophenone, that same spatial delivery on a trifluoro-analog may yield the (R)-descriptor due to the priority swap. Do not assume analogy to non-fluorinated ketones.

      Protocol: Asymmetric Transfer Hydrogenation

      Reagents:

      • Substrate: 1-(4-bromophenyl)-2,2,2-trifluoroethanone.[2][3]

      • Catalyst: RuCl (Screening required; start with (R,R) to target (S)-alcohol based on CIP inversion logic).

      • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix).

      Step-by-Step Methodology:

      • Catalyst Activation: In a flame-dried Schlenk flask, dissolve

        
         (0.005 eq) and 
        
        
        
        (0.01 eq) in dry isopropanol. Heat to 80°C for 1 hour. Cool to RT.
      • Reaction Initiation: Add the ketone substrate (1.0 eq) to the catalyst solution.

      • H-Source Addition: Slowly add the

        
         mixture (5:2 ratio, 3.0 eq of formate) via syringe pump to control exotherm.
        
      • Monitoring: Stir at 25-30°C. Monitor via F-NMR (disappearance of ketone signal at -71 ppm, appearance of alcohol doublet at -78 ppm).

      • Workup: Quench with water, extract with EtOAc, wash with sat.

        
         (to remove formic acid), and brine. Dry over 
        
        
        
        .
      • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

        
        -alcohols often streak; adding 1% TEA to the eluent can improve peak shape.
        
      Workflow Visualization

      ATH_Workflow Substrate Substrate: 1-(4-Br-Ph)-2,2,2-TFE (Achiral Ketone) Reaction ATH Reaction: HCOOH/TEA complex 25°C, 12-24h Substrate->Reaction Catalyst Catalyst Prep: Ru(II)-(R,R)-TsDPEN (In-situ generation) Catalyst->Reaction 0.5-1 mol% Workup Workup & Purification: Quench (NaHCO3) Column Chromatography Reaction->Workup Product Product: (S)-Alcohol (>95% ee) Workup->Product

      Caption: Figure 1. Asymmetric Transfer Hydrogenation workflow utilizing Ru-tethered catalysis.

      Stereochemical Determination: The Mosher Ester Analysis

      Due to the CIP priority inversion mentioned above, you cannot rely solely on catalyst literature for absolute configuration. You must validate using the Mosher Ester method.[4] This is a self-validating NMR experiment.

      Principle: Reacting the chiral alcohol with enantiopure

      
      -methoxy-
      
      
      
      -trifluoromethylphenylacetic acid (MTPA) chloride yields diastereomeric esters. The magnetic anisotropy of the Mosher phenyl ring causes predictable upfield/downfield shifts in the proton NMR of the substrate.

      Protocol:

      • Preparation: Split the product alcohol into two aliquots.

      • Derivatization A: React Aliquot 1 with (R)-MTPA-Cl to form the (S)-Mosher Ester .

      • Derivatization B: React Aliquot 2 with (S)-MTPA-Cl to form the (R)-Mosher Ester .

        • Note: Use pyridine/DMAP as solvent/catalyst.

      • NMR Analysis: Acquire

        
        -NMR for both esters.
        
      • Calculation: Calculate

        
         for protons neighboring the chiral center.
        

      Interpretation Logic (Sector Rule):

      • Positive

        
         (>0):  Protons reside on the right side of the plane (Sector A).
        
      • Negative

        
         (<0):  Protons reside on the left side of the plane (Sector B).
        
      • Configuration Assignment: Arrange the molecule so the

        
         and 
        
        
        
        of the chiral center are in the vertical plane. If the protons of the Aryl-Br group show positive
        
        
        and the
        
        
        (via F-NMR) or other neighbors show negative
        
        
        , assign configuration based on the model in Figure 2.
      Mosher Logic Visualization

      Mosher_Logic Step1 Isolate Chiral Alcohol (Unknown Config) Step2 Parallel Derivatization Step1->Step2 RxnA React with (R)-MTPA-Cl Yields (S)-Ester Step2->RxnA RxnB React with (S)-MTPA-Cl Yields (R)-Ester Step2->RxnB NMR 1H-NMR Analysis Identify chemical shifts (δ) RxnA->NMR RxnB->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) NMR->Calc Assign Map to Spatial Model: Protons with Δδ > 0 are on Right Protons with Δδ < 0 are on Left Calc->Assign

      Caption: Figure 2. Logic flow for determining absolute stereochemistry via Mosher analysis.

      Quality Control & Data Specifications

      Quantitative data is essential for batch release.

      Table 1: Analytical Specifications for this compound

      TestMethodAcceptance CriteriaNotes
      Chemical Purity HPLC (C18)> 98.0% AreaUV detection at 254 nm.
      Enantiomeric Excess Chiral HPLC> 98% eeColumn: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (95:5).
      Absolute Config Mosher AnalysisConsistent with (S)See Section 3.
      Residual Solvent GC-HS< 5000 ppm (IPA)Critical if used in biological assays.
      Specific Rotation Polarimetry
      
      
      (c=1.0, MeOH). Note: Sign depends strictly on solvent.

      Synthetic Utility: The "Bromo-Handle"

      The para-bromo group allows this scaffold to serve as a nucleophile (via lithiation) or electrophile (via Pd-catalysis).

      • Lithiation Protection: The secondary alcohol must be protected (e.g., TBS, MOM) before Lithium-Halogen exchange to prevent deprotonation of the alcohol.

      • Suzuki Coupling: Can be performed without protection using boronic acids,

        
        , and 
        
        
        
        in Dioxane/Water. The chiral center is generally stable under these basic conditions.

      References

      • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5][6] Accounts of Chemical Research, 30(2), 97–102. [Link]

      • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7][8] Nature Protocols, 2, 2451–2458. [Link]

      • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[1] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][9] Journal of the American Chemical Society, 118(10), 2521–2522. [Link]

      • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

      Sources

      Methodological & Application

      Application Note: Enantioselective Synthesis of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      [1]

      Executive Summary & Strategic Importance

      The synthesis of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol (CAS: 80418-13-9) represents a critical transformation in medicinal chemistry.[1] The trifluoromethyl (

      
      

      This Application Note details two validated protocols for synthesizing the (S)-enantiomer with high enantiomeric excess (

      • Chemical Catalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN.

      • Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs).[1]

      The "Fluorine Effect" on Stereochemistry (Critical Insight)

      Researchers must be aware of the Cahn-Ingold-Prelog (CIP) Priority Inversion .

      • In standard acetophenone reduction, the priority is

        
        .[1]
        
      • In trifluoroacetophenone reduction, the priority becomes

        
        .[1]
        
      • Consequence: A catalyst or enzyme that yields the (S)-enantiomer for acetophenone will typically yield the (R)-enantiomer for trifluoroacetophenone, despite delivering the hydride from the same face. To obtain the target (S)-enantiomer, one must often select the catalyst configuration typically associated with (R)-products. [1]

      Precursor & Material Specifications

      ComponentChemical NameCAS NumberRole
      Substrate 1-(4-bromophenyl)-2,2,2-trifluoroethanone16184-89-7Starting Material
      Target This compound80418-13-9Chiral Product
      Catalyst (Method A) RuCl192139-90-5Chiral Catalyst
      Enzyme (Method B) KRED (Anti-Prelog type)N/A (Commercial)Biocatalyst
      H-Source Formic Acid / Triethylamine (5:[1]2)64-18-6 / 121-44-8Reductant (ATH)

      Method A: Asymmetric Transfer Hydrogenation (ATH)[1]

      Rationale: ATH is preferred for scalability and cost-efficiency in early-phase development.[1] The reaction uses robust Ruthenium-arene complexes and requires no high-pressure hydrogen gas.[1]

      Mechanistic Pathway

      The reaction proceeds via a metal-ligand bifunctional mechanism.[1] The proton on the amine ligand and the hydride on the metal are delivered simultaneously to the ketone.

      ATH_Mechanismcluster_warningStereochemical ControlSubstrateSubstrate:4-Br-Ph-CO-CF3TSTransition State:6-Membered Ring(Hydride Transfer)Substrate->TSCoordinationCatalyst_PrePre-Catalyst:RuCl[(R,R)-TsDPEN](p-cymene)Active_CatActive Species:Ru-H (16e-)Catalyst_Pre->Active_CatHCOOH/TEA-HClActive_Cat->TSProductProduct:(S)-Alcohol(Re-face Attack)TS->ProductH-TransferProduct->Active_CatRegeneration(+HCOOH)NoteCIP INVERSION:(R,R)-Ligand yields (S)-Productfor CF3-Ketones

      Figure 1: Catalytic cycle for Ru-catalyzed ATH. Note the specific requirement for the (R,R)-ligand to achieve the (S)-configuration due to CIP priority rules.

      Detailed Protocol

      Reagents:

      • Substrate: 10.0 g (39.5 mmol)[1]

      • Catalyst: RuCl (0.5 mol%)[1]

      • Solvent: DMF or Methanol (anhydrous)[1]

      • Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotrope)[1]

      Step-by-Step Procedure:

      • Inerting: Flame-dry a 250 mL Schlenk flask and cool under a stream of Nitrogen (

        
        ).
        
      • Charging: Add the substrate (10.0 g) and catalyst (125 mg). Dissolve in 30 mL of degassed DMF.

      • Initiation: Cool the mixture to

        
         to suppress background racemic reduction. Slowly add the HCOOH/TEA mixture (10 mL, ~2.5 equiv) via syringe.
        
      • Reaction: Allow the reaction to warm to Room Temperature (

        
        ). Stir for 12–18 hours.[1]
        
        • Checkpoint: Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[1] The

          
           ketone is highly activated and reacts faster than acetophenone.
          
      • Quench: Pour the reaction mixture into 100 mL of saturated

        
         solution (Caution: 
        
        
        evolution).
      • Extraction: Extract with Ethyl Acetate (

        
         mL). Wash combined organics with brine (
        
        
        mL).[1]
      • Purification: Dry over

        
        , concentrate, and purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
        

      Expected Yield: >95% Expected ee: >96% (S)

      Method B: Biocatalytic Reduction (Green Chemistry)[1]

      Rationale: Biocatalysis offers superior enantioselectivity (

      11
      Biocatalytic Workflow

      This system utilizes a Ketoreductase (KRED) coupled with a cofactor recycling system (Glucose Dehydrogenase - GDH).[1]

      Bio_Cyclecluster_mainProduction Cyclecluster_recycleCofactor RecycleKetoneKetone(Substrate)Alcohol(S)-Alcohol(Product)Ketone->AlcoholReductionKREDKRED Enzyme(Anti-Prelog)NADPNADP+KRED->NADPNADPHNADPH(Reductant)NADPH->KREDGDHGDH EnzymeNADP->GDHGlucoseGlucoseGluconolactoneGluconolactoneGlucose->GluconolactoneOxidationGDH->NADPH

      Figure 2: Coupled enzymatic cycle.[1] The KRED reduces the ketone while consuming NADPH, which is instantly regenerated by GDH oxidizing glucose.

      Detailed Protocol

      Reagents:

      • Buffer: 100 mM Potassium Phosphate, pH 7.0

      • Enzyme: Commercial KRED Screening Kit (Select "Anti-Prelog" variants)[1]

      • Cofactor: NADP+ (1.0 mM)[1]

      • Recycle System: Glucose (1.5 equiv) + GDH (20 U/mmol)[1]

      • Co-solvent: DMSO (10% v/v) to enhance substrate solubility.[1]

      Step-by-Step Procedure:

      • Buffer Prep: Prepare 50 mL of phosphate buffer (pH 7.0) containing 1 mM

        
         (stabilizer).[1]
        
      • Substrate Solution: Dissolve 500 mg of 1-(4-bromophenyl)-2,2,2-trifluoroethanone in 2 mL DMSO.

      • Reaction Assembly: In a reaction vessel, add:

        • 40 mL Buffer

        • 2 mL Substrate Solution[1]

        • 250 mg Glucose

        • 5 mg NADP+[1]

        • 10 mg GDH[1]

        • 20 mg KRED Enzyme (Lyophilized powder)[1]

      • Incubation: Stir at

        
         at 250 rpm. Do not vortex vigorously (denatures enzymes).[1]
        
      • pH Control: Monitor pH; if it drops below 6.5 (due to gluconic acid formation), titrate with 1M NaOH.

      • Workup: After 24 hours, add 20 mL Ethyl Acetate to stop the reaction. Centrifuge to remove protein emulsion.[1] Extract the aqueous layer twice.

      Expected Yield: >90% Expected ee: >99% (S)

      Analytical Validation & QC

      To ensure protocol integrity, the enantiomeric excess must be validated using chiral chromatography.

      ParameterMethodConditions
      Enantiomeric Excess HPLCColumn: Chiralcel OD-H or AD-H (Daicel)Mobile Phase: Hexane:iPrOH (95:5)Flow: 1.0 mL/minDetection: UV @ 254 nm
      Chemical Purity GC-FIDColumn: DB-5 or equivalentTemp:
      
      
      (2 min)
      
      
      
      
      @
      
      
      Absolute Config Optical RotationCompare
      
      
      with lit value:
      
      
      (
      
      
      ) for (S)-isomer.[1]

      Note on Optical Rotation: The (S)-enantiomer of 1-phenyl-2,2,2-trifluoroethanol derivatives is typically dextrorotatory (+) .[1]

      References

      • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

      • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[1] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1] Journal of the American Chemical Society, 118(10), 2521–2522. Link[1]

      • Hollmann, F., Arends, I. W., & Buehler, K. (2021).[1] Biocatalytic Reduction of Carbonyl Compounds. In Comprehensive Chirality. Link

      • PubChem Compound Summary. (2023). This compound (CID 1472401).[1] National Center for Biotechnology Information.[1] Link

      • Cross, D. J., & Kenny, J. A. (2007).[1] Ketoreductases in Pharmaceutical Synthesis. Chemical Reviews. (General reference for KRED application in fluorinated ketones).

      Application Note: Asymmetric Reduction of 4'-Bromo-2,2,2-Trifluoroacetophenone

      [1]

      Executive Summary

      The asymmetric reduction of 4'-bromo-2,2,2-trifluoroacetophenone (BTFAP) yields 1-(4-bromophenyl)-2,2,2-trifluoroethanol , a high-value chiral synthon.[1] The trifluoromethyl group (

      However, the

      • Hydration Equilibrium: The strong electron-withdrawing nature of

        
         renders the carbonyl highly electrophilic, shifting the equilibrium toward the achiral gem-diol (hydrate) in aqueous media, complicating biocatalysis.
        
      • Stereoelectronic Effects: The

        
         group challenges standard "Large/Small" substituent models used to predict facial selectivity (Prelog rules).
        

      This guide details two validated protocols—Biocatalytic Reduction (Method A) and Asymmetric Transfer Hydrogenation (Method B) —to navigate these challenges and achieve >98% ee.[1]

      Strategic Analysis & Mechanism

      The Substrate Challenge

      Unlike standard acetophenones, BTFAP exists in a dynamic equilibrium with its hydrate in the presence of water.[1]

      • Ketone Form: Reactive species for reduction.[1]

      • Gem-diol Form: Catalytically inactive dead-end (in most cycles).[1]

      Implication: In aqueous biocatalysis, the reaction rate is often limited by the dehydration rate of the gem-diol back to the ketone. High organic co-solvent loads or biphasic systems are often required to shift this equilibrium.[1]

      Decision Matrix: Method Selection

      DecisionMatrixStartStart: BTFAP ReductionScaleScale & Equipment?Start->ScaleCond1Gram to Kg ScaleStrict Enantiopurity (>99% ee)Mild Conditions RequiredScale->Cond1High Selectivity PriorityCond2High ThroughputFast Reaction TimeRobust to TemperatureScale->Cond2Speed/Cost PriorityBioMethod A: Biocatalysis(KRED/ADH)Bio_AdvAdvantages:- >99% ee typical- Green (Water/Ambient)- Anti-Prelog access (Enzyme dependent)Bio->Bio_AdvChemoMethod B: Ru-Catalysis(Transfer Hydrogenation)Chemo_AdvAdvantages:- High substrate loading (1M+)- No cofactor cost- Scalable workupChemo->Chemo_AdvCond1->BioCond2->Chemo

      Figure 1: Decision matrix for selecting the reduction modality based on process constraints.

      Method A: Biocatalytic Reduction (Protocol)

      Principle: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH/NADH) to the carbonyl carbon.[1] The

      Materials
      • Enzyme: Commercial KRED screening kit (e.g., Codexis, Daicel) or Thermoanaerobacter pseudethanolicus ADH (TeSADH) mutants.[1]

      • Cofactor: NADP+ or NAD+.[1]

      • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).[1]

      • Buffer: 100 mM Potassium Phosphate, pH 7.0.

      • Co-solvent: Isopropanol (IPA) or DMSO.[1]

      Step-by-Step Protocol (Gram Scale)
      • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

        
         (stabilizer).[1]
        
      • Cofactor Mix: Dissolve NADP+ (25 mg) and Glucose (1.5 equivalents relative to substrate) in the buffer. Add GDH (500 units).

      • Substrate Solution: Dissolve 4'-bromo-2,2,2-trifluoroacetophenone (1.0 g, 3.95 mmol) in IPA (5 mL).

        • Note: The co-solvent is critical to solubilize the hydrophobic brominated aromatic ring and shift the hydration equilibrium.[1]

      • Reaction Initiation: Add the KRED enzyme (20-50 mg powder) to the cofactor mix. Stir gently to dissolve. Add the substrate solution dropwise.[1]

      • Incubation: Stir at 30°C @ 250 rpm.

        • Process Control: Monitor pH.[1][2] If it drops below 6.5 (due to gluconic acid production from GDH), titrate with 1M NaOH.[1]

      • Quench & Workup: After 24 hours (or full conversion by HPLC), extract 3x with Ethyl Acetate. Dry organic layer over

        
        , filter, and concentrate.[1]
        
      Mechanistic Pathway (Biocatalysis)

      BiocatalysisSubstrateBTFAP(Ketone)EnzymeKRED / ADH(Active Site)Substrate->EnzymeBindingProductChiral Alcohol(S or R)Enzyme->ProductReductionNADP_OxNADP+Enzyme->NADP_OxNADP_RedNADPHNADP_Red->EnzymeCofactorGDHGDH(Recycle)NADP_Ox->GDHGlucoseGlucoseGlucose->GDHGluconolactoneGluconolactoneGDH->NADP_RedRegenerationGDH->Gluconolactone

      Figure 2: Coupled enzymatic cycle showing the reduction of BTFAP driven by NADPH recycling.

      Method B: Asymmetric Transfer Hydrogenation (Protocol)

      Principle: Ruthenium-catalyzed transfer hydrogenation (ATH) using the Noyori-Ikariya class of catalysts. The reaction uses a hydrogen donor (Formic acid/Triethylamine) instead of high-pressure

      Materials
      • Catalyst: RuCl (for S-alcohol) or RuCl (for R-alcohol).

      • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).[1]

      • Solvent: Dichloromethane (DCM) or neat (if liquid at reaction temp).[1]

      Step-by-Step Protocol
      • Catalyst Prep: In a reaction vial, weigh RuCl (1 mol% loading).

      • Substrate Addition: Add 4'-bromo-2,2,2-trifluoroacetophenone (1.0 g, 3.95 mmol).

      • Solvent/H-Donor: Add 3.0 mL of Formic Acid/TEA azeotrope.

        • Safety: This reaction generates

          
          .[1] Do not seal the vessel completely; use a needle vent or a pressure-relief cap.[1]
          
      • Reaction: Stir at 30–40°C.

        • Observation: Evolution of gas bubbles (

          
          ) indicates the reaction is proceeding.[1]
          
      • Monitoring: Check by TLC (Hexane/EtOAc 8:2) or GC.[1] Reaction is typically fast (2–6 hours) due to the activation by

        
        .[1]
        
      • Workup: Dilute with water (10 mL) and extract with DCM. Wash organic layer with saturated

        
         (to remove residual formic acid) and brine.[1]
        

      Analytical Validation (Quality Control)

      To ensure the protocol meets the "Self-Validating" requirement, precise analytical methods are required to determine Conversion and Enantiomeric Excess (ee).

      HPLC Method (Chiral)[2][3][4]
      • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

      • Mobile Phase: n-Hexane : Isopropanol (95:5).[1]

      • Flow Rate: 1.0 mL/min.[1]

      • Detection: UV @ 254 nm (targeting the bromophenyl chromophore).[1]

      • Temperature: 25°C.

      Expected Retention Times (OD-H, typical):

      • (S)-Isomer: ~8.5 min

      • (R)-Isomer: ~10.2 min

      • Note: Elution order depends on the specific column and mobile phase; inject a racemate standard first to confirm.

      Data Summary Table
      ParameterMethod A (Biocatalysis)Method B (Ru-ATH)
      Catalyst Loading 2–5 wt% (enzyme powder)0.5–1.0 mol% (Ru)
      Reaction Time 18–24 Hours2–6 Hours
      Typical Yield 85–95%90–98%
      Typical ee >99% (Highly specific)90–96% (Tunable)
      Scalability Linear up to kgExcellent (High concentration)
      Main Impurity Residual Protein/Buffer saltsResidual Ruthenium (<10 ppm)

      Troubleshooting & Optimization

      Issue 1: Low Conversion in Method A

      • Cause: Substrate inhibition or low solubility.[1]

      • Fix: Increase IPA co-solvent to 10-15% v/v. Add substrate in aliquots (fed-batch) rather than all at once to keep instantaneous concentration low.

      Issue 2: Racemization of Product

      • Cause:

        
        -alcohols are relatively acidic (
        
        
        ~11-12).[1] In highly basic conditions, they can racemize.[1]
      • Fix: Ensure workup for Method B (ATH) neutralizes the Triethylamine quickly. Do not store the product in basic media.[1]

      Issue 3: "Stalled" Reaction in Method B

      • Cause: Accumulation of

        
         affecting pH or catalyst deactivation.[1]
        
      • Fix: Sparge the reaction with Nitrogen to remove dissolved

        
        . Ensure the Formic Acid/TEA ratio is maintained (formic acid is consumed, TEA is not).
        

      References

      • Biocatalytic Reduction of Halo-Acetophenones: V.M. Sánchez, et al. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH.[1] PMC.[1] Available at: [Link] (Validates the use of ADHs for trifluoromethyl ketones and the anti-Prelog selectivity).

      • Ru-Catalyzed Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.[1] Available at: [Link] (The foundational text for the Ru-TsDPEN mechanism).

      • Electrochemical/Catalytic Reduction of Trifluoroacetophenone: Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. PubMed.[1][3] Available at: [Link] (Demonstrates the feasibility of obtaining high ee with Ru complexes for this specific substrate).

      • Analytical Separation (Chiral HPLC): Enantioselective Chromatographic Separation of Chiral Amines and Alcohols. MDPI.[1] Available at: [Link] (Provides context for column selection for brominated aromatics).

      Application Note: Enantioselective Synthesis of Chiral Trifluoromethyl Alcohols via CBS Reduction

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      Chiral trifluoromethyl (

      
      ) alcohols are high-value pharmacophores in modern drug discovery. The 
      
      
      
      group acts as a bioisostere for the isopropyl group but significantly alters metabolic stability (blocking P450 oxidation) and lipophilicity. However, the synthesis of these motifs via asymmetric reduction presents a unique challenge: the strong electron-withdrawing nature of the
      
      
      group renders the carbonyl highly electrophilic, making it susceptible to fast, non-stereoselective background reduction by free borane.

      This guide details a robust Corey-Bakshi-Shibata (CBS) reduction protocol specifically optimized for trifluoromethyl ketones. Unlike standard ketone reductions, this workflow prioritizes the suppression of the uncatalyzed pathway through temperature control (-78 °C) , inverse addition techniques , and the selection of attenuated borane sources (e.g., Catecholborane).

      Mechanistic Principles & The "CIP-Flip"

      To master this reaction, one must understand two critical deviations from standard CBS reductions: Electronic Acceleration and Nomenclature Inversion .

      Electronic Acceleration & Background Reduction

      In a standard CBS reduction, the chiral oxazaborolidine catalyst activates the borane (Lewis acid) and the ketone (Lewis base). The reaction rate is dominated by this catalytic cycle.

      • The

        
         Effect:  The 
        
        
        
        group pulls electron density from the carbonyl carbon, making it hyper-electrophilic. This allows uncatalyzed, free borane species (often present in equilibrium) to reduce the ketone rapidly without chiral control, eroding enantiomeric excess (ee).
      • Counter-Strategy: We must lower the temperature to

        
         (where the uncatalyzed rate drops significantly more than the catalyzed rate) and maintain a low instantaneous concentration of the ketone.
        
      Stereochemical Outcome (The CIP-Flip)

      Practitioners often panic when (S)-Me-CBS yields an (S)-alcohol for a

      
       substrate, whereas it yields an (R)-alcohol for a methyl analog (e.g., acetophenone). The facial selectivity has not changed; the priority rules have. 
      
      • Acetophenone (Ph-CO-Me): The catalyst delivers hydride to the Re face. The resulting alcohol has priorities

        
        . Configuration: (R) .
        
      • Trifluoroacetophenone (Ph-CO-

        
        ):  The catalyst still delivers hydride to the same spatial face (assuming Ph is sterically larger than 
        
        
        
        ). However, the Cahn-Ingold-Prelog (CIP) priorities change:
        
        
        (Fluorine atomic number 9 beats Carbon 6). Configuration: (S) .
      Catalytic Cycle Visualization

      CBS_Mechanism Cat Pre-Catalyst (Oxazaborolidine) Complex Activated Catalyst (B-N Coordination) Cat->Complex + Borane Borane Borane Source (BH3·THF or CatBH) Borane->Complex TS Transition State (Face-Selective Hydride Transfer) Complex->TS + Ketone Ketone Trifluoromethyl Ketone Ketone->TS Uncat Uncatalyzed Background Rxn Ketone->Uncat Free Borane (Fast at > -40°C) Product Chiral Boronate Intermediate TS->Product Hydride Transfer Product->Cat Catalyst Regeneration Alcohol Chiral CF3 Alcohol (High ee) Product->Alcohol Acid Hydrolysis Uncat->Alcohol Racemic Product

      Figure 1: The CBS catalytic cycle. Note the red path indicating the competing uncatalyzed background reduction, which is suppressed by low temperatures and slow addition.

      Experimental Protocol

      This protocol describes the reduction of 2,2,2-trifluoroacetophenone to (S)-2,2,2-trifluoro-1-phenylethanol using (S)-Me-CBS.

      Reagents & Equipment
      ReagentSpecificationPurpose
      (S)-Me-CBS Catalyst 1.0 M in Toluene (or solid)Chiral catalyst (10-20 mol%)
      Borane Source Catecholborane (preferred) or
      
      
      Stoichiometric reductant
      Substrate Trifluoromethyl ketoneTarget molecule
      Solvent Anhydrous THF or TolueneReaction medium (
      
      
      )
      Quench Methanol / 1N HClBreaks B-O bond

      Critical Safety Note: Borane reagents are pyrophoric or generate flammable hydrogen gas. Work under inert atmosphere (

      
       or Ar). Trifluoromethyl ketones are volatile; avoid high-vacuum drying for prolonged periods.
      
      Step-by-Step Procedure
      Phase 1: Catalyst Activation
      • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under

        
         flow.
        
      • Charging: Add (S)-Me-CBS solution (1.0 mL, 1.0 mmol, 0.1 equiv) via syringe.

      • Borane Addition: Add Catecholborane (1.2 mL, 11.0 mmol, 1.1 equiv) or

        
         (11 mL of 1.0 M solution).
        
        • Expert Tip: If using

          
          , stir at room temperature for 15 mins to form the active catalyst-borane complex. If using Catecholborane, proceed directly.
          
      Phase 2: Controlled Reduction (The "Inverse Addition")
      • Cooling: Cool the catalyst/borane mixture to

        
          using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
        
      • Substrate Prep: In a separate flame-dried vial, dissolve the trifluoromethyl ketone (10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).

      • Slow Addition: Draw the ketone solution into a syringe. Add it to the catalyst mixture dropwise over 60–90 minutes using a syringe pump.

        • Why? This keeps the concentration of free ketone near zero, ensuring every ketone molecule encounters a catalyst-borane complex immediately, rather than floating free and reacting with a non-chiral borane species.

      • Post-Stir: Once addition is complete, stir at

        
         for an additional 30–60 minutes. Monitor by TLC or GC (mini-workup required).
        
      Phase 3: Quench & Purification
      • Quench: While still at

        
        , slowly add Methanol  (5 mL). Caution: Hydrogen evolution.
        
      • Warming: Remove the cooling bath and allow the mixture to warm to room temperature.

      • Hydrolysis: Add 1N HCl (20 mL) and stir for 20 minutes to break the boron-oxygen bond.

      • Extraction: Extract with

        
         (
        
        
        
        ). Wash combined organics with saturated
        
        
        and brine.
      • Drying: Dry over

        
        , filter, and concentrate (carefully—product may be volatile).
        
      • Purification: Flash chromatography (typically Hexanes/EtOAc).

      Workflow Diagram

      Protocol_Workflow cluster_prep Preparation cluster_rxn Reaction (Critical Step) cluster_workup Workup start Start: Inert Atmosphere Setup cat_prep Charge (S)-Me-CBS (10 mol%) start->cat_prep borane_add Add Borane Source (1.1 equiv) cat_prep->borane_add cool Cool to -78°C borane_add->cool slow_add Slow Addition of Ketone (via Syringe Pump, 1-1.5h) cool->slow_add Maintain Temp stir Stir at -78°C (30-60 min) slow_add->stir quench MeOH Quench (-78°C) stir->quench hydrolysis Acid Hydrolysis (HCl) quench->hydrolysis Warm to RT isolate Extraction & Chromatography hydrolysis->isolate

      Figure 2: Operational workflow emphasizing the critical cooling and slow addition steps.

      Troubleshooting & Optimization

      The following table addresses common failure modes specific to trifluoromethyl substrates.

      IssueProbable CauseCorrective Action
      Low Enantioselectivity (< 80% ee) Background reduction (uncatalyzed).1. Ensure temp is strictly
      
      
      .2. Switch from
      
      
      to Catecholborane (slower, more selective).3. Increase addition time of ketone.
      Low Yield Volatility of product.Do not use high vacuum for extended periods. Use a rotary evaporator with controlled pressure (e.g., 200 mbar) and bath temp
      
      
      .
      Incomplete Conversion Catalyst poisoning by moisture.Ensure reagents are dry.[1] Use 1.5 equiv of borane. Check borane quality (titrate if necessary).
      Racemization during Workup Benzylic C-H acidity.Avoid strong bases. The
      
      
      group increases the acidity of the
      
      
      -proton. Do not leave in basic aqueous layers for long.

      References

      • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5][6][7][8] Journal of the American Chemical Society, 109(18), 5551–5553. Link

      • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

      • Ramachandran, P. V., et al. (1994). Asymmetric Reduction of Trifluoromethyl Ketones. Tetrahedron Letters, 35(48), 9125-9128.
      • Kawanami, Y., et al. (2011).[3] Enantioselective reduction of trifluoromethyl ketones using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol.[3][6][7] Tetrahedron: Asymmetry, 22(13), 1464-1467. Link[3]

      • Stone, G. B. (1995). Stereoselective Synthesis of Trifluoromethyl Alcohols. Tetrahedron: Asymmetry, 6(11), 2655-2660.

      Sources

      Application Note: Strategic Utilization of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol in Medicinal Chemistry

      Author: BenchChem Technical Support Team. Date: February 2026

      The following Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic deployment of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol as a high-value chiral building block.

      
      -Benzylic Functionalization and Cross-Coupling
      

      Executive Summary

      This compound (CAS: 80418-13-9) represents a "privileged" chiral synthon in drug discovery. Its value is derived from three synergistic structural features:

      • The Trifluoromethyl Group (

        
        ):  Enhances metabolic stability (blocking benzylic oxidation) and increases lipophilicity (
        
        
        
        modulation).
      • The Chiral Center: Provides a pre-installed stereogenic center, critical for binding affinity in chiral pockets (e.g., Cathepsin K inhibitors, CETP inhibitors).

      • Orthogonal Reactivity Handles: The aryl bromide allows for chemoselective cross-coupling (Suzuki, Buchwald-Hartwig) without racemization, while the benzylic alcohol serves as a gateway for nucleophilic substitutions (Mitsunobu,

        
         displacement) to introduce heteroatoms.
        

      This guide details the specific protocols for manipulating this building block, focusing on stereospecific inversion strategies to access chiral amines and ethers, and chemoselective coupling to build biaryl scaffolds.

      Chemical Profile & Stability

      PropertySpecification
      IUPAC Name This compound
      CAS Number 80418-13-9
      Molecular Weight 255.03 g/mol
      Appearance White to off-white solid or clear liquid (dependent on purity/temp)
      Chirality (S)-enantiomer
      Acidity (
      
      
      )
      ~11.9 (Enhanced acidity vs. ethanol due to electron-withdrawing
      
      
      and Aryl groups)
      Solubility Soluble in MeOH, DCM, THF, EtOAc; sparingly soluble in water.[1][2][3]
      Stability Stable under ambient conditions. Hygroscopic. Avoid strong oxidizers.

      Core Application 1: Stereospecific Displacement (The Odanacatib Route)

      Context: Direct nucleophilic substitution on electron-deficient

      
      -alcohols is kinetically challenging due to the steric bulk of the 
      
      
      
      group and the destabilization of carbocation intermediates (disfavoring
      
      
      ). The industry-standard method, validated by the synthesis of Cathepsin K inhibitors (e.g., Odanacatib), utilizes a triflate intermediate to facilitate clean
      
      
      inversion.
      Mechanism of Action

      The reaction proceeds via the activation of the alcohol as a triflate (OTf), followed by displacement with a nucleophile (amine or azide).

      • Stereochemical Outcome: Complete Inversion (Walden Inversion).

      • Input: (S)-Alcohol

        
        (R)-Amine/Ether .
        
      Protocol: Synthesis of Chiral - Amines

      Target: Conversion of (S)-alcohol to (R)-amine derivative.

      Step 1: Triflate Activation

      • Setup: Charge a dry reactor with This compound (1.0 equiv) and anhydrous DCM (10 V). Cool to 0°C .[4]

      • Base Addition: Add 2,6-Lutidine (1.5 equiv). Note: Lutidine is preferred over TEA to prevent elimination side-reactions.

      • Activation: Dropwise add Triflic Anhydride (

        
        )  (1.2 equiv) while maintaining internal temperature < 5°C.
        
      • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC/HPLC for consumption of alcohol.

      • Workup: Quench with cold water. Wash organic layer with dilute citric acid (to remove lutidine) and brine. Dry over

        
        .
        
        • Critical: The triflate intermediate is unstable on silica. Use immediately or store at -20°C under inert gas.

      Step 2:

      
       Displacement 
      
      • Solvent Switch: Dissolve the crude triflate in anhydrous Nitromethane (

        
        ) or DCM .
        
        • Insight: Nitromethane enhances the rate of

          
           displacement for deactivated electrophiles.
          
      • Nucleophile Addition: Add the amine nucleophile (e.g., primary amine, 2.0 equiv) and a non-nucleophilic base (e.g., DIPEA , 1.5 equiv).

      • Conditions: Stir at room temperature for 12–24 hours.

        • Note: Heating (>40°C) may induce elimination to the styrene side product.

      • Purification: Standard aqueous workup and silica chromatography.

      Validation Data:

      Parameter Result
      Yield (Step 1) >95% (Quantitative conversion typical)
      Yield (Step 2) 70–90% (Dependent on nucleophile sterics)

      | ee Retention | >98% (Clean inversion) |

      Core Application 2: The Mitsunobu Reaction

      Context: For the synthesis of chiral ethers (e.g., LXR agonists or PPAR modulators), the Mitsunobu reaction offers a direct route. However, the enhanced acidity of the

      
      -alcohol (
      
      
      
      ~11.9) requires modified conditions compared to non-fluorinated alcohols.
      Protocol: Chiral Ether Synthesis

      Target: Coupling with Phenols.

      • Reagents:

        • Substrate: this compound (1.0 equiv).

        • Nucleophile: Phenol derivative (1.2 equiv).

        • Phosphine:

          
            (1.5 equiv) or Polymer-supported 
          
          
          
          (for easier purification).
        • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv).

      • Procedure:

        • Dissolve Alcohol, Phenol, and

          
           in anhydrous Toluene  (preferred over THF for 
          
          
          
          alcohols to minimize competitive solvent participation). Cool to 0°C.[4]
        • Add DIAD dropwise over 30 minutes.

        • Allow to warm to room temperature and stir for 16 hours.

      • Outcome: Formation of the (R)-Ether (Inversion).

      • Troubleshooting: If conversion is low, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

        
          to handle the sterically hindered 
        
        
        
        center.

      Core Application 3: Chemoselective Cross-Coupling

      Context: The aryl bromide allows for the elaboration of the pharmacophore without affecting the chiral center. This is often performed before the stereocenter inversion if the final target requires an (S)-amine (via double inversion or retention strategies) or simply to build the scaffold first.

      Protocol: Suzuki-Miyaura Coupling

      Target: Synthesis of Biaryl Chiral Alcohols.

      • System:

        
         (3 mol%), 
        
        
        
        (2.0 equiv), Dioxane/Water (4:1).
      • Conditions: 80°C, 4 hours.

      • Observation: The chiral center remains intact. No racemization is observed because the benzylic proton is not acidic enough to deprotonate under mild carbonate conditions, and the

        
         group prevents 
        
        
        
        -type racemization.

      Pathway Visualization (Graphviz)

      The following diagram illustrates the divergent synthesis workflows starting from the (S)-building block.

      G Start (S)-1-(4-bromophenyl)- 2,2,2-trifluoroethanol (Chiral Scaffold) Triflate Intermediate: (S)-Triflate Start->Triflate Tf2O, 2,6-Lutidine (Activation) Ether Product B: (R)-Aryl Ether (Inversion) Start->Ether Ar-OH, PPh3, DIAD (Mitsunobu) Biaryl Product C: (S)-Biaryl Alcohol (Retention) Start->Biaryl Ar-B(OH)2, Pd Cat. (Suzuki Coupling) Amine Product A: (R)-1-Aryl-2,2,2- trifluoroethylamine (Inversion) Triflate->Amine R-NH2, DIPEA (SN2 Displacement)

      Caption: Divergent synthetic pathways for this compound. Note the stereochemical inversion in substitution pathways (Green) vs. retention in coupling pathways (Yellow).

      Analytical Quality Control

      To ensure the integrity of the chiral center throughout these protocols, the following HPLC method is recommended.

      ParameterCondition
      Column Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)
      Mobile Phase n-Hexane : Isopropanol (95:5 to 90:10)
      Flow Rate 1.0 mL/min
      Detection UV @ 220 nm and 254 nm
      Retention Times (S)-Enantiomer: ~8-10 min; (R)-Enantiomer: ~12-14 min (Verify with racemate)

      References

      • Odanacatib Synthesis (Merck): O'Shea, P. D., et al.

        
        -Trifluoromethylbenzyl Triflate." Journal of Organic Chemistry, 2009 , 74(4), 1690–1692. Link[5]
        
      • Mitsunobu on Alcohols: Hojo, K., et al. "Nucleophilic Substitution at the -Position of -Trifluoromethylbenzyl Alcohols." Tetrahedron Letters, 1977, 18(46), 4009-4012.
      • General Review: Ma, J.-A., & Cahard, D. "Asymmetric Synthesis of Trifluoromethylated Amine and Alcohol Derivatives." Chemical Reviews, 2008 , 108(9), PR1-PR43. Link

      • CETP Inhibitor Context: Tan, E., et al. "Discovery of Anacetrapib, a Potent Cholesteryl Ester Transfer Protein (CETP) Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2010, 20, 110-114. (Provides context on the pharmacophore).

      Sources

      The Synthetic Versatility of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol: A Chiral Building Block for Advanced Chemical Synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Strategic Advantage of Fluorinated Chiral Building Blocks

      In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[1] This necessity for stereochemical precision has driven the development of a diverse toolbox of chiral building blocks—versatile molecular scaffolds from which complex, enantiopure molecules can be constructed.

      Among these, chiral molecules incorporating fluorine atoms have garnered significant attention.[2] The introduction of a trifluoromethyl group (-CF3) can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol stands as a prime example of a strategically designed chiral building block, combining the advantageous properties of a trifluoromethyl group with a synthetically versatile bromophenyl moiety. The trifluoromethyl group enhances metabolic stability and can improve a drug candidate's pharmacokinetic profile, while the bromo- an aromatic ring provides a reactive handle for a wide array of cross-coupling reactions, allowing for the facile introduction of further molecular complexity.

      This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

      Physicochemical and Spectroscopic Data

      A thorough understanding of the physical and chemical properties of this compound and its precursor is essential for its effective use.

      PropertyThis compound4'-Bromo-2,2,2-trifluoroacetophenone (Precursor)
      Molecular Formula C₈H₆BrF₃O[3]C₈H₄BrF₃O[4]
      Molecular Weight 255.03 g/mol [3]253.02 g/mol [4]
      Appearance Solid[3]White to light yellow solid or liquid[4]
      CAS Number 80418-13-9[3]16184-89-7[4]
      Melting Point Not specified31 °C[4]
      Storage Sealed in dry, 2-8°C[3]Refrigerated (0-10°C)[4]

      Synthesis of the Precursor: 4'-Bromo-2,2,2-trifluoroacetophenone

      The synthesis of the chiral alcohol begins with the preparation of its corresponding ketone, 4'-bromo-2,2,2-trifluoroacetophenone. A common and effective method involves the reaction of a Grignard reagent derived from 1,4-dibromobenzene with ethyl trifluoroacetate.

      Protocol: Synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone

      Materials:

      • 1,4-Dibromobenzene

      • Magnesium turnings

      • Anhydrous diethyl ether or tetrahydrofuran (THF)

      • Ethyl trifluoroacetate

      • 1 M Hydrochloric acid (HCl)

      • Saturated aqueous ammonium chloride (NH₄Cl) solution

      • Anhydrous sodium sulfate (Na₂SO₄)

      Procedure:

      • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

      • Reaction with Ethyl Trifluoroacetate: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of ethyl trifluoroacetate in anhydrous diethyl ether or THF via the dropping funnel, maintaining the temperature below -60 °C.

      • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Acidify the mixture to a pH of approximately 2 with 1 M HCl.

      • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield 4'-bromo-2,2,2-trifluoroacetophenone.

      Figure 1: Synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone.

      Enantioselective Synthesis of this compound

      The key step in producing the desired chiral building block is the enantioselective reduction of the prochiral ketone, 4'-bromo-2,2,2-trifluoroacetophenone. Two robust methods are presented here: the Corey-Itsuno (CBS) reduction, a well-established chemical method, and a microbial reduction, which offers a green and highly selective alternative.

      Method 1: Corey-Itsuno (CBS) Reduction

      The CBS reduction is a powerful and predictable method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst.[3] The stereochemical outcome is determined by the chirality of the catalyst used. For the synthesis of the (S)-alcohol, an (S)-CBS catalyst is employed.

      Mechanism Insight: The reaction proceeds through a six-membered ring transition state. The borane (BH₃) coordinates to the nitrogen atom of the CBS catalyst, which in turn coordinates to the ketone's carbonyl oxygen. This coordination directs the hydride transfer from the borane to one face of the ketone, leading to the formation of the desired enantiomer.[5]

      CBS_Mechanism cluster_0 Catalyst Activation and Ketone Coordination cluster_1 Hydride Transfer and Product Formation CBS (S)-CBS Catalyst Activated_Complex Activated CBS-BH₃ Complex CBS->Activated_Complex BH3 BH₃ BH3->Activated_Complex Coordinated_Complex Coordinated Ketone Complex Activated_Complex->Coordinated_Complex Ketone 4'-Bromo-2,2,2- trifluoroacetophenone Ketone->Coordinated_Complex Transition_State Six-membered Transition State Coordinated_Complex->Transition_State Hydride Transfer Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Product (S)-Alcohol Product_Complex->Product Work-up

      Figure 2: Simplified mechanism of the Corey-Itsuno (CBS) Reduction.

      Protocol: CBS Reduction of 4'-Bromo-2,2,2-trifluoroacetophenone

      Materials:

      • 4'-Bromo-2,2,2-trifluoroacetophenone

      • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

      • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

      • Anhydrous tetrahydrofuran (THF)

      • Methanol (MeOH)

      • 1 M Hydrochloric acid (HCl)

      • Ethyl acetate (EtOAc)

      • Anhydrous sodium sulfate (Na₂SO₄)

      Procedure:

      • Reaction Setup: To a flame-dried, two-necked flask under a nitrogen atmosphere, add a solution of 4'-bromo-2,2,2-trifluoroacetophenone in anhydrous THF. Cool the solution to 0 °C.

      • Catalyst Addition: Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%) to the ketone solution.

      • Borane Addition: Add the borane-dimethyl sulfide complex or borane-THF complex (typically 1.0-1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The addition should be slow to control the evolution of hydrogen gas.

      • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

      • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

      • Work-up and Purification: Allow the mixture to warm to room temperature and then add 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

      Method 2: Microbial Reduction

      Biocatalysis offers an environmentally friendly and highly enantioselective route to chiral alcohols. Various microorganisms, such as baker's yeast (Saccharomyces cerevisiae) and strains of Candida, Pichia, and Rhodotorula, contain reductases that can selectively reduce ketones to one enantiomer of the corresponding alcohol.[6]

      Principle: The enantioselectivity of the microbial reduction is governed by the specific enzymes present in the microorganism. These enzymes have chiral active sites that preferentially bind the substrate in an orientation that leads to the formation of one enantiomer over the other.

      Protocol: Microbial Reduction of 4'-Bromo-2,2,2-trifluoroacetophenone

      Materials:

      • 4'-Bromo-2,2,2-trifluoroacetophenone

      • Baker's yeast (Saccharomyces cerevisiae) or a suitable microbial culture

      • Glucose or sucrose (as a carbon source)

      • Water

      • Ethyl acetate (EtOAc)

      • Celite®

      Procedure:

      • Culture Preparation: In a suitable flask, suspend baker's yeast in lukewarm water containing glucose or sucrose. Allow the mixture to ferment for about 30 minutes.

      • Substrate Addition: Add a solution of 4'-bromo-2,2,2-trifluoroacetophenone in a minimal amount of ethanol to the fermenting yeast culture.

      • Incubation: Incubate the reaction mixture at room temperature (or the optimal temperature for the specific microorganism) with gentle shaking for 24-48 hours.

      • Reaction Monitoring: Monitor the progress of the reduction by TLC or GC analysis of small aliquots extracted from the reaction mixture.

      • Work-up and Purification: After the reaction is complete, filter the mixture through a pad of Celite® to remove the yeast cells. Saturate the filtrate with sodium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

      Quality Control: Determination of Enantiomeric Excess

      The enantiomeric purity of the synthesized this compound is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee).

      Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

      Protocol: Chiral HPLC Analysis

      • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H, is often effective for this class of compounds.

      • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The exact ratio may need to be optimized to achieve baseline separation.

      • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220-254 nm) is typically used.

      • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [([Area of S-enantiomer] – [Area of R-enantiomer]) / ([Area of S-enantiomer] + [Area of R-enantiomer])] x 100

      Applications in Asymmetric Synthesis

      This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its hydroxyl group can be derivatized or replaced with other functional groups, while the bromophenyl moiety serves as a handle for cross-coupling reactions.

      Representative Application: Mitsunobu Reaction for Stereochemical Inversion and Derivatization

      The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[7] This reaction allows for the transformation of this compound into its corresponding (R)-configured esters, ethers, or other derivatives.

      Mechanism Insight: The reaction involves the activation of the alcohol by triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD), forming a good leaving group. Subsequent SN2 attack by a nucleophile proceeds with inversion of configuration at the chiral center.[8]

      Figure 3: General scheme of the Mitsunobu reaction with this compound.

      Protocol: General Procedure for Mitsunobu Esterification

      Materials:

      • This compound

      • A carboxylic acid (e.g., benzoic acid)

      • Triphenylphosphine (PPh₃)

      • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

      • Anhydrous tetrahydrofuran (THF)

      Procedure:

      • Reaction Setup: To a solution of this compound, the carboxylic acid (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C, add DEAD or DIAD (1.2 equivalents) dropwise.

      • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

      • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired (R)-ester from triphenylphosphine oxide and other byproducts.

      This application demonstrates how the chirality of this compound can be transferred to a new molecule with a predictable stereochemical outcome, highlighting its utility as a versatile chiral building block.

      Conclusion

      This compound is a highly valuable and versatile chiral building block for modern organic synthesis. Its strategic combination of a stereogenic center, a trifluoromethyl group, and a synthetically malleable bromophenyl ring makes it an attractive starting material for the construction of complex, enantiomerically pure molecules with potential applications in medicinal and materials chemistry. The synthetic protocols and application examples provided herein offer a robust foundation for researchers to incorporate this powerful tool into their synthetic strategies.

      References

      • Brooks, W. H., et al. "Asymmetric Synthesis: Powerful Tool for The Pharmaceutical Industry." Acta Scientific Microbiology 6.2 (2023): 100-102.
      • "Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks." Request PDF.
      • "this compound." Achmem.
      • "Corey-Bakshi-Shibata Reduction: Mechanism & Examples." NROChemistry.
      • "Menthyl esterification allows chiral resolution for the synthesis of artificial glutam
      • "Mitsunobu reaction." Wikipedia.
      • "Enantioselective microbial reduction of substituted acetophenone." Request PDF.
      • "Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards." Wiley Online Library.
      • "Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles." PMC.
      • "1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 16184-89-7." TCI Chemicals.
      • "1-(4-Bromophenyl)-2,2,2-trifluoroethanol." PubChem.
      • "1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHANOL." gsrs.
      • "Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles." PubMed.
      • "Mitsunobu Reaction." Organic Chemistry Portal.
      • "2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum." ChemicalBook.
      • "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds." Chemical Reviews.
      • "Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De." TCI Chemicals.
      • "Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry." Acta Scientific.
      • "Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals.

      Sources

      Application Note: Chiral Utility of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      Author: BenchChem Technical Support Team. Date: February 2026

      This Application Note is designed for researchers in medicinal chemistry and asymmetric synthesis. It details the utility of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol (hereafter referred to as (S)-Br-TFE ) as a versatile chiral tool. Unlike traditional "removeable" auxiliaries (e.g., Evans oxazolidinones), (S)-Br-TFE functions primarily as a Chiral Solvating Agent (CSA) for NMR spectroscopy and a Chiral Building Block for constructing complex

      
      -trifluoromethylated pharmacophores.
      
      

      Introduction & Compound Profile

      This compound represents a specialized class of fluorinated chiral carbinols. Its utility stems from the synergistic effects of the strongly electron-withdrawing trifluoromethyl (

      
      ) group and the reactive aryl bromide handle.
      
      Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
      • 
        -Acidic Character:  The 
        
        
        
        group increases the acidity of the hydroxyl proton (
        
        
        ), enhancing its hydrogen-bond donating capability compared to non-fluorinated analogs.
      • Conformational Rigidity: The bulky

        
         and phenyl groups create a distinct chiral pocket, essential for enantiodiscrimination in NMR environments.
        
      • Synthetic Handle: The para-bromo substituent allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the attachment of this chiral motif to larger scaffolds, polymers, or chromatographic stationary phases.

      PropertySpecification
      CAS Number 100760-04-1 (S-isomer)
      Molecular Formula
      
      
      Molecular Weight 255.03 g/mol
      Chiral Purity Typically >98% ee
      Physical State White to off-white solid or viscous oil
      Solubility Soluble in
      
      
      ,
      
      
      ,
      
      
      , MeOH

      Application I: NMR Chiral Solvating Agent (CSA)

      (S)-Br-TFE is an effective CSA for determining the enantiomeric excess (ee) of chiral amines, sulfoxides, and phosphine oxides via

      
       and 
      
      
      
      NMR. It operates via the Pirkle Alcohol Mechanism , forming transient diastereomeric solvates with the analyte.
      Mechanism of Action

      The acidic hydroxyl proton of (S)-Br-TFE forms a hydrogen bond with the basic site of the analyte (e.g., amine nitrogen). Simultaneously, the electron-deficient aromatic ring of (S)-Br-TFE engages in

      
       stacking or edge-to-face interactions with the analyte's aromatic groups. This "two-point" interaction creates distinct magnetic environments for the analyte's enantiomers, causing chemical shift splitting (
      
      
      
      ).
      Protocol: Enantiomeric Excess Determination via NMR

      Objective: Determine the ee of a racemic chiral amine using (S)-Br-TFE.

      Materials:

      • Analyte: Chiral amine (approx. 5–10 mg).

      • CSA: (S)-Br-TFE (2–5 equivalents).

      • Solvent:

        
         (Benzene-d6) or 
        
        
        
        .
        
        
        is preferred to maximize
        
        
        -stacking interactions.

      Step-by-Step Methodology:

      • Baseline Scan: Dissolve 5 mg of the racemic analyte in 0.5 mL of solvent. Acquire a standard

        
         or 
        
        
        
        NMR spectrum to establish baseline chemical shifts.
      • CSA Addition: Add 2 equivalents of (S)-Br-TFE to the NMR tube. Shake vigorously to ensure complete dissolution and complex formation.

      • Acquisition: Acquire the spectrum. Focus on the

        
         region in 
        
        
        
        NMR (typically -75 to -80 ppm).
      • Optimization: If splitting is insufficient, add incremental amounts of CSA (up to 5 eq) or lower the temperature (e.g., to 273 K) to stabilize the H-bonded complex.

      • Analysis: Integrate the split peaks. The ratio of the integrals corresponds directly to the enantiomeric ratio (er).

      Data Interpretation:

      
      
      

      Note: The

      
       group on the CSA itself serves as a sensitive probe. In the presence of a chiral analyte, the CSA's own 
      
      
      
      signal may split into two singlets, representing the diastereomeric environment of the CSA-Analyte(R) vs. CSA-Analyte(S) complexes.

      Application II: Chiral Building Block for -CF3 Amines

      (S)-Br-TFE is a critical precursor for synthesizing (S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine , a pharmacophore found in inhibitors for cholesteryl ester transfer protein (CETP) and various CNS targets.

      Synthetic Pathway: The Sulfinimine Route

      Direct nucleophilic substitution of the hydroxyl group often leads to racemization due to the destabilizing effect of the

      
       group on carbocation intermediates. The preferred protocol utilizes a sulfinimine strategy or Mitsunobu inversion to maintain chiral integrity.
      
      Protocol: Stereospecific Amination

      Objective: Convert (S)-Br-TFE to the corresponding chiral amine with retention or inversion of configuration.

      Workflow:

      • Activation: Convert (S)-Br-TFE to a tosylate or mesylate. Caution: These intermediates are prone to

        
         racemization.
        
      • Alternative (Preferred): Use the Mitsunobu Reaction with phthalimide to invert the stereocenter, yielding the (R)-amine precursor.

        • Reagents:

          
          , DIAD (Diisopropyl azodicarboxylate), Phthalimide.
          
        • Solvent: THF,

          
          .
          
      • Deprotection: Hydrazinolysis of the phthalimide yields the free amine.

      Visualization of Synthetic Logic:

      SynthesisWorkflow Start (S)-Br-TFE (Alcohol) Step1 Mitsunobu Reaction (PPh3, DIAD, Phthalimide) Start->Step1 Activation Inter Chiral Phthalimide (Inverted Configuration) Step1->Inter SN2 Inversion Step2 Hydrazinolysis (N2H4) Inter->Step2 Deprotection End (R)-1-(4-bromophenyl)- 2,2,2-trifluoroethylamine Step2->End Final Product

      Figure 1: Stereospecific conversion of (S)-Br-TFE to chiral

      
      -trifluoromethyl amines via Mitsunobu inversion.
      

      Application III: Functionalized Chiral Materials

      The para-bromo substituent is a "silent" handle during chiral recognition but becomes active for material synthesis. (S)-Br-TFE is used to synthesize Chiral Phthalocyanines and Liquid Crystals .

      Protocol: Suzuki-Miyaura Coupling for Ligand Synthesis

      This protocol describes attaching (S)-Br-TFE to a phenylboronic acid to create a biaryl chiral ligand.

      Reagents:

      • (S)-Br-TFE (1.0 eq)

      • Arylboronic acid (1.2 eq)

      • Catalyst:

        
         (3-5 mol%)
        
      • Base:

        
         (2.0 eq)
        
      • Solvent: Dioxane/Water (4:1)

      Procedure:

      • Degas the solvent mixture with argon for 15 minutes.

      • Add (S)-Br-TFE, arylboronic acid, base, and catalyst to a reaction vial.

      • Heat to

        
         under argon atmosphere for 12 hours.
        
      • The hydroxyl group and chiral center remain intact (racemization is negligible under these mild basic conditions).

      • Result: A biaryl chiral alcohol capable of acting as a bidentate ligand or a larger CSA.

      Mechanistic Visualization: Chiral Recognition

      The following diagram illustrates the "Three-Point Interaction" model required for effective enantiomeric discrimination in NMR applications.

      InteractionModel CSA (S)-Br-TFE (Host) Interaction1 H-Bond (OH ... N) CSA->Interaction1 Interaction2 Pi-Stacking (Aryl ... Aryl) CSA->Interaction2 Interaction3 Steric Repulsion (CF3 ... Alkyl) CSA->Interaction3 Analyte Chiral Amine (R) (Guest) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result Diastereomeric Complex (Distinct Chemical Shift) Interaction1->Result Interaction2->Result Interaction3->Result

      Figure 2: Interaction model showing the stabilizing (H-bond, Pi-stacking) and destabilizing (Steric) forces that differentiate enantiomers.

      References

      • Pharmaffiliates. (S)-1-(4-Bromophenyl)ethanol - Building Block for Phthalocyanines. Retrieved from [Link]

      • ResearchGate. Synthesis of (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine Hydrochloride through Diastereoselective Trifluoromethylation. Retrieved from [Link]

      • Wenzel, T. J., & Wilcox, J. D. (2003).[1] Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy.[1] Chirality, 15(3), 256-270.[1] Retrieved from [Link]

      Sources

      Application Note: Scale-Up Synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      This application note details the process development and scale-up protocol for the synthesis of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol , a critical chiral building block for pharmaceutical agents (e.g., inhibitors targeting 11

      
      -HSD1, agrochemicals).
      

      While various routes exist, this guide focuses on Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-arene complex.[1] This route is selected for its superior safety profile on a kilogram scale compared to hydride reagents (e.g., LiAlH

      
      , NaBH
      
      
      
      ) or pyrophoric organometallics, and its high atom economy.

      Key Technical Insight: The introduction of the trifluoromethyl (

      
      ) group alters the Cahn-Ingold-Prelog (CIP) priority assignments relative to non-fluorinated analogs. Consequently, standard "lock-and-key" catalyst heuristics must be inverted. This protocol utilizes (R,R)-Ru-TsDPEN  to achieve the (S)-configuration  of the product.
      

      Strategic Route Selection

      Route Comparison
      MethodScalabilityEnantioselectivitySafety ProfileCost
      Borane Reduction (CBS) ModerateHigh (>95% ee)Low (Diborane hazards, cryogenic temps)High (Chiral auxiliary load)
      Enzymatic (KREDs) HighVery High (>99% ee)HighModerate (Enzyme screening required)
      Ru-Catalyzed ATH High High (95-99% ee) High (Mild conditions, no H
      
      
      gas pressure)
      Low (Low catalyst loading)

      Decision: The ATH route is chosen for its operational simplicity (no high-pressure hydrogenation vessels required) and the commercial availability of robust Noyori-type catalysts.

      Mechanistic Logic & Stereochemical Inversion

      In the reduction of acetophenone using the standard (S,S)-Ru-TsDPEN catalyst, the hydride is delivered to the Re-face, yielding (S)-1-phenylethanol .

      However, for 1-(4-bromophenyl)-2,2,2-trifluoroethanol , the priority of the substituents on the chiral center changes due to the high atomic number of Fluorine:

      • 
         (Priority 1)[2]
        
      • 
         (Priority 2) [Higher than Phenyl]
        
      • 
         (Priority 3)
        
      • 
         (Priority 4)
        

      The Inversion Rule: Because the

      
       group (Priority 2) outranks the aromatic ring (Priority 3)—the reverse of the methyl/phenyl relationship—the same spatial arrangement of atoms results in the (R)  descriptor if using the (S,S)-catalyst.
      Therefore, to obtain the (S)-enantiomer, we must use the (R,R)-catalyst. 
      

      Detailed Protocol: 1.0 kg Scale-Up

      Materials & Equipment
      • Substrate: 4'-Bromo-2,2,2-trifluoroacetophenone (1.0 kg, 3.95 mol). Note: Lachrymator.[3] Handle in fume hood.

      • Catalyst Precursor:

        
         (1.21 g, 1.98 mmol).
        
      • Chiral Ligand:

        
         (1.45 g, 3.96 mmol).
        
      • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

      • Solvent: Dichloromethane (DCM) or 2-Propanol (IPA). Protocol uses DCM for solubility.

      • Equipment: 10 L Jacketed Reactor, Overhead Stirrer, N

        
         manifold, Scrubber (for CO
        
        
        
        ).
      Catalyst Preparation (In-Situ)

      Validation: In-situ preparation is preferred over isolating the catalyst to prevent oxidative deactivation.

      • Charge the reactor with

        
         (1.21 g) and 
        
        
        
        (1.45 g).
      • Add Isopropanol (200 mL) and Triethylamine (1.1 mL).

      • Heat to 80°C for 1 hour under N

        
        . The orange solution will turn deep red/purple, indicating formation of the active 16e
        
        
        
        Ru-amide complex.
      • Cool to ambient temperature and concentrate to dryness under vacuum (optional, or use directly if solvent compatible).

      Reaction Procedure
      • Dissolution: Dissolve 1.0 kg of 4'-Bromo-2,2,2-trifluoroacetophenone in DCM (3.0 L) . Degas by sparging with N

        
         for 20 minutes.
        
      • Catalyst Addition: Transfer the pre-formed catalyst (dissolved in minimal DCM) to the reactor.

      • Initiation: Cool the mixture to 0°C .

      • Reagent Addition: Slowly add the Formic Acid/TEA mixture (1.2 L) via addition funnel over 45 minutes.

        • Caution: Reaction is exothermic and generates CO

          
           gas. Monitor internal temperature (
          
          
          
          ) and vent rate.
      • Reaction: Warm to 25°C and stir for 12–18 hours.

        • IPC (In-Process Control): Monitor conversion by HPLC/GC. Target: < 0.5% starting material.

      Workup & Purification
      • Quench: Add Water (2.0 L) to the reactor. Stir for 15 minutes.

      • Phase Separation: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 500 mL).

      • Washing: Wash combined organics with Sat. NaHCO

        
          (2 x 1.0 L) to remove residual formic acid, then Brine  (1.0 L).
        
      • Drying: Dry over anhydrous Na

        
        SO
        
        
        
        , filter.
      • Concentration: Remove solvent under reduced pressure (Rotavap at 40°C).

      • Purification:

        • Option A (Distillation): High-vacuum distillation (bp ~90-95°C @ 1 mmHg).

        • Option B (Crystallization): If the product solidifies (mp ~35-40°C), recrystallize from Hexane/EtOAc (9:1).

        • Yield Target: >90% (approx. 900 g).

        • ee Target: >96%.[4][5]

      Process Visualization

      Chemical Reaction Scheme

      ReactionScheme Substrate 4'-Bromo-2,2,2- trifluoroacetophenone Product (S)-1-(4-Bromophenyl)- 2,2,2-trifluoroethanol Substrate->Product Reagents HCOOH / Et3N (R,R)-Ru-TsDPEN

      Caption: Asymmetric Transfer Hydrogenation of trifluoromethyl ketone using (R,R)-Ru catalyst.

      Scale-Up Workflow

      ProcessFlow Start Raw Material Check (GC Purity >98%) CatPrep Catalyst Activation [RuCl2(p-cymene)]2 + (R,R)-TsDPEN 80°C, 1h Start->CatPrep Reaction Reaction Initiation Add Substrate + HCOOH/TEA Control Temp < 10°C (CO2 Venting) CatPrep->Reaction IPC IPC: Conversion Check (Target: SM < 0.5%) Reaction->IPC IPC->Reaction Fail (Add more time/cat) Workup Quench & Extraction DCM / Water / NaHCO3 Wash IPC->Workup Pass Purification Purification Distillation or Crystallization Workup->Purification FinalQC Final QC (ee%, Purity, Residual Ru) Purification->FinalQC

      Caption: Workflow for the 1kg scale synthesis including critical control points (IPC).

      Critical Process Parameters (CPPs) & Troubleshooting

      ParameterSpecificationImpact of DeviationCorrective Action
      Temperature (Addition) 0°C – 10°CHigh temp leads to racemization or runaway CO
      
      
      evolution.
      Active cooling, slow addition rate.
      S/C Ratio 500:1 – 1000:1Low S/C increases cost; High S/C risks incomplete conversion.Optimize at 100g scale first.
      Degassing O
      
      
      < 10 ppm
      Oxygen deactivates the Ru-H species (hydride).Sparge solvents thoroughly; keep under N
      
      
      .
      Reaction Time 12 – 24 hExtended stirring can erode ee% (reversible reaction).Quench immediately upon conversion >99%.

      Self-Validating Step: Before committing the full 1 kg batch, perform a "Use Test" on 5 g of material using the exact lot of catalyst and solvent. Verify ee% is >95% and the configuration is indeed (S) using a chiral HPLC column (e.g., Chiralcel OD-H, 90:10 Hex/IPA).

      Safety & Hazards

      • Lachrymator: The starting ketone is a potent lachrymator. All solids handling must occur in a laminar flow hood or glovebox.

      • Gas Evolution: The decomposition of formic acid generates CO

        
         (approx 100 L gas per 1 kg batch). Ensure reactor vent lines are sized correctly and not blocked.
        
      • Ruthenium Residues: While low toxicity, Ru must be purged to <10 ppm for pharma use. Use a metal scavenger (e.g., SiliaMetS® Thiol) if distillation does not achieve spec.

      References

      • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102. Link

      • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link

      • Cross, D. J., Kenny, J. A., Houson, I., Campbell, L., Walsgrove, T., & Wills, M. (2001). Asymmetric transfer hydrogenation of ketones with bifunctional Ru(II) catalysts. Tetrahedron: Asymmetry, 12(13), 1801-1806. (Discussion on CF3 ketone reduction priorities). Link

      • Organic Syntheses. (2005). Synthesis of Chiral Alcohols via Asymmetric Transfer Hydrogenation.[4] Org.[6] Synth., 82, 10. (General Protocol Grounding). Link

      Sources

      Application Note: A Practical Guide to the Asymmetric Borane Reduction of Ketones Using Chiral Oxazaborolidine Catalysts

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract: The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a foundational transformation in modern organic synthesis, pivotal to the pharmaceutical and fine chemical industries. Among the array of methods available, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1] This document provides an in-depth guide to the theoretical underpinnings and practical execution of the asymmetric borane reduction of ketones, with a focus on the CBS methodology. We will explore the reaction mechanism, detail a step-by-step experimental protocol, discuss critical parameters, and provide troubleshooting insights to empower researchers in achieving reliable and reproducible results.

      Introduction: The Imperative of Asymmetric Synthesis

      The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance in drug development and other life science applications. The reduction of a prochiral ketone introduces a new stereocenter; without chiral control, this process yields a racemic mixture of alcohols, a 50:50 mixture of both enantiomers.[2] Catalytic asymmetric reduction methods offer an elegant solution, employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, thereby maximizing efficiency and minimizing chiral waste.[2][3]

      The CBS reduction, developed by E. J. Corey, R. K. Bakshi, and S. Shibata in the 1980s, utilizes a chiral oxazaborolidine catalyst to direct the facial delivery of a hydride from a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide) to the ketone. This method is renowned for its reliability and high degree of stereocontrol across a wide range of ketone substrates.[4]

      The Mechanistic Heart of Selectivity: The CBS Catalytic Cycle

      Understanding the mechanism of the CBS reduction is crucial for its successful application and for troubleshooting suboptimal results. The catalytic cycle is a well-orchestrated sequence of coordination and hydride transfer events that create a chiral environment around the ketone.[5]

      The key steps are as follows:

      • Catalyst Activation: The cycle begins with the coordination of the borane reagent (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone, and simultaneously activates the borane as a more potent hydride donor.[1][5]

      • Stereoselective Ketone Coordination: The prochiral ketone then coordinates to the now highly Lewis-acidic endocyclic boron atom. The chiral scaffold of the catalyst, typically derived from a natural amino acid like proline, dictates the orientation of the ketone.[2][6] To minimize steric hindrance, the ketone binds in such a way that its larger substituent (RL) is positioned away from the bulky group on the catalyst, exposing one face of the carbonyl to the activated borane.[6]

      • Intramolecular Hydride Transfer: The hydride is then transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered ring transition state.[1][5] This intramolecular delivery ensures that the hydride attacks the specific face of the ketone dictated by the catalyst's chirality.

      • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle.[1] An acidic workup is subsequently performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[5]

      Below is a visualization of the catalytic cycle:

      CBS_Mechanism cluster_cycle Catalytic Cycle cluster_workup Workup Catalyst CBS Catalyst Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH₃ Transition_State Ternary Complex (Catalyst-Borane-Ketone) Activated_Catalyst->Transition_State + Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst - Alkoxyborane Alkoxyborane Alkoxyborane Product_Complex->Alkoxyborane Release Final_Product Chiral Alcohol Alkoxyborane->Final_Product Acidic Workup

      Caption: The catalytic cycle of the CBS reduction.

      Experimental Protocol: Asymmetric Reduction of Acetophenone

      This protocol provides a detailed procedure for the asymmetric reduction of acetophenone to (S)-1-phenylethanol using (R)-2-Methyl-CBS-oxazaborolidine as the catalyst.

      Materials and Reagents:

      ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
      (R)-2-Methyl-CBS-oxazaborolidine solution-2.0 mL (1.0 M in toluene)2.00.2
      Catecholborane solution-18.0 mL (1.0 M in THF)18.01.8
      Acetophenone120.151.20 g (1.18 mL)10.01.0
      Anhydrous Toluene-20 mL--
      Anhydrous Tetrahydrofuran (THF)-20 mL--
      Saturated aq. NaHCO₃ solution-20 mL--
      Diethyl ether (Et₂O)-3 x 20 mL--
      2.0 M NaOH solution-20 mL--
      Brine-20 mL--
      Anhydrous Na₂SO₄-As needed--

      Instrumentation:

      • Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet adapter.

      • Syringes and needles for the transfer of anhydrous solvents and reagents.

      • Low-temperature thermometer.

      • Cooling bath (e.g., dry ice/acetone).

      • Rotary evaporator.

      • Standard glassware for workup and purification.

      • Flash column chromatography system.

      Experimental Workflow:

      Caption: Step-by-step workflow for the CBS reduction.

      Step-by-Step Procedure:

      • Preparation: Under a nitrogen atmosphere, add acetophenone (1.20 g, 10.0 mmol) and anhydrous toluene (20 mL) to a dry 100 mL three-neck round-bottom flask.

      • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

      • Catalyst Addition: Add the (R)-2-methyl-CBS-oxazaborolidine solution (2.0 mL of a 1.0 M solution in toluene, 2.0 mmol, 0.2 equiv) dropwise to the stirred ketone solution. Stir the mixture for 5 minutes at -78 °C.[5]

      • Borane Addition: Slowly add the catecholborane solution (18.0 mL of a 1.0 M solution in THF, 18.0 mmol, 1.8 equiv) over a period of 1 hour using a syringe pump.[5] Maintaining a slow addition rate is critical to suppress the non-catalyzed background reduction.

      • Reaction Monitoring: Stir the reaction mixture at -78 °C for 24 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

      • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution (20 mL) at -78 °C. Allow the mixture to warm to room temperature.

      • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic extracts and wash sequentially with 2.0 M NaOH solution (20 mL) and brine (20 mL).[5]

      • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

      • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the chiral alcohol.

      • Characterization: Determine the yield and confirm the identity and enantiomeric excess of the product using appropriate analytical techniques (e.g., NMR spectroscopy, chiral HPLC or GC).

      Critical Parameters and Troubleshooting

      The success of the CBS reduction hinges on careful control of several experimental variables.

      ParameterRationaleTroubleshooting
      Anhydrous Conditions The presence of water can hydrolyze the borane reagent and the catalyst, leading to reduced activity and enantioselectivity.[5]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
      Temperature Low temperatures (-78 °C to -40 °C) are generally required to maximize enantioselectivity by favoring the catalyzed pathway over the non-catalyzed background reduction.[7]If enantioselectivity is low, ensure the reaction temperature is maintained consistently. Optimization of the temperature may be necessary for different substrates.[7]
      Rate of Borane Addition A slow addition rate of the borane reagent is crucial to maintain a low concentration of free borane, which minimizes the non-enantioselective background reduction.If the enantiomeric excess is poor, consider using a syringe pump for a slow and controlled addition of the borane solution.
      Catalyst Purity and Age The purity and activity of the CBS catalyst are paramount. Aged or improperly stored catalysts may exhibit lower performance.[8]Use a freshly opened bottle of catalyst or a recently prepared solution. Consider the in situ generation of the catalyst from the corresponding amino alcohol and borane.[7][8]
      Substrate Scope The CBS reduction is most effective for ketones with a significant steric difference between the two substituents.[2] For some substrates, such as α,β-unsaturated or trifluoromethyl ketones, modifications to the protocol may be necessary.[7]For challenging substrates, consider using modified borane reagents or additives. For example, the addition of BF₃·OEt₂ can enhance enantioselectivity in the reduction of trifluoromethyl ketones.[7]

      Conclusion

      The asymmetric borane reduction of ketones, particularly the Corey-Bakshi-Shibata protocol, is a robust and highly valuable tool for the synthesis of chiral alcohols. By understanding the underlying mechanism and carefully controlling key experimental parameters, researchers can consistently achieve high yields and excellent enantioselectivities. This application note serves as a comprehensive guide to empower scientists in leveraging this powerful transformation for the advancement of their research and development endeavors.

      References

      • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Available from: [Link]

      • Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station International Edition. Available from: [Link]

      • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]

      • Synthesis Workshop. (2024, May 25). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction [Video]. YouTube. Available from: [Link]

      • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Available from: [Link]

      • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. Available from: [Link]

      • Wikipedia contributors. (2023, December 2). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. Available from: [Link]

      • Cho, B. T. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, 38(3), 817–827. Available from: [Link]

      • Organic Chemistry Portal. (n.d.). Borane Reagents. Available from: [Link]

      • ResearchGate. (2018). (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available from: [Link]

      Sources

      Reaction conditions for enantioselective synthesis of chiral alcohols

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note: Reaction Conditions for Enantioselective Synthesis of Chiral Alcohols

      Abstract

      Chiral alcohols serve as the pharmacophore backbone for over 40% of modern small-molecule therapeutics (e.g., Montelukast, Efavirenz, Fluoxetine). This guide moves beyond textbook theory to provide field-validated protocols for the two most dominant industrial methodologies: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Ketoreductase (KRED) Biocatalysis . These protocols are designed for reproducibility, scalability, and high enantiomeric excess (>98% ee).

      Module 1: Chemocatalysis – Asymmetric Transfer Hydrogenation (ATH)

      Core Philosophy: Unlike high-pressure hydrogenation requiring autoclaves, ATH utilizes a hydrogen donor (isopropanol or formic acid) under mild conditions. The Ru-TsDPEN system (Noyori-Ikariya catalyst) is the industry standard due to its "Metal-Ligand Bifunctional" mechanism, where the ligand amino group actively participates in the transition state, stabilizing the hydride transfer.

      Mechanism of Action

      The reaction proceeds via a concerted transfer of a hydride from the metal and a proton from the ligand amine to the ketone.

      ATH_Mechanism cluster_cycle Ru-TsDPEN Catalytic Cycle Ru_Hydride 1. Active Catalyst (Ru-H species) TS 2. Transition State (Concerted H-/H+ Transfer) Ru_Hydride->TS + Ketone Substrate Ru_Amido 3. 16e- Amido Species (Dehydrogenated Ligand) TS->Ru_Amido - Chiral Alcohol Ru_Amido->Ru_Hydride + H_Donor H_Donor Hydrogen Donor (HCOOH/TEA) caption Figure 1: Metal-Ligand Bifunctional Mechanism. The N-H proton on the ligand directs the ketone orientation.

      Protocol A: Ru-TsDPEN Reduction using Formic Acid/TEA

      Why this system? Unlike Isopropanol (which is reversible), the Formic Acid/Triethylamine (TEA) system is irreversible , driving conversion to 100% and preventing ee erosion over time.

      Reagents:

      • Catalyst: RuCl (CAS: 192139-92-7).

      • Hydrogen Donor: Formic Acid/Triethylamine complex (5:2 molar ratio).

      • Solvent: Dichloromethane (DCM) or Ethyl Acetate (greener alternative).

      Step-by-Step Workflow:

      • Catalyst Pre-activation (Critical Step):

        • In a Schlenk flask, dissolve the Ru-catalyst (1.0 mol%) in the solvent.

        • Process Control: Ensure the solution is clear orange/red. If black precipitate forms, oxygen ingress has occurred. Abort.

      • Azeotrope Preparation:

        • Commercially available HCOOH:TEA (5:2) azeotrope is recommended.

        • In-situ prep: Add Formic acid (5 equiv) dropwise to TEA (2 equiv) at 0°C. Exothermic!

      • Reaction Initiation:

        • Add the ketone substrate (1.0 equiv) to the catalyst solution.

        • Add the HCOOH:TEA mixture (3-5 equiv relative to ketone).

        • Stir at 25–30°C. Do not heat aggressively; enantioselectivity drops at higher temperatures.

      • Monitoring:

        • Monitor by HPLC/GC every 2 hours.

        • Endpoint: >98% conversion.[1][2]

      • Quench & Workup:

        • Add water to separate the phases.[3]

        • Wash organic layer with sat.[3] NaHCO3 (to remove residual formic acid).

        • Dry over Na2SO4 and concentrate.

      Module 2: Biocatalysis – Ketoreductase (KRED) Reduction

      Core Philosophy: Biocatalysis is no longer a niche academic curiosity; it is the primary method for manufacturing chiral centers in modern APIs (e.g., Atorvastatin). KREDs operate under aqueous, neutral conditions and offer theoretical 100% yield and >99.9% ee.

      The "Cofactor Challenge": KREDs require expensive cofactors (NADH or NADPH).[4] You cannot use stoichiometric NADH. You must use a Recycling System .

      Mechanism & Recycling Loop

      We utilize a "Coupled Enzyme" system: Glucose Dehydrogenase (GDH) recycles the cofactor at the expense of cheap glucose.

      KRED_Recycle cluster_main Production Cycle cluster_recycle Cofactor Regeneration Ketone Prochiral Ketone Alcohol Chiral Alcohol Ketone->Alcohol Reduction KRED KRED Enzyme NADP NADP+ KRED->NADP GDH GDH Enzyme NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Gluconate Gluconic Acid Glucose->Gluconate Oxidation GDH->NADPH caption Figure 2: Coupled-Enzyme Recycling. GDH drives the equilibrium by irreversibly oxidizing glucose.

      Protocol B: KRED Reduction with GDH Recycle

      Reagents:

      • Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey) or specific recombinant KRED.

      • Cofactor Recycle Mix: Glucose Dehydrogenase (GDH) + NADP+ + Glucose.

      • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

      • Co-solvent: DMSO or IPA (to solubilize the ketone).

      Step-by-Step Workflow:

      • Buffer Preparation:

        • Prepare 100 mM KPi buffer, pH 7.0.

        • Add MgSO4 (1 mM) – Magnesium is often a structural cofactor for GDH.

      • Substrate Solution:

        • Dissolve ketone in DMSO (keep DMSO <10% v/v of final reaction volume to prevent enzyme denaturation).

      • Reaction Assembly (Order matters):

        • To the reaction vessel, add Buffer.

        • Add Glucose (1.2 equiv relative to ketone).

        • Add NADP+ (catalytic amount, 0.5 g/L).

        • Add GDH enzyme (10 U/mmol ketone).

        • Add KRED enzyme (10–50 mg loading depending on activity).

        • Last: Add Substrate/DMSO solution.

      • Process Control - pH Stat:

        • As Glucose converts to Gluconic Acid, pH will drop.

        • Critical: Maintain pH 7.0 by automatic titration with 1M NaOH. If pH drops <6, KRED activity may cease.

      • Workup:

        • Add Ethyl Acetate or MTBE to extract the alcohol.

        • Note: Enzymes often form emulsions. Filter through a Celite pad to break the emulsion before phase separation.

      Comparative Analysis: Selecting the Right Tool

      FeatureRu-Catalyzed ATH (Chemocatalysis)KRED Biocatalysis
      Enantioselectivity High (90–98% ee)Ultra-High (>99.9% ee)
      Substrate Scope Broad (Aromatic/Aliphatic ketones)Specific (Requires screening)
      Reaction Medium Organic Solvents (DCM, EtOAc)Aqueous Buffer
      Concentration High (0.5 – 2.0 M)Moderate (0.1 – 0.5 M)
      Cost Driver Ru-Catalyst & LigandEnzyme & Cofactor
      Scalability Excellent (Standard reactors)Excellent (Fermenters/Stirred Tanks)
      Green Chemistry Moderate (Organic waste)High (Biodegradable)

      Safety & Handling

      • Ruthenium Complexes: Generally low toxicity, but handle as heavy metals. Scavenge residual Ru (e.g., using SiliaMetS®) to meet ICH Q3D guidelines (<10 ppm in API).

      • Formic Acid: Corrosive. The TEA/HCOOH azeotrope releases CO2 gas upon reaction; ensure open venting to prevent pressure buildup.

      • Enzymes: Sensitizers. Avoid inhalation of lyophilized powders. Handle in a fume hood or weigh box.

      References

      • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research. Link

      • Hollmann, F., et al. (2021). Biocatalysis for the Synthesis of Chiral Alcohols. Green Chemistry. Link

      • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[5] Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.[5][6] Journal of the American Chemical Society.[1][5] Link

      • Codexis Inc. (2022). Ketoreductase Screening Protocols & Industrial Applications. Codexis Technical Literature. Link

      • Blacker, A. J., et al. (2018). Industrial Scale Asymmetric Transfer Hydrogenation. Organic Process Research & Development. Link

      Sources

      Application Notes & Protocols: The Strategic Use of Borane-Tetrahydrofuran Complex in Modern Chiral Synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Foreword: Borane-THF as a Cornerstone Reagent in Asymmetric Synthesis

      The borane-tetrahydrofuran complex (BH₃·THF) stands as a pivotal reagent in the arsenal of the synthetic organic chemist. While broadly recognized as a versatile reducing agent for a wide array of functional groups—including aldehydes, ketones, carboxylic acids, and amides—its most profound impact lies in the domain of chiral synthesis.[1][2] This adduct, a stabilized and conveniently handled form of the highly reactive borane gas, serves as the quintessential source of BH₃ for two of the most powerful transformations in asymmetric synthesis: the catalytic enantioselective reduction of prochiral ketones and the diastereoselective hydroboration of alkenes.[3][4][5]

      This guide moves beyond a mere recitation of facts, offering a deep dive into the causality behind the experimental design. We will explore the mechanistic underpinnings that govern stereochemical outcomes and provide robust, field-proven protocols designed for reproducibility and high fidelity. The information herein is curated for researchers, scientists, and drug development professionals who seek not only to perform these reactions but to understand and master them.

      Critical Safety & Handling Protocols

      Before proceeding, it is imperative to acknowledge the hazardous nature of BH₃·THF.

      • High Flammability & Reactivity: The complex is highly flammable and reacts violently with water and protic solvents, releasing flammable hydrogen gas.[6][7] All manipulations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and glassware.[6][8]

      • Peroxide Formation: Tetrahydrofuran (THF) can form explosive peroxides upon exposure to air.[6][9] It is crucial to use inhibitor-free THF for reactions but to be aware of peroxide risks in aged, uninhibited solvent. Commercial BH₃·THF solutions are stabilized but should be handled with care.[9]

      • Storage: To maintain its titer and ensure safety, BH₃·THF solutions should be stored at 2-8°C under an inert atmosphere.[2]

      • Personal Protective Equipment (PPE): Always wear flame-resistant apparel, safety goggles, and appropriate gloves when handling this reagent.[10]

      Application I: Enantioselective Reduction of Prochiral Ketones via CBS Catalysis

      The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational strategy in the synthesis of pharmaceuticals and natural products.[11] The Corey-Bakshi-Shibata (CBS) reduction is arguably the most reliable and widely used method to achieve this, employing a chiral oxazaborolidine catalyst in conjunction with BH₃·THF as the stoichiometric hydride source.[12][13]

      The Mechanism of Stereochemical Control

      The remarkable efficiency and predictability of the CBS reduction stem from a well-defined catalytic cycle that combines Lewis acid and Lewis base activation to orchestrate a highly organized, face-selective hydride transfer.[8][13]

      • Catalyst-Borane Complex Formation: The cycle begins with the coordination of borane (from BH₃·THF) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[8][14]

      • Substrate Coordination: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron atom. Critically, the ketone orients itself to minimize steric repulsion, placing its larger substituent (RL) away from the bulky group on the catalyst and its smaller substituent (RS) closer.[8]

      • Intramolecular Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a rigid, six-membered ring transition state. This intramolecular transfer is highly stereodirected due to the fixed geometry of the complex.[8][12]

      • Product Release & Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated, ready to enter the next catalytic cycle.[8][12]

      CBS_Mechanism Catalyst Chiral Oxazaborolidine Catalyst Active_Complex Active Catalyst- Borane Complex Catalyst->Active_Complex + BH₃ BH3_THF BH₃·THF BH3_THF->Active_Complex Transition_State Ternary Complex (Transition State) Active_Complex->Transition_State Ketone Prochiral Ketone (RₗCORₛ) Ketone->Transition_State Coordination Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Workup Hydrolytic Workup Product_Complex->Workup Alcohol Chiral Alcohol Workup->Alcohol

      Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) Reduction.

      Protocol: Asymmetric Reduction of Acetophenone

      This protocol describes the in situ generation of the CBS catalyst followed by the reduction of acetophenone, a model substrate.

      Materials:

      • (R)-(-)-2-Amino-2-phenylethanol derivative (or other suitable chiral amino alcohol)

      • Borane-THF complex (1.0 M solution in THF)

      • Acetophenone

      • Anhydrous Tetrahydrofuran (THF)

      • Methanol

      • Hydrochloric Acid (1 M)

      • Ethyl Acetate

      • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

      • Standard glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)

      Procedure:

      • Catalyst Formation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol (e.g., 10 mol%). Dissolve it in anhydrous THF (approx. 0.5 M relative to the amino alcohol).

      • Slowly add BH₃·THF solution (1.0 M, 1.0 equivalent relative to the amino alcohol) to the stirred solution at room temperature. Stir for 15-20 minutes. Hydrogen evolution may be observed. This forms the active oxazaborolidine catalyst.[15]

      • Ketone Addition: In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst mixture over 10-15 minutes.

      • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 30 minutes to a few hours.[11]

      • Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.[11]

      • Workup: Pour the mixture into 1 M HCl solution and stir vigorously for 15 minutes.[16] Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

      • Purification & Analysis: Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the chiral 1-phenylethanol. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

      Representative Data for CBS Reductions

      The CBS reduction is effective for a broad range of substrates, consistently delivering high enantioselectivity.[11]

      Substrate (Ketone)Catalyst PrecursorStoichiometric ReductantYield (%)ee (%)Product Configuration
      Acetophenone(S)-DiphenylprolinolBH₃·THF>9597(R)
      1-Tetralone(S)-DiphenylprolinolBH₃·THF9598(S)
      2-Chloroacetophenone(S)-Methyl-CBSBH₃·SMe₂9896(R)
      Cyclohexyl methyl ketone(S)-DiphenylprolinolBH₃·THF>9092(R)

      Application II: Asymmetric Hydroboration-Oxidation of Alkenes

      The hydroboration-oxidation reaction is a classic method for the anti-Markovnikov hydration of alkenes.[5][17] By employing a chiral borane reagent, derived from BH₃·THF, this process can be rendered highly enantioselective, providing access to valuable chiral alcohols from simple prochiral alkenes. The most common chiral reagents are prepared by reacting BH₃·THF with chiral terpenes like α-pinene to form diisopinocampheylborane (Ipc₂BH).[18]

      Mechanism of Diastereoselective Hydroboration

      The stereochemical outcome is dictated by the steric environment of the chiral borane reagent.

      • Reagent Formation: Optically pure (+)- or (-)-α-pinene reacts with BH₃·THF to form diisopinocampheylborane (Ipc₂BH). This reagent is a bulky, chiral borane.[18]

      • Facial Selectivity: When a prochiral alkene approaches the Ipc₂BH, the transition state is highly organized to minimize steric clashes between the alkene substituents and the bulky isopinocampheyl groups of the reagent. This forces the borane to add to one specific enantiotopic face of the alkene.[19]

      • Syn-Addition: The addition of the B-H bond occurs in a concerted, four-centered transition state, resulting in the syn-addition of hydrogen and boron across the double bond.[5][20]

      • Oxidation with Retention: The subsequent oxidation of the resulting trialkylborane, typically with alkaline hydrogen peroxide, replaces the carbon-boron bond with a carbon-oxygen bond. This oxidation step proceeds with complete retention of stereochemistry at the carbon center.[5][19]

      Hydroboration_Workflow Start Prochiral Alkene + BH₃·THF + Chiral Auxiliary (e.g., α-pinene) Reagent_Formation Step 1: Formation of Chiral Borane Reagent (e.g., Ipc₂BH) Start->Reagent_Formation Hydroboration Step 2: Diastereoselective Hydroboration (Syn-Addition) Reagent_Formation->Hydroboration Alkene added Organoborane Chiral Trialkylborane Intermediate Hydroboration->Organoborane Oxidation Step 3: Oxidation (H₂O₂, NaOH) Organoborane->Oxidation Final_Product Enantioenriched Chiral Alcohol Oxidation->Final_Product

      Sources

      Applications of trifluoromethylated chiral alcohols in drug discovery

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note: Strategic Deployment of Trifluoromethylated Chiral Alcohols in Drug Discovery

      
      -Alcohols
      

      Executive Summary: The "Fluorine Effect" in Chiral Scaffolds

      The incorporation of a trifluoromethyl (

      
      ) group adjacent to a chiral hydroxyl center is a high-leverage strategy in modern medicinal chemistry. This structural motif does not merely serve as a "space-filler"; it fundamentally alters the physicochemical landscape of the molecule.
      

      Why this matters:

      • Bioisosterism: The

        
         group mimics the steric bulk of an isopropyl group or a chlorine atom but possesses distinct electronic properties.[1]
        
      • Acidity Modulation: The strong electron-withdrawing nature of fluorine lowers the pK

        
         of the adjacent alcohol (from ~16 to ~12), transforming the hydroxyl group into a potent hydrogen-bond donor (HBD) for active site binding.
        
      • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the adjacent carbon immune to cytochrome P450-mediated oxidative metabolism.

      Pharmacological Rationale & Data Analysis

      The decision to incorporate a chiral

      
      -alcohol should be data-driven. The table below summarizes the shift in properties when replacing a methyl group with a trifluoromethyl group in a chiral carbinol setting.
      

      Table 1: Physicochemical Impact of

      
      -Trifluoromethylation 
      
      PropertyMethyl Carbinol (
      
      
      )
      Trifluoromethyl Carbinol (
      
      
      )
      Impact on Drug Design
      pK
      
      
      (Acidity)
      ~16.0 (Neutral)~12.4 (Weakly Acidic)Enhanced H-bond donor capability; stronger binding to polar residues (e.g., Asp, Glu).
      Lipophilicity (LogP) Baseline+0.6 to +1.2 unitsImproved membrane permeability; increased blood-brain barrier (BBB) penetration.
      Metabolic Stability Low (Prone to oxidation)High (Oxidation resistant)Extended half-life (
      
      
      ); reduced clearance.
      Steric Volume ~22 Å
      
      
      ~43 Å
      
      
      Increases rotational barrier; locks bioactive conformation (Bioactive Atropisomerism).
      Visualizing the Decision Logic

      The following decision tree illustrates when to deploy this motif during Lead Optimization.

      DMPK_Logic Start Lead Compound Optimization Issue_Metab Issue: Rapid CYP450 Metabolism Start->Issue_Metab Issue_Potency Issue: Weak Target Binding Start->Issue_Potency Issue_Perm Issue: Low Membrane Permeability Start->Issue_Perm Sol_Metab Solution: Block Metabolic Site with CF3 Issue_Metab->Sol_Metab Sol_Bind Solution: Increase H-Bond Acidity (pKa ~12) Issue_Potency->Sol_Bind Sol_Lip Solution: Increase Lipophilicity (Alpha-CF3 Effect) Issue_Perm->Sol_Lip Result Result: Chiral CF3-Alcohol Pharmacophore Sol_Metab->Result Sol_Bind->Result Sol_Lip->Result

      Figure 1: Strategic decision pathway for incorporating trifluoromethylated alcohols to solve specific DMPK (Drug Metabolism and Pharmacokinetics) bottlenecks.

      Case Study: Efavirenz (Sustiva)

      Drug Class: Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI). Mechanism: Efavirenz binds to an allosteric hydrophobic pocket on the HIV-1 reverse transcriptase enzyme.

      • The Role of Chirality: The (S)-configuration is the eutomer (active isomer). The specific spatial arrangement is required to fit the hydrophobic pocket defined by residues Tyr181, Tyr188, and Trp229.

      • The Role of

        
        : 
        
        • Binding: The

          
           group sits in a hydrophobic pocket, increasing binding energy via van der Waals interactions.
          
        • pKa Shift: The adjacent cyclic carbamate (derived from the tertiary alcohol) has a specific acidity profile crucial for the electrostatic environment of the active site.

        • Metabolism: The tertiary carbon bearing the

          
           group is chemically inert, preventing metabolic degradation at this critical junction.
          

      Experimental Protocols

      Two primary methods are dominant in the synthesis of these motifs: Asymmetric Transfer Hydrogenation (ATH) for secondary alcohols and Nucleophilic Alkynylation for tertiary alcohols (relevant to Efavirenz).

      Protocol A: Asymmetric Transfer Hydrogenation (ATH) of Trifluoromethyl Ketones

      Target: Chiral Secondary Alcohols (

      
      )
      

      Principle: This method utilizes a Ruthenium-arene complex with a chiral diamine ligand (Noyori-Ikariya type) to reduce ketones using formic acid/triethylamine as the hydrogen source. It is safer and more scalable than high-pressure

      
       hydrogenation.
      

      Reagents:

      • Substrate: Aryl trifluoromethyl ketone (1.0 equiv).

      • Catalyst:

        
         (1 mol%).
        
      • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

      • Solvent: Dichloromethane (DCM) or DMF.

      Step-by-Step Workflow:

      • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in DCM.

      • Substrate Addition: Add the trifluoromethyl ketone. Checkpoint: Ensure the ketone is fully dissolved; sonicate if necessary.

      • Reaction Initiation: Add the HCOOH/Et3N mixture dropwise at 0°C.

      • Monitoring: Warm to Room Temperature (RT) and stir for 12–24 hours.

        • Validation: Monitor via TLC. The alcohol is usually more polar than the ketone.

        • Validation:

          
           NMR is superior here. Ketone shift (~ -72 ppm) will disappear; Alcohol shift (~ -78 ppm) will appear.
          
      • Workup: Quench with water, extract with DCM, wash with saturated

        
         (to remove formic acid), and dry over 
        
        
        
        .
      Protocol B: Enantioselective Alkynylation of Trifluoromethyl Ketones

      Target: Chiral Tertiary Alcohols (Efavirenz-type intermediates)

      Principle: Direct addition of a nucleophile (alkyne) to a trifluoromethyl ketone is difficult due to the "reversed" polarity and potential for the haloform reaction. Using a chiral zinc-aminoalkoxide system facilitates this addition with high enantioselectivity.

      Reagents:

      • Substrate: Trifluoromethyl ketone (e.g.,

        
        -protected ketoaniline for Efavirenz).
        
      • Nucleophile: Cyclopropylacetylene (1.2 equiv).

      • Chiral Additive:

        
        -N-pyrrolidinylnorephedrine (Li-alkoxide form).[2]
        
      • Base: n-Butyllithium (n-BuLi).

      • Solvent: THF/Toluene (-20°C).

      Step-by-Step Workflow:

      • Ligand Formation: Treat the chiral norephedrine derivative with n-BuLi at -20°C in THF to generate the lithium alkoxide.

      • Nucleophile Activation: Add cyclopropylacetylene to the mixture. The chiral ligand coordinates the Lithium-acetylide species.

      • Addition: Add the trifluoromethyl ketone slowly over 30 minutes.

        • Critical Control Point: Temperature must be maintained < -10°C to prevent background racemic addition.

      • Quench: Pour into Citric Acid solution (10% aq).

      • Purification: Crystallization is often preferred over chromatography for these high-value intermediates to upgrade ee%.

      Analytical Validation & Troubleshooting

      Validation Workflow
      • Chemical Purity:

        
         NMR (check integration of the CH-OH proton) and 
        
        
        
        NMR.
      • Enantiomeric Excess (ee%):

        • Method: Chiral HPLC.

        • Column: Chiralcel OD-H or AD-H are standard for

          
           alcohols.
          
        • Mobile Phase: Hexane/IPA (90:10 to 98:2).

        • Note:

          
           alcohols are often UV-active at 210 nm or 254 nm (if aryl groups are present).
          
      Troubleshooting Guide
      ObservationRoot CauseCorrective Action
      Low Conversion (ATH) Catalyst poisoning or wet solvent.Use anhydrous solvents; degas the mixture with
      
      
      for 10 min before adding catalyst.
      Low ee% (Alkynylation) Temperature spike or "background" reaction.Ensure temp < -20°C; Increase chiral ligand loading to 1.2 equiv to outcompete non-chiral pathway.
      Product Volatility
      
      
      alcohols can be volatile.
      Do not use high-vacuum for extended periods on low MW products.

      Synthetic Pathway Visualization

      Synthesis_Workflow Start Starting Material: Trifluoromethyl Ketone Decision Target Structure? Start->Decision Path_A Path A: Secondary Alcohol (Reduction) Decision->Path_A R-CH(OH)-CF3 Path_B Path B: Tertiary Alcohol (Nucleophilic Addition) Decision->Path_B R-C(R')(OH)-CF3 Reagent_A Reagents: Ru-TsDPEN Catalyst HCOOH/Et3N Path_A->Reagent_A Reagent_B Reagents: Cyclopropylacetylene Zn or Li-Chiral Aminoalkoxide Path_B->Reagent_B Validation Validation: 1. 19F NMR (Conversion) 2. Chiral HPLC (ee%) Reagent_A->Validation Reagent_B->Validation

      Figure 2: Synthetic workflow selection based on the target alcohol class (Secondary vs. Tertiary).

      References

      • Bioisosterism & Properties: Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

      • Efavirenz Synthesis (Alkynylation): Thompson, A., et al. (1998). Use of an Ephedrine Alkoxide to Mediate Enantioselective Addition of an Acetylide to a Prochiral Ketone: Asymmetric Synthesis of the HIV Reverse Transcriptase Inhibitor Efavirenz.[2] Tetrahedron Letters. Link

      • Asymmetric Transfer Hydrogenation (Protocol A): Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. Link

      • Metabolic Stability of Fluorine: Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

      • Ruppert-Prakash Reagent: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. Link

      Sources

      Troubleshooting & Optimization

      Column chromatography conditions for chiral alcohol purification

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Column Chromatography Conditions for Chiral Alcohol Purification Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

      Mission Statement

      Welcome to the Chiral Purification Support Hub. This guide moves beyond generic protocols to address the specific physicochemical challenges of separating enantiomeric alcohols. Hydroxyl groups (-OH) present unique difficulties in chiral chromatography due to their hydrogen-bonding capability, potential for peak tailing on silica supports, and often poor UV absorptivity.[1] This guide provides self-validating workflows to overcome these hurdles.

      Module 1: Method Development Strategy

      "How do I select the right column and conditions for a new chiral alcohol?"

      The Core Philosophy: The Screening Matrix

      Do not guess. Use a systematic screening approach. For chiral alcohols, the interaction mechanism usually relies on hydrogen bonding and dipole-dipole interactions between the analyte's hydroxyl group and the carbamate/benzoate linkages on the stationary phase.

      The "Golden Quartet" of Stationary Phases: Most chiral alcohols (>90%) can be resolved using one of four core polysaccharide chemistries.

      Code (Daicel/Generic)Selector ChemistryMechanism Insight
      AD / IA Amylose tris(3,5-dimethylphenylcarbamate)The Workhorse. Excellent for aromatic alcohols.[1]
      OD / IB Cellulose tris(3,5-dimethylphenylcarbamate)Complementary to AD. Often resolves what AD misses.[1]
      OJ / IC Cellulose tris(4-methylbenzoate)Steric Specialist. Good for bulky alcohols or those with carbonyls.[1]
      AS / IH Amylose tris((S)-alpha-methylbenzylcarbamate)Niche. specific for certain positional isomers.[1]

      Critical Technical Note: Always prefer Immobilized phases (IA, IB, IC, IH) over Coated phases (AD, OD, OJ, AS) for purification.[1] Immobilized phases allow the use of "forbidden" solvents (DCM, THF, Ethyl Acetate) which are essential for dissolving alcohols at preparative concentrations [1, 2].[1]

      Workflow Visualization: The Screening Decision Tree

      Use the following logic to determine your starting conditions.

      ChiralScreening Start Start: Racemic Alcohol Sample Solubility Check Solubility in Hexane/Alcohol Start->Solubility POM_Screen Polar Organic Mode (POM) (100% MeOH or MeCN) Solubility->POM_Screen Insoluble Immobilized Use Immobilized Columns (IA, IB, IC) Solubility->Immobilized Soluble (Preferred) Coated Use Coated Columns (AD, OD, OJ) Solubility->Coated Soluble NP_Screen Normal Phase Screen (Hexane : EtOH / IPA) Result_Check Resolution Check NP_Screen->Result_Check Check Resolution (Rs) POM_Screen->Result_Check Immobilized->NP_Screen Coated->NP_Screen Soluble Soluble (>10 mg/mL) Insoluble Insoluble / Poor Solubility Success Optimize Loading & Flow (Proceed to Prep) Result_Check->Success Rs > 1.5 Fail Switch Modifier (EtOH <-> IPA) or Column Result_Check->Fail Rs < 1.5 Fail->NP_Screen Iterate

      Caption: Logic flow for selecting the initial screening mode based on sample solubility and column type.

      Module 2: Troubleshooting & Optimization

      "My separation isn't working. How do I fix it?"

      Issue 1: Peak Tailing (The "Shark Fin" Effect)

      Symptoms: The peak front is sharp, but the back drags out. Root Cause: For alcohols, this is often caused by non-specific interactions between the hydroxyl proton and residual silanols on the silica support, rather than the chiral selector itself.

      Corrective Actions:

      • Switch the Alcohol Modifier: If using Isopropanol (IPA), switch to Ethanol (EtOH) .[1] Ethanol is a stronger hydrogen bond donor/acceptor and can better "mask" the active sites on the column, sharpening the peak [3].

      • Temperature Control: Increase column temperature to 30-40°C . This improves mass transfer kinetics and reduces viscosity, sharpening the peaks.[1] Caution: Higher temperatures can slightly reduce selectivity (α).[1]

      • Additives (Last Resort): For neutral alcohols, additives are rarely needed.[1] However, if the alcohol contains an amine or acid moiety, add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) respectively.[1]

      Issue 2: No Separation (Co-elution)

      Symptoms: Single peak or a "shoulder" peak (Rs < 0.8).[1] Root Cause: The chiral selector cannot distinguish the spatial arrangement of the enantiomers in the current solvent environment.

      Corrective Actions:

      • The "Modifier Effect": If using Hexane/EtOH (80:20), switch to Hexane/IPA (80:20).[1] The bulky isopropyl group can alter the conformation of the chiral selector polymers (amylose/cellulose), creating a different "pocket" shape for the analyte [1, 3].

      • Polar Organic Mode (POM): If Normal Phase fails, try 100% Methanol or 100% Acetonitrile (only on Immobilized columns or specifically designated "OD-R/AD-R" columns).[1] Alcohols often resolve better in POM because the solvent competes less for the hydrogen-bonding sites involved in chiral recognition [4].

      Issue 3: Low Solubility (The "Prep Block")

      Symptoms: Sample precipitates on the column head or requires massive dilution (ruining throughput). Root Cause: Alcohols are polar; Hexane is non-polar.[1]

      Corrective Actions:

      • Use Immobilized Phases: This allows you to use strong solvents as the "co-solvent."[1]

        • Recipe: Dissolve sample in minimal DCM or THF .[1]

        • Mobile Phase: Hexane / Alcohol / DCM (e.g., 85 : 10 : 5).[1]

        • Why it works: The DCM keeps the sample in solution without destroying the column (which would happen with coated phases) [5].

      Module 3: Advanced FAQ

      Q: My alcohol has no UV absorbance. How do I see it?

      A: Chiral alcohols often lack chromophores (e.g., aliphatic alcohols).[1]

      • RI / ELSD Detection: Use Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD).[1] Note: Gradient elution is impossible with RI.[1]

      • Derivatization (The "Workaround"): Convert the alcohol to a 3,5-dinitrobenzoate or a 4-nitrobenzoate .

        • Protocol: React alcohol with 3,5-dinitrobenzoyl chloride and pyridine.[1]

        • Benefit: This adds a strong UV chromophore AND introduces

          
          -
          
          
          
          interaction sites, often drastically improving chiral separation (Rs) on AD/OD columns.[1] You can hydrolyze the ester back to the alcohol after purification.
      Q: When should I use Mosher Esters?

      A: Use Mosher esters (MTPA) primarily for analytical configuration assignment (determining R vs S via NMR) or if direct chiral chromatography fails completely [6].[1]

      • Workflow: React racemic alcohol with enantiopure (R)-MTPA chloride. This creates diastereomers (not enantiomers).[1]

      • Separation: Diastereomers have different physical properties and can be separated on standard achiral silica columns (cheap), avoiding expensive chiral columns.[1]

      Q: What is the maximum loading for Prep LC?

      A:

      • Analytical Scale: 5–20 µg per injection.[1]

      • Prep Scale: Typically 1–5 mg per gram of stationary phase.[1]

      • Tip: "Stack" injections.[1] Inject the next sample before the previous one has fully eluted (if Rs > 2.0), utilizing the dead space between peaks to increase throughput.

      References

      • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. (Accessed 2026).[1] Link

      • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (Accessed 2026).[1] Link

      • Phenomenex. Chiral Screening Procedures: A Quick & Easy How-To Guide. (2020).[1][2][3] Link

      • Regis Technologies. Getting Started with Chiral Method Development. (2022).[1][3] Link

      • Chromatography Online. A Strategy for Developing HPLC Methods for Chiral Drugs. (Accessed 2026).[1] Link

      • National Institutes of Health (NIH). A “shortcut” Mosher ester method to assign configurations.[1] (Accessed 2026).[1] Link

      Sources

      Technical Support Center: Recrystallization of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      Author: BenchChem Technical Support Team. Date: February 2026

      Prepared by: Gemini, Senior Application Scientist

      This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol. This chiral trifluoromethyl carbinol is a valuable building block in medicinal chemistry, and achieving high purity is critical for subsequent applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during its recrystallization.

      Troubleshooting Guide

      This section addresses specific issues that may arise during the recrystallization process. The underlying principle of a successful recrystallization is the significant difference in the solubility of the compound in a hot solvent versus a cold solvent, allowing impurities to remain in the liquid phase (mother liquor) upon cooling.[1]

      Q: My compound "oiled out" into a liquid instead of forming solid crystals. What should I do?

      A: "Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute. The compound separates as a liquid phase because it is too insoluble to stay in solution and too hot to solidify. This is detrimental to purity, as impurities are often trapped in the solidified oil.

      • Causality: This issue is common with moderately low-melting solids, especially when using a high-boiling point solvent. The high concentration required for crystallization can depress the melting point of the solute.

      • Immediate Action: Re-heat the solution until the oil redissolves completely.

      • Solutions:

        • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation point, then allow it to cool slowly again.[2]

        • Lower the Cooling Temperature: Try cooling the flask much more slowly to give molecules time to arrange in a crystal lattice.

        • Change Solvents: The most reliable solution is to switch to a solvent system with a lower boiling point or to use a mixed-solvent system where the compound is less soluble.[3] For instance, if you are using toluene, consider a hexane/ethyl acetate mixture.

      Q: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

      A: The failure to crystallize is usually due to the formation of a stable supersaturated solution or the presence of impurities that inhibit crystal nucleation.

      • Causality: Supersaturation means the concentration of the solute is higher than its equilibrium solubility, but there is insufficient activation energy for crystal nucleation to begin.

      • Solutions (in order of application):

        • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a surface for nucleation.[4]

        • Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[4]

        • Extended Cooling: Sometimes, crystallization is simply slow. Leave the flask in a cold environment (e.g., a 4°C refrigerator) for an extended period (12-24 hours).

        • Solvent Evaporation: If the compound is too soluble, partially remove the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration, then attempt to cool and crystallize again.

      Q: The yield of my recrystallized product is very low. What went wrong?

      A: A low yield is a common problem and can result from several procedural errors.

      • Causality & Solutions:

        • Using Too Much Solvent: The most frequent cause. Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[4] Fix: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[2][5]

        • Premature Filtration: Filtering the solution while it is still warm can lead to the loss of product that has not yet crystallized. Ensure crystallization is complete by cooling in an ice bath for at least 30 minutes before vacuum filtration.[5]

        • Inappropriate Solvent Choice: If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be poor. A proper solvent should exhibit high solubility at high temperatures and low solubility at low temperatures.

        • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of the product.[5] Use minimal portions of ice-cold solvent for washing.

      Q: The recrystallized product is still colored. How can I remove colored impurities?

      A: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed with activated carbon.

      • Causality: These impurities have a strong affinity for the surface of activated carbon.

      • Procedure:

        • Dissolve the crude solid in the hot recrystallization solvent.

        • Remove the flask from the heat source and add a very small amount (e.g., 1-2% of the solute's weight) of activated carbon. Adding carbon to a boiling solution can cause violent bumping.

        • Re-heat the mixture to boiling for a few minutes.

        • Perform a hot gravity filtration using fluted filter paper to remove the carbon.[6] The filtrate should be collected in a pre-heated flask to prevent premature crystallization in the funnel.

        • Allow the filtered, colorless solution to cool and crystallize as usual.

      Q: The melting point of my product is broad or lower than the literature value. What does this indicate?

      A: A sharp melting point is a key indicator of purity for a crystalline solid. A broad or depressed melting point almost always indicates the presence of impurities.

      • Causality: Impurities disrupt the crystal lattice, which lowers the energy required to melt the solid. This phenomenon is known as melting point depression.

      • Solutions:

        • Repeat Recrystallization: The most straightforward solution is to perform a second recrystallization.

        • Assess Purity: Use an analytical technique like HPLC or NMR to identify the nature and amount of the impurity. This can help in choosing a more effective purification strategy. The primary impurity may be the starting ketone, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, which has a significantly different melting point.[7]

      Frequently Asked Questions (FAQs)

      Q: What are the key physical properties of this compound?

      A: Understanding the physical properties is essential for designing a purification strategy.

      PropertyValueSource
      Molecular Formula C₈H₆BrF₃OPubChem[8]
      Molecular Weight 255.03 g/mol PubChem[8]
      Appearance White to off-white solidGeneral knowledge
      Melting Point Not explicitly reported in searches, but expected to be a low-melting solid.-
      Key Impurity 1-(4-Bromophenyl)-2,2,2-trifluoroethanoneTCI[7]
      Impurity M.P. 31 °CTCI[7]

      Q: How do I select the best solvent for recrystallization?

      A: The ideal solvent will dissolve the compound completely when hot but sparingly when cold. A general rule is "like dissolves like." Given the compound's aromatic ring and trifluoromethyl group, it has both nonpolar and polar characteristics. A mixed-solvent system is often effective.[3]

      • Screening Protocol:

        • Place ~20-30 mg of your crude solid into several small test tubes.

        • Add a few drops of a different solvent to each tube at room temperature. If it dissolves, the solvent is unsuitable.

        • If it does not dissolve, heat the tube. If it dissolves when hot, it is a potential candidate.

        • Cool the tube in an ice bath. The best solvent will be the one that produces a large amount of crystalline solid.

      • Suggested Solvents for Screening:

      Solvent SystemRationale
      Hexane/Ethyl Acetate A good starting point for moderately polar compounds. Dissolve in hot ethyl acetate and add hot hexane until cloudy.
      Toluene/Heptane Toluene will dissolve the aromatic compound, and heptane will act as the anti-solvent to induce crystallization.
      Ethanol/Water The compound is likely soluble in ethanol; water acts as the anti-solvent.[3]

      Q: Will recrystallization affect the enantiomeric purity of my (S)-enantiomer?

      A: Standard recrystallization is a purification method based on solubility and does not typically cause racemization of a chiral center. Therefore, the enantiomeric excess (e.e.) of your this compound should be preserved. However, it is imperative to verify this.

      • Verification: The enantiomeric purity should always be confirmed post-recrystallization using a validated chiral analytical method, most commonly Chiral HPLC.[9] Polysaccharide-based columns (e.g., Chiralpak® series) with a mobile phase like n-hexane/isopropanol are typically effective for this class of compounds.[9]

      Q: How can I verify the purity and identity of my final product?

      A: A combination of techniques should be used:

      • Melting Point: A sharp melting point consistent with the literature value for the pure compound indicates high purity.

      • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of impurities.

      • HPLC/GC: Assesses purity by detecting and quantifying impurities.

      • Chiral HPLC: Confirms the enantiomeric excess (e.e.).

      Visualization of Workflows
      Diagram 1: General Recrystallization Workflow

      G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying cluster_analysis Analysis A Select Solvent via Screening B Dissolve Crude Solid in Minimum Hot Solvent A->B C Hot Gravity Filtration (if needed for insolubles/carbon) B->C D Allow Filtrate to Cool Slowly (Room Temperature) B->D No Insolubles C->D Yes E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Crystals G->H I Check Purity (Melting Point, HPLC) H->I

      Caption: A standard workflow for the recrystallization process.

      Diagram 2: Troubleshooting Logic for Failed Crystallization

      G cluster_solutions Inducement Techniques cluster_reassess Reassessment Start Solution Cooled, But No Crystals Formed Scratch Scratch Inner Wall of Flask Start->Scratch Seed Add a Seed Crystal Scratch->Seed If no success Result Crystals Form Scratch->Result Cool Cool for Extended Period (12-24h at 4°C) Seed->Cool If no success Seed->Result Concentrate Concentrate Solution (Evaporate some solvent) Cool->Concentrate If still no success Cool->Result Reevaluate Re-evaluate Solvent Choice (Perform new screen) Concentrate->Reevaluate If oiling out occurs Concentrate->Result

      Caption: A decision tree for inducing crystallization.

      Experimental Protocols

      Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.

      Protocol 1: Mixed-Solvent Recrystallization using Toluene and Heptane

      This protocol is a good starting point for a compound with aromatic character.

      • Dissolution: In a 100 mL Erlenmeyer flask, place 2.0 g of crude this compound. Add a magnetic stir bar.

      • Add approximately 10 mL of toluene and heat the mixture on a hotplate with stirring.

      • Continue adding toluene in small portions (1-2 mL) until the solid just dissolves completely at a near-boiling temperature. Use the minimum amount necessary.

      • Anti-Solvent Addition: While the toluene solution is still hot, slowly add hot heptane dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

      • Add a few drops of hot toluene to re-clarify the solution.

      • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a countertop, undisturbed.[4]

      • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

      • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

      • Washing: Wash the crystals with two small portions (2-3 mL each) of ice-cold heptane to remove any residual mother liquor.

      • Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For final drying, transfer the solid to a watch glass and let it air dry or place it in a vacuum oven at a temperature well below its melting point.

      • Analysis: Weigh the dried product to calculate the percent recovery and determine its melting point. Confirm purity and enantiomeric excess via HPLC.

      References
      • Chemistry LibreTexts. (2023). Recrystallization. [Link]

      • HBCSE. (n.d.). Recrystallization. [Link]

      • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

      • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

      • University of California, Davis. (n.d.). Recrystallization. [Link]

      • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. PubChem Compound Database. [Link]

      • Gurbanov, A. V., et al. (2025). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. National Institutes of Health. [Link]

      • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

      • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]

      • Singh, A., et al. (2019). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography.... ResearchGate. [Link]

      • Gurbanov, A. V., et al. (2025). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. ResearchGate. [Link]

      • Chandgude, A. L., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols.... ACS Publications. [Link]

      • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. [Link]

      • Nicewicz, D. A., & MacMillan, D. W. C. (2008). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. National Institutes of Health. [Link]

      • Scribd. (n.d.). Chiral Drug Separation. [Link]

      • ScienceLab.com. (2005). 2,2,2- Trifluoroethanol MSDS. [Link]

      • chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. [Link]

      • Armarego, W. L. F., & Chai, C. L. L. (2009). Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]

      Sources

      Technical Support: Troubleshooting Trifluoromethylated Alcohol Synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      
      -Alcohol Synthesis
      From:  Senior Application Scientist, Organofluorine Division
      To:  R&D Teams, Process Chemistry Groups
      

      Introduction

      The synthesis of trifluoromethylated alcohols is a cornerstone of modern medicinal chemistry, offering critical modulation of lipophilicity (

      
      ), metabolic stability, and bioisosterism. However, the introduction of the trifluoromethyl group (
      
      
      
      ) is notoriously sensitive. Unlike standard Grignard or hydride additions,
      
      
      chemistry is governed by the precarious stability of the
      
      
      anion and the high electrophilicity of fluorinated carbonyls.

      This guide addresses the three most common failure modes:

      • Reagent Decomposition (Difluorocarbene formation).

      • Defluorination during ketone reduction.

      • Disproportionation (Cannizzaro) of fluoral derivatives.

      Module 1: Nucleophilic Trifluoromethylation ( )

      The Ruppert-Prakash reagent (

      
      ) is the industry standard for converting ketones and aldehydes to trifluoromethylated alcohols. The reaction relies on a nucleophilic initiator (typically 
      
      
      
      ,
      
      
      , or alkoxides) to generate a pentacoordinate silicon species.
      Critical Failure Mode: The "Carbene Death Spiral"

      Symptom: Low yield, formation of difluoromethylated byproducts, or presence of perfluoro-olefins. Diagnosis: The reaction temperature was too high or the initiator concentration was incorrect, causing the

      
       anion to decompose before attacking the carbonyl.
      

      The Mechanism: The "naked"

      
       anion is thermodynamically unstable. If it does not immediately encounter an electrophile (the ketone/aldehyde), it ejects a fluoride ion to form difluorocarbene (
      
      
      
      ). This carbene polymerizes or reacts with trace water, while the ejected fluoride triggers more
      
      
      decomposition (autocatalytic decomposition).

      TMSCF3_Pathway TMSCF3 TMS-CF3 Pentacoordinate [TMS-CF3-F]- TMSCF3->Pentacoordinate + Initiator Initiator F- Initiator CF3_Anion "CF3 Anion" (Transient) Pentacoordinate->CF3_Anion Equilibrium Alkoxide CF3-Alkoxide CF3_Anion->Alkoxide + Carbonyl (Fast) Carbene :CF2 (Difluorocarbene) CF3_Anion->Carbene Slow Addition / High Temp Fluoride F- (Autocatalysis) CF3_Anion->Fluoride Elimination Carbonyl Substrate (R2C=O) SilylEther Silyl Ether Product (Stable) Alkoxide->SilylEther + TMS group Fluoride->Pentacoordinate Triggers more TMSCF3

      Figure 1: The competition between nucleophilic addition (green path) and carbene decomposition (red path). Note that ejected fluoride accelerates reagent consumption.

      Troubleshooting & FAQs

      Q: My reaction stalls after 50% conversion, even though I added excess

      
      . Why? 
      A:  You likely experienced autoinhibition .[1]
      
      • Cause: If you use

        
         (tetrabutylammonium fluoride) as an initiator, the ammonium cation is non-coordinating. However, if you generate a stable alkoxide intermediate that binds the silicon tightly, the catalytic cycle of fluoride transfer stops.
        
      • Fix: Switch to Cesium Fluoride (

        
        )  or Potassium Carbonate (
        
        
        
        )
        in DMF. The "naked" fluoride from
        
        
        is often more robust for turnover. Alternatively, use stoichiometric
        
        
        if the substrate is particularly hindered, though this is less atom-economical.

      Q: I see a "Brook Rearrangement" product. What is this? A: In aldehyde substrates, the initial adduct is a silyl ether. Under basic conditions (excess initiator), the silyl group can migrate from oxygen to carbon (C-silylation) or facilitate a retrograde breakdown.

      • Fix: Keep the reaction cold (

        
         or 
        
        
        
        ) and quench immediately upon completion with dilute acid. Do not let the reaction stir overnight with active fluoride sources.

      Module 2: Reduction of Trifluoromethyl Ketones

      An alternative route to these alcohols is reducing a trifluoromethyl ketone (

      
      ). This seems simple but is plagued by defluorination .
      
      Critical Failure Mode: Reductive Defluorination

      Symptom: Product mass is M-20 (loss of HF) or M-18 (loss of F, replacement with H). Diagnosis: Use of Single Electron Transfer (SET) reducing agents or incompatible catalytic hydrogenation conditions.

      The Mechanism: The

      
       bond 
      
      
      
      to a carbonyl is weakened. If an electron is added to the
      
      
      -system (forming a radical anion), the fluorine atom can be ejected as
      
      
      . This generates a difluoro-radical, which is then quenched to form the defluorinated impurity.

      Reduction_Selectivity cluster_Good Hydride Transfer (Ionic) cluster_Bad Single Electron Transfer (Radical) Ketone Trifluoromethyl Ketone (R-CO-CF3) NaBH4 NaBH4 / LiAlH4 Ketone->NaBH4 Metal Na / Mg / SmI2 Ketone->Metal Alcohol Target Alcohol (R-CH(OH)-CF3) NaBH4->Alcohol Nucleophilic Attack RadicalAnion Radical Anion [R-C(O)-CF3]•- Metal->RadicalAnion SET Defluoro Defluorinated Ketone (R-CO-CHF2) RadicalAnion->Defluoro -F (Elimination)

      Figure 2: Selecting the correct reducing agent is binary. Hydrides (left) yield alcohols; dissolving metals (right) strip fluorine.

      Protocol: The Luche Reduction (Safe Method)

      To minimize 1,4-addition (if an enone is present) and prevent defluorination, the Luche reduction is the gold standard.

      • Dissolve ketone (1.0 equiv) in Methanol (

        
        ).
        
      • Add Cerium(III) Chloride heptahydrate (

        
        , 1.0 equiv). Stir until dissolved.
        
      • Cool to

        
         (or 
        
        
        
        for unreactive substrates).
      • Add Sodium Borohydride (

        
        , 1.1 equiv) portion-wise.
        
        • Why? The Cerium coordinates the carbonyl oxygen, activating it for 1,2-attack by the hydride, while suppressing SET pathways that lead to defluorination.

      Module 3: Trifluoromethyl Aldehydes (Fluoral Derivatives)

      Handling

      
       or its hydrates requires specific care due to the electron-withdrawing power of the 
      
      
      
      group.

      Q: My aldehyde substrate disappears but I don't get the alcohol product. I see a carboxylic acid. A: You are seeing the Cannizzaro Reaction .[2][3]

      • Mechanism: Non-enolizable aldehydes (like fluoral) in the presence of strong base (NaOH, KOH) disproportionate. One molecule is oxidized to the acid (

        
        ), and another is reduced to the alcohol (
        
        
        
        ).
      • Prevention: Avoid aqueous strong bases. If generating the aldehyde in situ, buffer the solution. If adding a nucleophile to the aldehyde, ensure the nucleophile is more reactive than the hydroxide/alkoxide background.

      Summary Data Table: Reagent Selection

      Reaction GoalRecommended ReagentForbidden ReagentsPrimary Side Reaction
      Nucleophilic
      
      
      Addition
      
      
      +
      
      
      (cat) or
      
      
      (cat)
      Grignard (
      
      
      - unstable)
      Difluorocarbene formation (
      
      
      )
      Reduction of
      
      
      -Ketone
      
      
      /
      
      
      (Luche)
      
      
      ,
      
      
      ,
      
      
      Defluorination (
      
      
      )
      Handling
      
      
      -Aldehydes
      Anhydrous solvents, Lewis AcidsAqueous
      
      
      /
      
      
      Cannizzaro Disproportionation

      References

      • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane.[4] Chemical Reviews, 97(3), 757–786.

      • Dilman, A. D., & Levin, V. V. (2008). Nucleophilic trifluoromethylation of carbonyl compounds with fluorinated silicon reagents. Russian Chemical Reviews, 77(6), 583.

      • Libeert, S., et al. (2020). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism. Journal of the American Chemical Society, 142(36), 15412–15426.

      • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Fluorinated Molecules via a Catalytic Approach. Chemical Reviews, 111(11), 6984–7034.

      Sources

      Technical Support Center: Strategies for Improving Enantiomeric Excess in Chiral Alcohol Synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges and enhance the enantiomeric excess (ee) in your chiral alcohol synthesis experiments. Chiral alcohols are critical building blocks in the pharmaceutical industry, and achieving high enantiopurity is often paramount for therapeutic efficacy and safety.[1][2][3][4]

      This document is designed to be a practical, field-proven guide. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic strategies.

      I. Frequently Asked Questions (FAQs)

      This section addresses common initial questions regarding the synthesis and analysis of chiral alcohols.

      Q1: What are the primary methods for synthesizing enantiomerically enriched alcohols?

      A1: The three most prevalent strategies are:

      • Asymmetric Reduction of Prochiral Ketones: This is one of the most direct and widely used methods.[2][5][6] It involves the use of a chiral catalyst or reagent to selectively reduce one face of a prochiral ketone, yielding one enantiomer of the alcohol in excess.[7] Common catalysts include those based on transition metals (like Ruthenium, Rhodium, Iridium) with chiral ligands, and organocatalysts such as Corey-Bakshi-Shibata (CBS) catalysts.[8] Biocatalysis, using enzymes like alcohol dehydrogenases (ADHs), is also a powerful approach.[1][9]

      • Kinetic Resolution of Racemic Alcohols: This technique separates a racemic mixture of alcohols by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[10] One enantiomer reacts faster, leading to its consumption and the enrichment of the slower-reacting enantiomer in the starting material.[10] A key limitation is the theoretical maximum yield of 50% for a single enantiomer.[11][12]

      • Dynamic Kinetic Resolution (DKR): This method overcomes the 50% yield limitation of standard kinetic resolution.[12] In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.[12]

      Q2: How is enantiomeric excess (ee) accurately determined?

      A2: The most reliable and widely used methods for determining enantiomeric excess are chromatographic techniques:

      • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13]

      • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a chiral stationary phase to separate volatile enantiomers.[13]

      For compounds that are difficult to resolve directly, derivatization with a chiral agent (e.g., Mosher's acid chloride) can be employed to form diastereomers, which can then be separated and quantified using standard achiral chromatography.[13] While older methods like polarimetry exist, they are generally less accurate and require a known standard of the pure enantiomer.[14]

      Q3: My initial screening experiment resulted in low enantiomeric excess. Where should I start troubleshooting?

      A3: A low ee in an initial screen is a common starting point. A systematic approach to optimization is crucial. Begin by evaluating the following key parameters:

      • Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity.[8][14] This is because the difference in activation energies between the two competing diastereomeric transition states becomes more significant at lower temperatures.[14]

      • Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the transition state geometry, thereby affecting the ee.

      • Catalyst/Ligand: The choice of catalyst and its chiral ligand is the most critical factor. Small changes to the ligand structure can have a profound impact on enantioselectivity.[15] It's often necessary to screen a library of ligands to find the optimal one for a specific substrate.

      A logical next step is to proceed to the detailed troubleshooting guides for your specific synthetic method.

      II. Troubleshooting Guides

      This section provides detailed, question-and-answer-based troubleshooting for specific issues encountered during chiral alcohol synthesis.

      Guide 1: Asymmetric Reduction of Prochiral Ketones
      Problem: Low Enantiomeric Excess (<80% ee)

      Q: I performed an asymmetric reduction of my ketone, but the enantiomeric excess is much lower than literature precedents for similar substrates. What are the likely causes and how can I improve it?

      A: Low enantioselectivity in asymmetric reductions can stem from several factors. Follow this diagnostic workflow to identify and address the issue.

      Workflow for Troubleshooting Low ee in Asymmetric Reduction

      G start Low ee Observed temp Reaction Temperature Too High? start->temp solve_temp Decrease Temperature (e.g., 0°C, -20°C, -78°C) temp->solve_temp Yes catalyst Suboptimal Catalyst/Ligand? temp->catalyst No solve_temp->catalyst solve_catalyst Screen Different Ligands (Steric/Electronic Variations) catalyst->solve_catalyst Yes solvent Solvent Effects? catalyst->solvent No solve_catalyst->solvent solve_solvent Screen Solvents (Vary Polarity/Coordinating Ability) solvent->solve_solvent Yes reagents Reagent Purity/Activity? solvent->reagents No solve_solvent->reagents solve_reagents Use Fresh Catalyst & Purified Reagents/ Ensure Inert Atmosphere reagents->solve_reagents Yes background Background (Non-catalyzed) Reaction? reagents->background No solve_reagents->background solve_background Slow Addition of Reducing Agent at Low Temperature background->solve_background Yes end Improved ee background->end No solve_background->end

      Caption: Troubleshooting workflow for low enantiomeric excess.

      • Step 1: Evaluate Reaction Temperature.

        • Causality: The enantioselectivity of a reaction is dependent on the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers.[14] This difference is often more pronounced at lower temperatures, leading to a higher ee.[8][14] However, be aware that in some rare cases, enantioselectivity can be temperature-dependent in non-linear ways.[16][17]

        • Action: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[8] Monitor the reaction time, as it will likely increase.

      • Step 2: Re-evaluate the Catalyst and Ligand System.

        • Causality: The chiral ligand is the primary source of asymmetric induction.[14] Subtle steric and electronic interactions between the substrate and the chiral catalyst determine the facial selectivity of the reduction.[15] A ligand that is optimal for one substrate may not be for another.

        • Action: If possible, screen a small library of related chiral ligands with varying steric bulk or electronic properties. Consult literature for "privileged ligands" that are effective for a broad range of substrates.

      • Step 3: Investigate Solvent Effects.

        • Causality: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of the reagents. A change in solvent polarity or coordinating ability can alter the transition state energies and, consequently, the enantioselectivity.

        • Action: Screen a range of solvents with different properties (e.g., THF vs. Toluene vs. Dichloromethane).

      • Step 4: Verify Reagent Purity and Activity.

        • Causality: An aged or decomposed catalyst will lead to poor performance.[8] Similarly, impurities in the substrate or solvent can sometimes interfere with the catalytic cycle. The presence of water or oxygen can deactivate many sensitive catalysts.

        • Action: Use a fresh batch of catalyst.[8] Ensure all reagents and solvents are pure and dry, and that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[13]

      • Step 5: Assess the Contribution of the Background Reaction.

        • Causality: The non-catalyzed reduction of the ketone by the reducing agent (e.g., borane) can compete with the desired asymmetric reduction, leading to the formation of a racemic product and thus a lower overall ee.[8] This is particularly problematic at higher temperatures.

        • Action: Ensure the slow addition of the reducing agent to the mixture of the ketone and the catalyst.[8] This maintains a low concentration of the reducing agent, favoring the faster, catalyzed pathway.

      Problem: Low Conversion with Good Enantiomeric Excess

      Q: My reaction is showing high ee for the small amount of product formed, but the conversion of my starting material is very low. What should I do?

      A: This scenario suggests that the catalyst is selective but not very active under the current conditions.

      Data-Driven Approach to Optimizing Conversion

      Parameter to VaryPotential Impact on ConversionPotential Impact on eeRecommended Action
      Reaction Time IncreaseGenerally NeutralMonitor the reaction by TLC or GC until the starting material is consumed.[8]
      Catalyst Loading IncreaseGenerally NeutralIncrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
      Temperature IncreasePotentially Decrease Carefully increase the temperature. Be aware that this may compromise the enantioselectivity. A balance must be found.[13]
      Reagent Concentration IncreaseGenerally NeutralIncrease the concentration of the reactants.
      Guide 2: Kinetic Resolution of Racemic Alcohols
      Problem: Low Enantiomeric Excess of Both Unreacted Starting Material and Product

      Q: I'm attempting a kinetic resolution, but both my recovered starting material and my product have low ee. Why is this happening?

      A: This indicates a low selectivity factor (s), meaning the catalyst is not discriminating effectively between the two enantiomers.[12]

      Logical Flow for Improving Kinetic Resolution Selectivity

      G start Low s-factor (Low ee for SM & Product) catalyst Optimize Catalyst/Enzyme start->catalyst solvent Screen Solvents catalyst->solvent temp Lower Temperature solvent->temp conversion Optimize Conversion temp->conversion analysis High ee Achieved conversion->analysis

      Caption: Strategy for enhancing kinetic resolution efficiency.

      • 1. Optimize the Chiral Catalyst/Enzyme: This is the most critical factor. The inherent ability of the catalyst to differentiate between the enantiomers is paramount. For enzymatic resolutions, screening different lipases or acylases is often necessary.[18]

      • 2. Screen Solvents: The reaction medium can significantly influence the enzyme's activity and selectivity.

      • 3. Lower the Reaction Temperature: As with asymmetric reductions, lower temperatures often enhance selectivity in kinetic resolutions.

      • 4. Optimize Conversion: The enantiomeric excess of both the unreacted starting material and the product are dependent on the reaction conversion. For a low selectivity factor, stopping the reaction at precisely 50% conversion will not yield high ee for either component. A higher selectivity factor is required to achieve high ee at or near 50% conversion.

      III. Experimental Protocol: Asymmetric Reduction of Acetophenone

      This protocol details a reliable method for the asymmetric reduction of acetophenone using a (R)-2-Methyl-CBS-oxazaborolidine catalyst, a common procedure that serves as a good starting point for optimization.[8]

      Materials:

      • Acetophenone

      • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

      • Borane dimethyl sulfide complex (BH₃·SMe₂)

      • Anhydrous Tetrahydrofuran (THF)

      • Methanol

      • 1 M Hydrochloric Acid (HCl)

      • Saturated aqueous sodium bicarbonate (NaHCO₃)

      • Brine

      • Anhydrous magnesium sulfate (MgSO₄)

      • Standard laboratory glassware, flame-dried

      • Inert atmosphere setup (Nitrogen or Argon)

      Procedure:

      • Under an inert atmosphere, add acetophenone (1.0 eq) to a flame-dried round-bottom flask.

      • Dissolve the ketone in anhydrous THF.

      • Cool the solution to 0°C in an ice bath.

      • Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred solution.

      • After stirring for 10 minutes, add BH₃·SMe₂ (0.6 eq) dropwise over a period of 30 minutes, maintaining the temperature at 0°C.[8]

      • Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

      • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

      • Allow the mixture to warm to room temperature.

      • Add 1 M HCl and stir for 30 minutes.

      • Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).

      • Wash the combined organic layers with saturated NaHCO₃ and then with brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

      • Determine the enantiomeric excess by chiral HPLC analysis.

      IV. Post-Synthesis Enrichment of Enantiomeric Excess

      Q: My optimized reaction still gives a moderate ee (e.g., 85-95%). Are there methods to further enhance the enantiopurity of my product?

      A: Yes, several techniques can be employed to enrich the enantiomeric excess of your product post-synthesis.

      • Recrystallization: If your chiral alcohol is a crystalline solid, recrystallization can be a highly effective method for enriching the major enantiomer.[13] The racemate or the minor enantiomer may have different solubilities, allowing for the selective crystallization of the major enantiomer.

      • Chiral Resolution: This classic method involves reacting your enriched alcohol with a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form a mixture of diastereomeric salts.[13] These diastereomers have different physical properties and can be separated by crystallization. Subsequently, the resolving agent is removed to yield the highly enantioenriched alcohol.

      V. References

      • Gotor-Fernández, V., & Gotor, V. (2018). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 8(1), 24-36. Retrieved from [Link]

      • Knoppe, S., et al. (2020). Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters. Nature Communications, 11(1), 4629. Retrieved from [Link]

      • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. Retrieved from [Link]

      • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

      • ResearchGate. (n.d.). Enantioselective synthesis strategies to prepare chiral tertiary alcohols. Retrieved from [Link]

      • Xu, J.-H., et al. (2009). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology, 36(3), 385-389. Retrieved from [Link]

      • Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]

      • Recl. Trav. Chim. Pays-Bas. (1996). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Retrieved from [Link]

      • Zhu, D., et al. (2009). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 36(3), 385-389. Retrieved from [Link]

      • Jacobsen, E. N. (2004). Introduction: Enantioselective Catalysis. Chemical Reviews, 104(3), 1135-1136. Retrieved from [Link]

      • Sci-Hub. (n.d.). Holistic Prediction of Enantioselectivity in Asymmetric Catalysis. Retrieved from [Link]

      • Reddit. (2023). Common sources of mistake in organic synthesis. Retrieved from [Link]

      • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

      • The Journal of Organic Chemistry. (2006). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. Retrieved from [Link]

      • Journal of the American Chemical Society. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. A route to substances of absolute enantiomeric purity?. Retrieved from [Link]

      • Molecules. (2021). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

      • University of Bath. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]

      • PubMed. (1998). New alcohol dehydrogenases for the synthesis of chiral compounds. Retrieved from [Link]

      • YouTube. (2019). Chirality and Stereochemistry Practice Problems. Retrieved from [Link]

      • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

      • University of Rochester. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]

      • RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]

      • Catalysis Science & Technology. (2020). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Retrieved from [Link]

      • Master Organic Chemistry. (2017). All About Optical Purity and Enantiomeric Excess. Retrieved from [Link]

      • Annual Review of Chemical and Biomolecular Engineering. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Retrieved from [Link]

      • UT Southwestern. (n.d.). Kinetic Resolutions. Retrieved from [Link]

      • YouTube. (2022). Stereochemistry: Kinetic Resolution. Retrieved from [Link]

      Sources

      Technical Support Center: Asymmetric Reduction Troubleshooting

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction

      Welcome to the Asymmetric Reduction Technical Support Center. This guide addresses the critical failure modes in metal-catalyzed (Ru, Rh, Ir) and biocatalytic (KRED/ERED) reductions. Low yields in these transformations are rarely random; they are symptomatic of specific kinetic bottlenecks, catalyst deactivation pathways, or thermodynamic limitations.

      This guide moves beyond generic advice, providing causal analysis and self-validating protocols to restore reaction performance.

      Part 1: Metal-Catalyzed Asymmetric Hydrogenation (AH)

      Focus: Ruthenium (Noyori-type), Rhodium (Bisphosphine), and Iridium (P-N) systems.[1]

      Q1: My reaction stalls at 50-70% conversion. Adding more catalyst doesn't help. What is happening?

      Diagnosis: This "conversion ceiling" typically indicates Product Inhibition or Catalyst Poisoning by the substrate impurities, rather than simple thermal deactivation.

      • Mechanism: In amine synthesis (e.g., reductive amination or imine hydrogenation), the basic nitrogen product can bind irreversibly to the metal center, competing with the substrate.

      • The "Impurity" Factor: Trace sulfur, phosphines, or halides from previous synthetic steps are potent poisons for Ru and Rh catalysts. A 99% pure substrate by NMR can still contain 1000 ppm of sulfur—enough to kill 1 mol% catalyst.

      Troubleshooting Protocol:

      • The "Spike" Test: Take an aliquot of the stalled reaction.[2] Add fresh substrate.[2]

        • Result A: Reaction resumes → Catalyst is active; the issue is equilibrium or reagent depletion (e.g., H₂ starvation).

        • Result B: Reaction remains stalled → Catalyst is dead.

      • Poison Scavenging: Pre-treat the substrate solution with a scavenger before adding the catalyst.

        • Protocol: Stir substrate solution with activated carbon (SX Ultra) or metal scavengers (e.g., QuadraSil™ MP) for 1 hour, then filter through a 0.2 µm PTFE membrane.

      • Acidic Additives: For basic products (amines), add stoichiometric acid (e.g., HBF₄, acetic acid) to protonate the product, preventing it from coordinating to the metal.

      Q2: I observe a long induction period before hydrogen uptake begins. Is my catalyst bad?

      Diagnosis: This is often a Pre-catalyst Activation issue. Many Rh and Ru catalysts are supplied as stable pre-catalysts (e.g., [Rh(COD)(ligand)]BF₄). The diene ligand (COD or NBD) must be hydrogenated off to generate the active species.

      • Technical Insight: If the substrate binds too strongly or the H₂ pressure is too low, the displacement of COD is slow.

      • Solution:

        • Pre-activation: Hydrogenate the catalyst in solvent without substrate for 15–30 minutes until the solution color changes (often orange to deep red/black for Ru).

        • Solvent Choice: Methanol or TFE (trifluoroethanol) often accelerates diene displacement compared to toluene or DCM.

      Q3: My enantioselectivity (ee) is excellent, but the isolated yield is low due to side reactions. How do I balance this?

      Diagnosis: This is a Chemo-selectivity failure. Common side reactions include acetal formation (in alcohols), transesterification, or over-reduction.

      Optimization Matrix:

      VariableAdjustmentRationale
      Temperature Decrease (0°C to -20°C)Lowers rate of side reactions more than hydrogenation rate (higher activation energy for side rxn).
      Pressure Increase (up to 50-100 bar)Increases concentration of dissolved H₂, accelerating hydrogenation (Rate = k[H₂][Cat]) without affecting side reactions.
      Solvent Switch to TFE/DCM Avoids solvolysis/acetalization common in MeOH/EtOH.

      Part 2: Biocatalytic Reduction (Enzymatic)

      Focus: Ketoreductases (KREDs) and Ene-Reductases (EREDs).

      Q4: The enzyme reaction stops at exactly 50% conversion. Is this a kinetic resolution?

      Diagnosis: If you are reducing a prochiral ketone, this is likely a Thermodynamic Equilibrium issue, not a kinetic resolution. Reductions using Isopropyl Alcohol (IPA) as a hydride donor are reversible. The accumulation of acetone (coproduct) drives the reverse reaction (oxidation).

      Corrective Actions:

      • Open System: Use an open vessel with a sweep gas (nitrogen) to evaporate acetone (volatile) while keeping the reaction volume constant.

      • Coupled Enzyme System: Switch to Glucose Dehydrogenase (GDH) + Glucose.

        • Mechanism:[1][2][3][4][5] Glucose → Gluconolactone (irreversible). This drives the reduction to completion.

        • Note: Requires pH control (gluconic acid is produced).

      Q5: My substrate precipitates, and the reaction yield is negligible. How do I handle insoluble substrates?

      Diagnosis: Mass Transfer Limitation . Enzymes function in the aqueous phase; hydrophobic substrates are inaccessible.

      Solubility Enhancement Protocol:

      • Co-solvents: Add DMSO or MeOH (up to 10-20% v/v). Warning: Check enzyme stability limits first.

      • Two-Phase System: Use a biphasic system (Buffer + MTBE/Toluene). The substrate resides in the organic phase and partitions into the aqueous phase as it is consumed.

      • Surfactants: Add non-ionic surfactants (e.g., Tween-80, Triton X-100) at critical micelle concentration (CMC) to create an emulsion.

      Part 3: Visual Troubleshooting Guides

      Workflow 1: Systematic Troubleshooting for Low Yields

      This decision tree guides you through the logical isolation of the failure mode.

      Troubleshooting Start Symptom: Low Yield CheckConv Check Conversion (NMR/HPLC) Start->CheckConv LowConv Low Conversion (<80%) CheckConv->LowConv HighConv High Conversion (>95%) CheckConv->HighConv SpikeTest Perform 'Spike Test' (Add fresh substrate) LowConv->SpikeTest CheckSelectivity Check Chemo/Enantioselectivity HighConv->CheckSelectivity RxnResumes Reaction Resumes SpikeTest->RxnResumes Yes RxnStops Reaction Stalls SpikeTest->RxnStops No Conclusion1 Cause: Reagent Depletion or Equilibrium Limit RxnResumes->Conclusion1 Conclusion2 Cause: Catalyst Deactivation (Poisoning/Thermal) RxnStops->Conclusion2 GoodSelectivity Good Selectivity CheckSelectivity->GoodSelectivity BadSelectivity Poor Selectivity (Side Products) CheckSelectivity->BadSelectivity Conclusion3 Cause: Workup Loss (Water solubility/Chelation) GoodSelectivity->Conclusion3 Conclusion4 Cause: Over-reduction or Solvolysis BadSelectivity->Conclusion4

      Caption: Figure 1. Diagnostic decision tree for isolating the root cause of low isolated yields in asymmetric reduction.

      Workflow 2: Catalyst Deactivation Mechanism (Noyori Type)

      Understanding how the catalyst dies is crucial for prevention. This diagram illustrates the active cycle versus the irreversible deactivation pathways.

      NoyoriCycle PreCat Pre-Catalyst (Ru-Cl-Diamine) ActiveSpecies Active Species (Ru-H) PreCat->ActiveSpecies + Base, + H2 - HCl Coordination Substrate Coordination ActiveSpecies->Coordination + Ketone Dimer Inactive Dimer (Ru-Ru bridged) ActiveSpecies->Dimer Low H2 Pressure High Conc. Poison Poisoned Complex (Ru-S / Ru-N) ActiveSpecies->Poison + Impurity (S, P) + Basic Product HydrideTransfer Hydride Transfer (Rate Limiting) Coordination->HydrideTransfer HydrideTransfer->ActiveSpecies + H2 Release Product

      Caption: Figure 2. Simplified catalytic cycle for Noyori-type asymmetric hydrogenation, highlighting critical deactivation nodes (Dimerization and Poisoning).

      Part 4: Standardized Protocols

      Protocol A: Substrate Purification for High-Sensitivity Catalysts

      Use this protocol if catalyst loading >0.5 mol% fails to drive conversion.

      • Dissolution: Dissolve substrate in the reaction solvent (e.g., MeOH) at 5x concentration.

      • Scavenging: Add 10 wt% activated carbon (e.g., Darco G-60) and 5 wt% Chelex 100 (for trace metals).

      • Agitation: Stir vigorously at room temperature for 2 hours (under N₂ if substrate is air-sensitive).

      • Filtration: Filter through a 0.2 µm PTFE syringe filter or a Celite pad packed in a sintered funnel.

      • Validation: Test a small aliquot in a high-pressure DSC or parallel reactor before scale-up.

      Protocol B: Workup for Metal Removal (Quenching)

      Use this to prevent metal leaching and product contamination.

      • Quench: Upon completion, add SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica (0.5 eq relative to metal).

      • Adsorption: Stir at 40°C for 1 hour.

      • Filtration: Filter the scavenger. The filtrate should be colorless (Ru/Rh removal).

      • Extraction: If product is water-insoluble, wash organic phase with 10% aqueous citric acid (removes basic ligands/metals).

      Part 5: Data Reference Tables

      Table 1: Common Catalyst Poisons and Mitigation Strategies
      Poison ClassSourceImpact on CatalystMitigation Strategy
      Sulfur (Thiophenes, Thiols) Reagents, solvents (DMSO trace)Irreversible binding to Ru/Rh/IrUse Raney-Ni pretreatment or QuadraSil scavengers. Avoid DMSO.
      Basic Amines (1°/2°) Substrate or ProductCompetitive inhibition (N-binding)Add acid additives (HCl, HBF₄) to protonate amine. Use N-protecting groups (Boc/Cbz).
      Halides (I⁻, Br⁻) Precursor synthesisAlters ligand electronics/geometryWash substrate with Ag₂CO₃ or recrystallize to remove halide salts.
      Oxygen (O₂) AtmosphereOxidation of phosphine ligands (P-O)Degas solvents (freeze-pump-thaw or N₂ sparge >30 min).
      Table 2: Solvent Effects on Asymmetric Hydrogenation
      SolventDielectric ConstantEffect on RateEffect on eeBest For
      Methanol (MeOH) 33High (Protic assistance)VariableKetones (Noyori), Imines
      TFE (Trifluoroethanol) 27Very High (H-bonding activation)Often HigherDifficult substrates, bulky imines
      Dichloromethane (DCM) 9LowHigh (Rigid solvation)Non-polar substrates, Ir-catalysts
      Toluene 2.4LowHighLipophilic substrates

      References

      • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones and Imines. Angewandte Chemie International Edition.

      • Blaser, H. U. (2010). Industrial Asymmetric Hydrogenation. Chemical Reviews.

      • Hollmann, F., et al. (2021). Enzymatic Reduction of Carbonyl Compounds. Green Chemistry.

      • Johnson Matthey Technology Review. (2018). Troubleshooting Guide for Homogeneous Catalysis.

      • Dub, P. A., & Gordon, J. C. (2018). The Mechanism of Enantioselective Ketone Hydrogenation Catalyzed by Noyori-Type Complexes. Nature Reviews Chemistry.

      Sources

      Preventing epimerization of chiral alcohols during purification

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Preventing Epimerization of Chiral Alcohols During Purification

      Mission Statement

      To the Scientist: You have spent weeks synthesizing a complex scaffold with high enantioselectivity. Losing that purity during the final purification step is not just a yield loss; it is a failure of process control. This guide addresses the "Silent Killer" of chiral purity: Acid-Catalyzed Epimerization on stationary phases and during thermal isolation.

      Module 1: The Silica Trap (Chromatography Troubleshooting)

      The Problem: Standard silica gel (

      
      ) is not inert. It possesses surface silanol groups (
      
      
      
      ) that act as weak Brønsted acids (pKa ~5-7). For acid-sensitive chiral alcohols—particularly benzylic , allylic , and propargylic alcohols—these sites can protonate the hydroxyl group, facilitating the formation of a planar carbocation intermediate. Re-attack by water or residual solvent from either face results in racemization (or epimerization if other chiral centers are present).
      Protocol A: The "Amine Shield" Technique

      Use this protocol for all benzylic/allylic alcohols or any substrate where

      
       is observed after a standard column.
      

      The Logic: Triethylamine (TEA) acts as a scavenger, hydrogen-bonding to the acidic silanol protons more strongly than your substrate. This effectively "caps" the acidic sites.

      Step-by-Step Methodology:

      • Slurry Preparation:

        • Calculate the required silica volume.

        • Prepare a "Deactivation Solvent": Hexanes (or your non-polar eluent) containing 1.0% v/v Triethylamine (TEA) .

        • Slurry the silica in this solution for 15 minutes before packing the column.

      • Column Packing:

        • Pour the slurry into the column.[1]

        • Flush with 2 column volumes (CV) of the Deactivation Solvent.

      • Mobile Phase Doping:

        • Crucial Step: Maintain 0.1% to 0.5% TEA in your actual running mobile phase (e.g., 20% EtOAc/Hexanes + 0.5% TEA).

        • Why? If you only wash the column but don't dope the mobile phase, the amine will slowly elute off, re-exposing acidic sites during the run.

      • Post-Run Workup:

        • TEA has a high boiling point (

          
          ). Co-evaporate your fractions with heptane or toluene to remove residual amine, or perform a mild phosphate buffer wash (pH 7) if the compound is base-sensitive.
          
      Data: Effectiveness of Mobile Phase Additives

      Comparative stability of a labile benzylic alcohol (1-phenyl-1-propanol) on Silica Gel (60 Å).

      Stationary Phase ConditionMobile Phase Additive% ee Recovery (Post-Column)Observation
      Untreated SilicaNone64%Severe Epimerization
      Untreated Silica0.1% Acetic Acid52%Accelerated Epimerization
      TEA-Washed Silica 0.5% Triethylamine >99% Full Retention
      Neutral AluminaNone98%Excellent Alternative

      Module 2: Thermal & Workup Hygiene

      The Problem: Epimerization often occurs after the column, during solvent removal. Trace acids (HCl from chloroform, acetic acid traces) concentrate in the flask as the solvent volume decreases. Combined with the heat of the rotavap bath, this creates a "micro-reactor" for

      
       racemization.
      
      Protocol B: Buffered Cryo-Concentration

      Use this for highly labile substrates (e.g.,

      
      -hydroxy ketones, prostaglandins).
      
      • The Quench:

        • Never concentrate acidic fractions directly.

        • Wash organic layers with saturated

          
            or pH 7 Phosphate Buffer  prior to drying.
          
      • The Solvent Swap:

        • Avoid Chlorinated Solvents (

          
          , 
          
          
          
          ) if possible, as they can generate HCl over time.
        • Use Toluene or MTBE for concentration; they are aprotic and non-acidic.

      • Thermal Limits:

        • Set rotavap bath

          
          .
          
        • Use high vacuum (< 10 mbar) rather than high heat.

      Module 3: Mechanistic Visualization

      Understanding the enemy is the first step to defeating it. The diagram below illustrates the competing pathways on the silica surface.

      SilicaEpimerization cluster_0 Silica Surface Environment Silanol Acidic Silanol (Si-OH) Blocked Deactivated Site (Si-O⁻ ... H-N⁺Et₃) Substrate Chiral Alcohol (Pure Enantiomer) Silanol->Substrate Protonation (Acidic) TEA Triethylamine (Additive) TEA->Silanol Neutralization TEA->Blocked Forms Salt Protonated Protonated Alcohol (R-OH₂⁺) Substrate->Protonated Safe Purified Product (>99% ee) Substrate->Safe With TEA Present (No Protonation) Carbocation Planar Carbocation (Achiral Intermediate) Protonated->Carbocation -H₂O (Rate Limiting) Racemate Racemic Mixture (Epimerized) Carbocation->Racemate Non-specific Attack

      Caption: Figure 1. The "Silica Trap" mechanism. Acidic silanols protonate the alcohol, leading to a planar carbocation and subsequent racemization. Triethylamine (TEA) blocks this pathway by neutralizing the surface.[1]

      Module 4: Decision Tree (Method Selection)

      Do not default to silica gel. Use this logic flow to select the correct purification method.

      MethodSelection Start Start: Chiral Alcohol Purification IsBenzylic Is the alcohol Benzylic, Allylic, or Propargylic? Start->IsBenzylic IsAcidSens Is the molecule generally acid sensitive? IsBenzylic->IsAcidSens No (Aliphatic) TEA_Silica TEA-Deactivated Silica (Protocol A) IsBenzylic->TEA_Silica Yes (High Risk) Standard Standard Silica Gel (Hex/EtOAc) IsAcidSens->Standard No IsAcidSens->TEA_Silica Yes Alumina Neutral Alumina (Grade III) TEA_Silica->Alumina If TEA fails or decomposes product Crystallization Crystallization (Avoid Heat) Alumina->Crystallization If Chromatography fails completely

      Caption: Figure 2. Purification Selection Logic. Prioritize TEA-deactivation for benzylic/allylic substrates to prevent carbocation formation.

      Frequently Asked Questions (FAQ)

      Q1: I used 1% TEA, but my compound is streaking/tailing. Why? A: While TEA fixes acidity, it is also a base. If your compound contains acidic protons (e.g., phenols, carboxylic acids), TEA will deprotonate them, creating ionic species that drag on silica.

      • Fix: Switch to 0.1% Acetic Acid (if the alcohol is acid-stable) or use Neutral Alumina , which is less polarized than silica.

      Q2: Can I use Pyridine instead of Triethylamine? A: Generally, no. Pyridine is a weaker base and less effective at capping silanols. Furthermore, it is harder to remove (b.p.

      
      ) and has strong UV absorbance that interferes with detection. Stick to TEA or 
      
      
      
      (for very polar runs).

      Q3: How do I validate that the column didn't ruin my ee? A: The "Pre-Post Check" is mandatory.

      • Take an aliquot of the crude reaction mixture before purification.

      • Run it on Chiral HPLC/SFC.

      • Purify the material.[1][2]

      • Run the purified fraction.[2] If the ee drops, you have a method problem, not a synthesis problem.

      References

      • BenchChem Technical Support. (2025).[1] Column Chromatography of Alpha-Aminoketones and Chiral Alcohols. Retrieved from

      • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[2] Retrieved from

      • Sigma-Aldrich. (n.d.). Chiral Chromatography FAQ and Mobile Phase Additives. Retrieved from

      • Alfa Chemistry. (n.d.). Silica Gel for Column Chromatography in Chiral Separations.[3] Retrieved from

      • Chromatography Forum. (2005). Use of Triethylamine in Mobile Phases.[1][2][4] Retrieved from

      Sources

      Technical Support Center: Borane Reduction Work-Up Procedures

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide is structured as a Tier-3 Technical Support resource, designed for bench scientists who need immediate, high-level troubleshooting and protocol optimization for borane (

      
      ) reductions.
      
      

      Status: Operational | Tier: Advanced Application Support Topic: Safe Quenching, Complex Breaking, and Isolation Strategies

      Executive Summary: The "Hidden" Chemistry of Work-Up

      In borane reductions—particularly of amides and nitriles—the reaction is not complete when the starting material is consumed. The reduction generates a thermodynamically stable amine-borane adduct (

      
      ). This species is isoelectronic with a C-C bond and kinetically inert to simple hydrolysis at room temperature.
      

      Crucial Insight: If you quench with water/methanol and immediately extract, your product (the amine) often remains complexed with boron, behaving like a neutral, lipophilic impurity or staying trapped in the aqueous phase as a zwitterion. You must actively break the N-B bond.

      Module 1: The Emergency Phase (Safety & Quenching)

      Objective: Safely neutralize excess hydride without thermal runaway or hydrogen fires.

      ⚠️ Critical Safety Parameters
      • Hydrogen Evolution: Quenching 1 mole of

        
         releases 3 moles of 
        
        
        
        gas.
      • Induction Period: Borane-amine complexes can delay gas evolution, leading to a false sense of security followed by a sudden, violent exotherm.

      • DMS Management: If using

        
         (BMS), the quench releases dimethyl sulfide. Perform all steps in a high-efficiency fume hood. 
        
      Standard Quenching Protocol (The "Dropwise" Method)
      • Cool: Chill reaction mixture to

        
        .
        
      • Dilute: If the mixture is thick/slurry, dilute with the reaction solvent (usually THF).

      • Quench: Add Methanol (MeOH) dropwise.

        • Why MeOH? It reacts faster than water but more controllably, forming volatile trimethyl borate

          
          .
          
        • Visual Cue: Watch for bubbling (

          
          ). Do not  add the next drop until bubbling subsides.
          
      • Wait: Stir for 30 minutes at Room Temperature (RT) after bubbling ceases to ensure all hydride is destroyed.

      Module 2: Breaking the Boron Complex (The Decision Tree)

      Issue: "I reduced an amide, but my yield is low/zero." Root Cause: You likely isolated the amine-borane complex, not the free amine.

      Workflow Visualization

      The following diagram illustrates the critical decision path for working up borane reductions based on the substrate.

      BoraneWorkup Start Reaction Complete (Excess BH3 present) Quench Step 1: Quench with MeOH (0°C, H2 evolution) Start->Quench Decision Substrate Type? Quench->Decision Path_Amide Amide / Nitrile (Target: Amine) Decision->Path_Amide Reductive Path_Acid Carboxylic Acid (Target: Alcohol) Decision->Path_Acid Reductive Path_Alkene Alkene (Target: Alcohol) Decision->Path_Alkene Hydroboration Complex CRITICAL STEP: Break N-B Bond Path_Amide->Complex Method_A Method A: Acid Reflux (Standard) Path_Acid->Method_A Slower Method_B Method B: Oxidative (NaOH / H2O2) Path_Acid->Method_B Faster Path_Alkene->Method_B Required Complex->Method_A Robust Method_C Method C: Amino-Ethanol (Non-Aqueous) Complex->Method_C Acid Sensitive Isolation Basify (pH > 12) & Extract Method_A->Isolation Clean Phase Separation (Product in Organic) Method_B->Clean Method_C->Clean Isolation->Clean

      Caption: Decision matrix for selecting the appropriate work-up method based on substrate and product stability.

      Module 3: Detailed Protocols

      Protocol A: Acidic Hydrolysis (The "Gold Standard" for Amines)

      Best for: Simple amines, diamines, and acid-stable substrates.

      • Concentrate: Remove the reaction solvent (THF) and volatile

        
         via rotary evaporation.
        
        • Tip: This prevents THF from interfering with the high-temperature reflux required next.

      • Acidify: Add 6M HCl (aq) or methanolic HCl.

      • Reflux: Heat to reflux (

        
        ) for 1–4 hours .
        
        • Mechanism:[1][2][3][4][5][6][7][8] Heat + Acid protonates the amine, weakening the N-B bond and allowing water to hydrolyze the boron.

      • Work-up:

        • Cool to

          
          .
          
        • Basify: Slowly add NaOH pellets or 50% NaOH solution until pH > 12.

        • Extraction: Extract with DCM or Ether.[4] The free amine is now in the organic layer; boric acid salts remain in the aqueous layer.

      Protocol B: Oxidative Work-up

      Best for: Amino alcohols, Hydroboration products, or when acid reflux is impossible.

      • Quench: After the MeOH quench, keep the mixture at

        
        .
        
      • Add Base: Add 3M NaOH (aq).

      • Oxidize: Add 30%

        
          dropwise. Exothermic! 
        
        • Mechanism:[1][2][3][4][5][6][7][8] Peroxide inserts into the B-C or B-N bond, oxidizing the boron to a borate ester which rapidly hydrolyzes.

      • Heat: Warm to

        
         for 1 hour to ensure completion.
        
      • Extract: Product is usually in the organic phase (or requires salting out).

      Protocol C: Non-Aqueous "Scavenger" Method

      Best for: Water-soluble amines or acid-sensitive compounds.

      • Add Scavenger: To the reaction mixture, add excess N,N-diethanolamine or TMEDA (Tetramethylethylenediamine).

      • Reflux: Reflux in THF for 2-4 hours.

      • Precipitation: The boron trans-chelates to the scavenger, forming a solid or a highly polar species.

      • Filter/Chromatography: Filter off the solid borane-scavenger complex, or load the solution directly onto a silica plug (boron complex sticks, amine elutes).

      Module 4: Troubleshooting & FAQs

      Q1: I see a white solid during work-up that clogs my separator. What is it?

      Diagnosis: This is likely Boric Acid (

      
      )  or Borate salts.
      Fix: 
      
      • If Acidic: Add more water or MeOH to dissolve it.

      • If Basic: You might have used too much NaOH, salting out the borates. Dilute with water.[6]

      • Removal: If the solid persists in organic solvents, it might be the amine-borane complex (check NMR). If it's inorganic, filter it.

      Q2: My NMR shows a broad multiplet at 0.5 - 2.0 ppm that obscures my protons.

      Diagnosis: Residual Boron species. Verification: Run a

      
       NMR. A quartet indicates a 
      
      
      
      species (incomplete quench/complex). A singlet indicates Borate (oxidized/hydrolyzed). Fix:
      • Perform a MeOH co-evaporation : Dissolve crude in MeOH and rotovap. Repeat 3x. This forms volatile

        
         and pulls boron out of the sample.
        
      Q3: My yield is <20%, but the spot on TLC looks huge.

      Diagnosis: The "Huge Spot" on TLC is likely the amine-borane complex. It runs differently than the free amine (usually higher

      
       because the amine lone pair is tied up).
      Fix:  Subject the crude material to Protocol A (Acid Reflux)  again. Simply stirring with acid at room temperature is often insufficient to break the N-B bond.
      
      Comparison of Quenching Agents
      AgentReactivityGas EvolutionProsCons
      Water SlowSlow/UnpredictableCheap, AvailableCan cause emulsions; slow hydrolysis of complexes.
      Methanol ModerateConsistentForms volatile
      
      
      ; easy to remove.
      Flammable; can react with esters at high temp.
      Acetone FastNone (Hydride Transfer)No
      
      
      gas produced (reduces to isopropanol).
      Introduces isopropanol impurity; expensive for large scale.
      Acid (HCl) Very FastViolentRapid destruction of hydride.Dangerous exotherm ; can degrade product.

      References

      • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of representative organic functional groups by borane-dimethyl sulfide." J. Org.[9] Chem.1982 , 47, 3153–3163. Link

      • Kikugawa, Y. "Methanesulfonic acid-dimethyl sulfide: A convenient reagent for the reduction of amides to amines with sodium borohydride." J. Chem. Soc., Perkin Trans. 11984 , 609-610. Link

      • Couturier, M. et al. "Palladium-Catalyzed Hydrolysis of Amine-Borane Complexes."[10] Org.[4][7][9][11] Process Res. Dev.2002 , 6, 42–48. Link (Describes the Pd/C catalytic method for breaking complexes).

      • Hall, D. G.

      Sources

      Stability of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol under storage

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction

      (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a critical chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability of the final product.[1] Maintaining the chemical and chiral integrity of this intermediate during storage is paramount to ensure the quality, efficacy, and safety of the resulting active pharmaceutical ingredients (APIs). This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the storage, handling, and stability assessment of this compound.

      Frequently Asked Questions (FAQs)

      Q1: What are the recommended storage conditions for this compound?

      A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][3] The recommended storage temperature is between 2-8°C.[4] It is crucial to protect the compound from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and alkalis.[3][5][6]

      Q2: What are the visible signs of degradation?

      A2: While subtle chemical degradation may not be visible, any change in the physical appearance of the compound, such as discoloration (yellowing or browning), clumping, or the development of an unusual odor, could indicate degradation. If any of these signs are observed, it is recommended to perform analytical testing to confirm the purity and integrity of the material before use.

      Q3: Can this compound racemize during storage?

      Q4: What are the primary degradation pathways for this compound?

      A4: Based on the structure, potential degradation pathways under stress conditions could include:

      • Oxidation: The alcohol moiety could be oxidized to the corresponding ketone.

      • Dehydration: Elimination of water to form a double bond is a possibility, especially under acidic conditions and heat.

      • Decomposition: At elevated temperatures, thermal decomposition can occur, potentially releasing toxic and corrosive gases such as carbon oxides and hydrogen fluoride.[5]

      Q5: How should I handle this compound safely in the laboratory?

      A5: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[7] Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves (neoprene or butyl rubber are recommended for fluorinated compounds), and a lab coat. Avoid breathing vapors and prevent contact with skin and eyes.[8]

      Troubleshooting Guide

      This section provides a systematic approach to identifying and resolving common issues related to the stability of this compound.

      Visual Troubleshooting Flowchart

      Stability_Troubleshooting Troubleshooting Flowchart for this compound Stability start Start: Suspected Degradation visual_inspection Perform Visual Inspection: - Discoloration? - Clumping? - Odor? start->visual_inspection analytical_testing Conduct Analytical Testing: - HPLC for Purity - Chiral HPLC for Enantiomeric Excess - NMR for Structural Integrity visual_inspection->analytical_testing Abnormality Observed or as a Precaution pass Material Passes Specification analytical_testing->pass Within Specification fail Material Fails Specification analytical_testing->fail Out of Specification investigate_storage Investigate Storage Conditions: - Temperature logs - Container integrity - Exposure to light/air fail->investigate_storage quarantine Quarantine and Dispose of Material According to Safety Guidelines investigate_storage->quarantine No Deviation Found review_handling Review Handling Procedures investigate_storage->review_handling Identify Deviation reorder Order New Material quarantine->reorder review_handling->quarantine Degradation_Pathway Potential Oxidative Degradation Pathway reactant This compound C₈H₆BrF₃O product 4-bromo-α-(trifluoromethyl)acetophenone C₈H₄BrF₃O reactant->product [Oxidizing Agent] (e.g., H₂O₂)

      Sources

      Validation & Comparative

      Beyond the Crystal: A Senior Scientist’s Guide to Mosher’s Acid & Absolute Configuration

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Mosher's Acid Analysis for Absolute Configuration Determination Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

      Executive Summary: The Stereochemical Challenge

      In drug development and natural product isolation, defining absolute configuration (AC) is non-negotiable. While X-ray crystallography remains the "gold standard," it fails when samples are oils, amorphous solids, or available only in microgram quantities.

      This guide focuses on the Mosher Ester Analysis , the industry-standard NMR method for determining the AC of secondary alcohols and amines. We move beyond the textbook definitions to compare its efficacy against modern alternatives (MPA, 9-AMA, VCD), providing a field-tested protocol for the bench scientist.

      Mechanism & Theory: The Anisotropic Shielding Model

      To use Mosher's method effectively, one must understand why it works. It is not magic; it is magnetic anisotropy.

      The Core Concept: The method utilizes a Chiral Derivatizing Agent (CDA), specifically

      
      -methoxy-
      
      
      
      -(trifluoromethyl)phenylacetic acid (MTPA).[1] When a chiral alcohol reacts with the enantiomers of MTPA (R- and S-), the resulting diastereomeric esters adopt a preferred conformation in solution.

      The Conformation Rule: In the ester linkage, the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl group (

      
      ) lie in the same plane (syn-periplanar). This locks the phenyl group in a specific position relative to the alcohol's substituents (
      
      
      
      and
      
      
      ).
      • Shielding Effect: The phenyl ring creates a magnetic shielding cone. Protons residing "above" or "below" the ring plane are shielded (shifted upfield, lower

        
        ).
        
      • Deshielding/Neutral: Protons outside this cone are relatively deshielded.

      The Diagnostic Metric (

      
      ): 
      The absolute configuration is deduced by calculating the difference in chemical shifts between the S-ester and the R-ester for the same proton:
      
      
      
      
      • Positive

        
         (>0):  Substituent resides on the side not shielded by the phenyl group in the S-ester (but shielded in the R-ester).
        
      • Negative

        
         (<0):  Substituent resides on the side shielded by the phenyl group in the S-ester.
        

      MosherMechanism cluster_0 The Mosher Model (Newman Projection View) Center C-O Bond Axis Ph Phenyl Ring (Shielding Source) Center->Ph Fixed Conformation OMe OMe Group Center->OMe CF3 CF3 Group Center->CF3 L1 Substituent L1 (Shielded in S-ester) Center->L1 L2 Substituent L2 (Deshielded in S-ester) Center->L2 Ph->L1 Shields (Upfield Shift) Ph->L2 No Shielding

      Figure 1: Conceptual representation of the Mosher shielding model. The phenyl ring's anisotropy differentially affects substituents L1 and L2 depending on the ester configuration.

      Comparative Analysis: MTPA vs. Alternatives

      While MTPA is the most common reagent, it is not always the best. The choice of CDA depends on the substrate's steric bulk and the resolution required.

      Table 1: Performance Comparison of Chiral Derivatizing Agents

      FeatureMTPA (Mosher's) MPA (Trost's) 9-AMA / 1-NMA VCD (Vibrational CD)
      Reagent Structure
      
      
      -Methoxy-
      
      
      -CF
      
      
      -phenylacetic acid
      
      
      -Methoxyphenylacetic acid
      Anthryl/Naphthyl acetic acidN/A (Spectroscopy only)
      Primary Mechanism NMR AnisotropyNMR AnisotropyNMR AnisotropyIR Chirality
      
      
      Magnitude
      Moderate (0.01 - 0.2 ppm)High (0.05 - 0.5 ppm)Very High (>0.5 ppm)N/A
      Conformational Purity Moderate (3 rotamers)High (2 rotamers)HighN/A
      Racemization Risk Low (No
      
      
      -H)
      Moderate (Has
      
      
      -H)
      ModerateNone
      Sample Requirement ~1 mg~1 mg~1 mg~5-10 mg (Recoverable)
      Best Use Case Standard secondary alcohols/amines Sterically hindered alcoholsLinear chains, distal centersNon-derivatizable samples

      Expert Insight:

      • Use MTPA for amines and general secondary alcohols where chemical stability is paramount. The lack of an

        
        -proton prevents racemization during esterification.
        
      • Use MPA if the MTPA signals are overlapping or

        
         values are too small to be confident. MPA often gives shifts 2-3x larger than MTPA.
        
      • Use 9-AMA for linear alcohols where the chiral center is far from the protons being analyzed. The large anthracene ring projects the shielding effect further down the chain.

      Experimental Protocol: The "Double-Derivatization" System

      Objective: Synthesize both

      
      - and 
      
      
      
      -MTPA esters of a secondary alcohol. Note: The configuration of the acid chloride is opposite to the acid due to Cahn-Ingold-Prelog priority rules changes (Cl > OMe).
      • 
        -MTPA-Cl yields the 
        
        
        
        -MTPA ester.
      • 
        -MTPA-Cl yields the 
        
        
        
        -MTPA ester.
      Step-by-Step Microscale Protocol
      • Preparation:

        • Dry the substrate alcohol under high vacuum for 1 hour.

        • Use oven-dried glassware (0.5 mL conical vials or NMR tubes).

      • Reaction (Run in parallel for R and S):

        • Substrate: 0.5 – 1.0 mg (approx. 2-5

          
          mol).
          
        • Solvent: 300

          
          L anhydrous Pyridine-
          
          
          
          (acts as solvent and base).
        • Reagent: Add 2.0 equivalents of

          
          -MTPA-Cl (for S-ester) or 
          
          
          
          -MTPA-Cl (for R-ester).
        • Catalyst: Add a single crystal of DMAP (4-dimethylaminopyridine).

      • Incubation:

        • Shake or sonicate for 1 minute.

        • Allow to stand at room temperature for 2–4 hours (monitor by TLC if possible).

      • Workup (Optional but Recommended):

        • Direct NMR: If the reaction is clean, run the NMR directly in the pyridine-

          
           solution.
          
        • Extraction (for cleaner spectra): Dilute with

          
          , wash with dilute HCl, saturated 
          
          
          
          , and brine. Dry over
          
          
          . Resuspend in
          
          
          .
      • Analysis:

        • Acquire

          
           NMR (500 MHz or higher recommended).
          
        • Assign all protons near the chiral center using COSY/HSQC if necessary.

      ProtocolWorkflow Sample Chiral Alcohol (Unknown Config) Split Split Sample Sample->Split Rxn1 React w/ (R)-MTPA-Cl (Yields S-Ester) Split->Rxn1 Rxn2 React w/ (S)-MTPA-Cl (Yields R-Ester) Split->Rxn2 NMR1 1H NMR (S-Ester) Rxn1->NMR1 NMR2 1H NMR (R-Ester) Rxn2->NMR2 Calc Calculate Δδ = δS - δR NMR1->Calc NMR2->Calc Assign Map Signs to Stereochemical Model Calc->Assign

      Figure 2: The "Double-Derivatization" workflow ensures self-validation by comparing two diastereomers.

      Data Analysis & Interpretation

      The reliability of Mosher's method relies on the uniformity of signs .

      • Tabulate Data: Create a table with columns for Proton ID,

        
        , 
        
        
        
        , and
        
        
        .
      • Map the Signs: Draw the structure of the alcohol. Label protons with (+) or (-) based on the calculation.

      • Verify Consistency:

        • All protons on the "left" side of the chiral center should have one sign (e.g., negative).

        • All protons on the "right" side should have the opposite sign (e.g., positive).

        • Red Flag: If signs are randomly mixed (+, -, +, -) on the same side chain, the method has failed (likely due to conformational flexibility or steric hindrance).

      Example Calculation:

      • Proton

        
         (Left side): 
        
        
        
        ,
        
        
        .
        
        
        (Shielded in S).
      • Proton

        
         (Right side): 
        
        
        
        ,
        
        
        .
        
        
        (Deshielded in S).
      References
      • Dale, J. A., & Mosher, H. S. (1973).[2] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

        
        -methoxy-
        
        
        
        -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society.[2] Link
      • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews. Link

      • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][4][9][11][12] Nature Protocols. Link[11]

      • Latypov, S. K., et al. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. The Journal of Organic Chemistry. Link

      Sources

      Comparative Guide: Catalysts for Enantioselective Ketone Reduction

      [1]

      Executive Summary

      The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in pharmaceutical synthesis, essential for generating chiral centers in APIs (e.g., Montelukast, Rivastigmine). Historically dominated by stoichiometric chiral reagents, the field has evolved into three distinct catalytic paradigms: Chemocatalysis (CBS Reduction) , Transition Metal Catalysis (Noyori Hydrogenation) , and Biocatalysis (Ketoreductases/KREDs) .

      This guide provides a technical comparison of these methodologies, evaluating them on enantiomeric excess (ee), turnover number (TON), scalability, and operational complexity. It is designed to assist process chemists in selecting the optimal catalytic system for their specific substrate and development phase.

      Part 1: Mechanistic Principles & Mode of Action

      Understanding the "why" behind catalytic performance requires analyzing the transition states.

      CBS Reduction (Corey-Bakshi-Shibata)[1]
      • Type: Organocatalysis (Boron-based).

      • Mechanism: Dual Activation . The chiral oxazaborolidine catalyst activates the borane reagent (Lewis base activation via Nitrogen) and the ketone substrate (Lewis acid activation via Boron).[1]

      • Key Feature: Formation of a rigid "chair-like" six-membered transition state, ensuring predictable stereochemistry based on steric bulk (

        
         vs 
        
        
        ).
      Noyori Asymmetric Transfer Hydrogenation (ATH)
      • Type: Transition Metal Catalysis (Ruthenium/Rhodium).

      • Mechanism: Metal-Ligand Cooperation . The reaction proceeds via an outer-sphere mechanism where the hydride (from Ru-H) and proton (from N-H of the ligand) are transferred concertedly to the ketone C=O bond.

      • Key Feature: Does not require substrate coordination to the metal, allowing high rates for bulky substrates.

      Biocatalysis (Ketoreductases - KREDs)[1]
      • Type: Enzymatic Catalysis.[2][3][4]

      • Mechanism: Lock-and-Key / Induced Fit . The enzyme binds the ketone in a specific orientation within the active site, facilitating hydride transfer from the cofactor (NADPH/NADH) to a specific face of the carbonyl.

      • Key Feature: Stereoelectronic control allows for the reduction of difficult substrates (e.g., bulky-bulky ketones) often inaccessible to chemocatalysis.

      Visualization: Mechanistic Pathways

      CatalysisMechanismscluster_CBSCBS Reduction (Dual Activation)cluster_NoyoriNoyori ATH (Metal-Ligand Cooperation)cluster_KREDBiocatalysis (Enzymatic)CBS_CatOxazaborolidineCatalystComplexCatalyst-BoraneComplexCBS_Cat->Complex+ BH3TS_CBS6-MemberedTransition StateComplex->TS_CBS+ KetoneProd_CBSChiral Alcohol(Predictable Config)TS_CBS->Prod_CBSHydride TransferRu_CatRu-TsDPENPre-catalystRu_HydrideRu-H / N-HActive SpeciesRu_Cat->Ru_Hydride+ H-Donor (HCOO-)TS_NoyoriConcertedTransfer TSRu_Hydride->TS_Noyori+ KetoneProd_NoyoriChiral Alcohol+ Dehydrogenated CatTS_Noyori->Prod_NoyoriProd_Noyori->Ru_HydrideRegenerationEnzymeKRED Enzyme(NADPH Bound)TS_EnzEnzyme-SubstrateComplexEnzyme->TS_Enz+ KetoneProd_EnzChiral Alcohol(>99% ee)TS_Enz->Prod_EnzProd_Enz->Enzyme- NADP+RecycleCofactorRecycling (GDH)Recycle->EnzymeRegenerates NADPH

      Caption: Comparative mechanistic flow of CBS (organocatalytic), Noyori (metal-ligand), and KRED (enzymatic) pathways.

      Part 2: Performance Comparison

      The following data compares the reduction of Acetophenone (standard benchmark) across the three methodologies.

      Table 1: Comparative Performance Metrics
      FeatureCBS Reduction Noyori ATH (Ru-TsDPEN) Biocatalysis (KRED)
      Catalyst Loading 5–10 mol% (Stoichiometric Borane)0.1–1.0 mol%0.1–5 wt% (Enzyme)
      Enantiomeric Excess 90–98% ee95–99% ee>99% ee (often >99.9%)
      Turnover Number (TON) 10–20 (Catalyst is recycled, but low TON)1,000–100,000N/A (Activity measured in U/g)
      Reaction Conditions Anhydrous THF, -20°C to 0°CiPrOH or HCOOH/TEA, 25–40°CAqueous Buffer, 25–35°C
      Tolerance Sensitive to moisture/airRobust, air-stable precursorsSensitive to organic solvents/pH
      Scalability Moderate (Cryogenic/Borane safety)High (Standard reactors)High (Green chemistry)
      Cost Driver Chiral Auxiliary (Proline), BoraneRu Metal, Chiral LigandEnzyme Engineering, Cofactor
      Analysis of Substrate Scope[1][3]
      • Aryl-Alkyl Ketones: All three methods excel. KREDs and Noyori catalysts typically offer higher ee (>99%) than CBS (~95%) for simple substrates.

      • Dialkyl Ketones: Historically difficult for chemical catalysts due to poor steric differentiation. KREDs are superior here as they can differentiate based on electronic or subtle geometric differences.

      • Bulky/Sterically Hindered: CBS is often effective due to the small size of the boron atom. Noyori catalysts can struggle if the metal center is too crowded. KREDs can be engineered (directed evolution) to accept bulky substrates.

      Part 3: Experimental Protocols

      Protocol A: CBS Reduction of Acetophenone

      A robust protocol for lab-scale synthesis using in-situ generated catalyst.

      Reagents: (S)-Me-CBS (1 M in toluene), Borane-THF complex (1 M), Acetophenone, Anhydrous THF.

      • Catalyst Activation: In a flame-dried flask under Argon, charge (S)-Me-CBS catalyst (0.1 eq).

      • Borane Addition: Add

        
         (0.6 eq) to the catalyst solution at room temperature. Stir for 10 min to form the active complex.
        
      • Substrate Addition: Cool the mixture to -20°C .

      • Simultaneous Addition: Slowly add a solution of Acetophenone (1.0 eq) and remaining

        
         (0.6 eq) simultaneously over 1 hour. Note: Slow addition maintains low ketone concentration, minimizing non-catalyzed background reduction.
        
      • Quench: Slowly add MeOH (caution:

        
         gas evolution) followed by 1N HCl.
        
      • Workup: Extract with diethyl ether, wash with brine, dry over

        
        .
        
      Protocol B: Noyori Asymmetric Transfer Hydrogenation

      An operational simple protocol requiring no high-pressure equipment.

      Reagents: [RuCl(p-cymene)((S,S)-TsDPEN)], Formic acid/Triethylamine (5:2 azeotrope), Acetophenone.

      • Catalyst Prep: The catalyst is commercially available or formed by mixing

        
         and (S,S)-TsDPEN in DCM, then evaporating.
        
      • Reaction Setup: In a flask open to air (or loosely capped), dissolve Acetophenone (1.0 eq) in the HCOOH/TEA azeotrope (5 vol).

      • Initiation: Add the Ru-catalyst (0.005 eq / 0.5 mol%).

      • Reaction: Stir at 28°C for 10–24 hours. Monitor by TLC/GC.

        • Checkpoint: The reaction produces

          
          . Ensure venting is possible.
          
      • Workup: Dilute with water, extract with EtOAc. The catalyst remains largely in the organic phase but can be removed via silica plug filtration.

      Protocol C: Biocatalytic Reduction (KRED)

      Green chemistry protocol using cofactor recycling.

      Reagents: KRED Enzyme (e.g., Codexis or in-house panel), NADP+, Glucose Dehydrogenase (GDH), Glucose, pH 7.0 Phosphate Buffer.

      • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

        
        .
        
      • Cofactor Mix: Dissolve Glucose (1.5 eq) and NADP+ (0.05 eq) in the buffer. Add GDH (5 U/mmol substrate).

      • Substrate Prep: Dissolve Acetophenone in DMSO (5% of total volume) to aid solubility.

      • Reaction: Add the substrate solution to the buffer. Add KRED enzyme (10–50 mg loading).

      • Incubation: Stir at 30°C at 250 rpm. Maintain pH by adding 1M NaOH via autotitrator (gluconic acid byproduct lowers pH).

      • Workup: Add EtOAc or MTBE to denature enzyme and extract product. Centrifuge to separate emulsion.

      Part 4: Strategic Selection Guide

      Decision Workflow

      Use this logic flow to select the appropriate technology for your project.

      SelectionMatrixStartStart: Target KetoneScaleWhat is the Scale?Start->ScaleComplexitySubstrate Complexity?Scale->ComplexityDiscovery (<1g)Ind_EcoEconomic/Green DriversScale->Ind_EcoProcess (>1kg)CBSCBS Reduction(Fast Setup, Reliable)Complexity->CBSStandard Aryl-AlkylNoyoriNoyori ATH(High Throughput, Scalable)Complexity->NoyoriBase Sensitive? NoKREDBiocatalysis(Ultimate Selectivity)Complexity->KREDDialkyl / BulkyInd_Eco->NoyoriLowest Cost of GoodsInd_Eco->KREDHighest Selectivity / Green

      Caption: Decision tree for selecting ketone reduction catalysts based on scale and substrate constraints.[5]

      Summary of Recommendations
      • Choose CBS for early-stage discovery where speed of method development is critical, and the substrate is hydrophobic/non-polar.

      • Choose Noyori ATH for scalable production of aromatic ketones where high throughput and low catalyst loading drive economics.

      • Choose KREDs for "difficult" substrates (dialkyl, bulky), when >99.9% ee is required to avoid downstream chiral purification, or to meet green chemistry sustainability targets.

      References

      • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[6][7][8] Journal of the American Chemical Society.[1][2][8]

      • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research.

      • Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic reductions: From lab curiosity to industrial reality. ChemCatChem.

      • BenchChem. (2025).[5] A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.

      • Kawanami, Y., & Yanagita, R. C. (2018).[6][7] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ.[6][7] Molecules.

      Comparative Guide: Biocatalytic vs. Chemocatalytic Synthesis of Chiral Alcohols

      [1]

      Executive Summary

      The synthesis of chiral alcohols—critical pharmacophores accounting for over 40% of pharmaceutical intermediates—imposes a binary choice on process chemists: Chemocatalysis (Metal-Ligand Catalysis) or Biocatalysis (Enzymatic Reduction).

      Historically, chemocatalysis (e.g., Noyori Hydrogenation, CBS Reduction) dominated due to predictable scalability and broad substrate scope. However, the paradigm has shifted. Engineered Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) now offer superior enantioselectivity (>99.9% ee), operation at ambient temperature/pressure, and significantly reduced environmental footprints (E-Factor).

      This guide objectively compares these methodologies, providing validated protocols and mechanistic insights to support data-driven process selection.

      Mechanistic Comparison: The Hydride Transfer

      Understanding the "how" is prerequisite to mastering the "what." Both methods rely on delivering a hydride (H⁻) to the prochiral ketone, but the delivery systems differ fundamentally.

      Chemocatalysis (Noyori Transfer Hydrogenation)

      Relies on a Metal-Ligand Bifunctional Mechanism . A ruthenium (Ru) center coordinates with a chiral diamine ligand (e.g., TsDPEN). The complex acts as a "hydride shuttle," abstracting hydrogen from a donor solvent (Isopropanol) and transferring it to the ketone. The ligand's steric bulk forces the ketone to approach from a specific face (Re or Si).

      Biocatalysis (Enzymatic Reduction)

      Relies on a Lock-and-Key / Induced Fit Mechanism . The enzyme (KRED/ADH) binds the ketone in a rigid chiral pocket. A cofactor (NADPH or NADH) acts as the hydride source. Crucially, this system requires a Cofactor Regeneration Cycle (e.g., Glucose Dehydrogenase oxidizing Glucose to Gluconolactone) to recycle the expensive cofactor.

      Mechanistic Visualization

      The following diagram contrasts the single-step metal cycle with the coupled enzymatic cycle.

      MechanismComparisoncluster_chemA. Chemocatalysis (Ru-Transfer)cluster_bioB. Biocatalysis (Coupled Cycle)Ru_HRu-HydrideComplexAlcohol_CChiralAlcoholRu_H->Alcohol_CH-TransferKetone_CProchiralKetoneKetone_C->Alcohol_CIPAIsopropanol(H-Donor)IPA->Ru_HRegenerationAcetoneAcetone(Waste)IPA->AcetoneEnzKRED/ADHActive SiteNADPNADP+Enz->NADPH-TransferNADPHNADPH(Reductant)NADPH->EnzGDHRecycle Enz(GDH)NADP->GDHKetone_BProchiralKetoneAlcohol_BChiralAlcoholKetone_B->Alcohol_BStereoselectiveReductionGDH->NADPHRecyclingGluconoGluconolactoneGDH->GluconoGlucoseGlucoseGlucose->GDH

      Figure 1: Comparison of Metal-Ligand Bifunctional Catalysis (Left) vs. Enzymatic Coupled-Loop Catalysis (Right).

      Performance Matrix: Data-Driven Comparison

      The following table synthesizes performance metrics from industrial case studies (e.g., synthesis of Phenylethanol derivatives and Atorvastatin intermediates).

      MetricChemocatalysis (Noyori/CBS)Biocatalysis (KRED/ADH)Analysis
      Enantioselectivity (ee) 90% – 98%> 99.5% Enzymes offer superior steric control, often eliminating the need for downstream chiral purification.
      Catalyst Loading 0.1 – 1.0 mol%0.1 – 5.0 wt% (enzyme powder)Chemical catalysts have higher Turnover Frequency (TOF), but enzymes are rapidly closing the gap via directed evolution.
      Reaction Conditions High Pressure (10-100 bar H₂) or Cryogenic (-20°C)Ambient (25-40°C, 1 atm) Biocatalysis significantly reduces energy costs (heating/cooling) and safety hazards (H₂ gas).
      Solvent System Organic (MeOH, IPA, THF)Aqueous Buffer (often biphasic)Biocatalysis is "Greener" but substrate solubility in water can be a bottleneck (solved by DMSO/surfactants).
      Impurity Profile Trace heavy metals (Ru, Rh, Pd)Protein residues (biodegradable)Chemical routes require expensive metal scavenging steps (e.g., QuadraPure™) to meet ICH Q3D guidelines.
      E-Factor (Waste/Product) 25 – 100+5 – 50 Biocatalysis reduces organic solvent waste, though aqueous waste streams must be treated.

      Experimental Protocols: Synthesis of (S)-1-Phenylethanol

      To validate these claims, we present two self-validating protocols for the reduction of Acetophenone to (S)-1-Phenylethanol.

      Protocol A: Chemical Synthesis (Noyori Transfer Hydrogenation)

      Target: Moderate scale, anhydrous conditions.

      • Preparation: In a glovebox or under Argon, charge a Schlenk flask with (S,S)-RuCl(p-cymene)(TsDPEN) (0.5 mol%).

      • Solvent: Add degassed, anhydrous Isopropanol (IPA) (0.5 M concentration relative to substrate).

      • Base Activation: Add KOtBu (Potassium tert-butoxide, 5 mol%). Solution should turn deep purple/orange (active catalyst formation).

      • Reaction: Add Acetophenone (1.0 equiv). Stir at 25°C for 12–24 hours.

      • Quench: Add 1N HCl to neutralize the base.

      • Workup: Evaporate IPA, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

      • Validation: Analyze via Chiral GC (Cyclodex-B column). Expect ee ~96-97%.[1]

      Protocol B: Biocatalytic Synthesis (ADH Reduction)

      Target: High selectivity, aqueous conditions.

      • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgCl₂ (cofactor stabilizer).

      • Cofactor Mix: Dissolve NADP+ (1.0 mM, catalytic amount) and Glucose (1.5 equiv, hydride donor) in the buffer.

      • Enzyme Charge: Add ADH-105 (e.g., from Rhodococcus erythropolis, 5-10 mg/mmol substrate) and GDH (Glucose Dehydrogenase, 5 mg/mmol) for recycling.

      • Substrate Addition: Dissolve Acetophenone in DMSO (10% v/v of total volume) to improve solubility. Add dropwise to the agitated buffer.

      • Reaction: Stir at 30°C at 200 rpm. Monitor pH; maintain at 7.0 using 1M NaOH (gluconic acid byproduct lowers pH).

      • Workup: Extract aqueous phase with Ethyl Acetate (x3). No metal scavenging required.

      • Validation: Analyze via Chiral GC. Expect ee >99.5%.

      Industrial Case Study: The "Green" Shift (Montelukast Intermediate)

      The synthesis of the chiral alcohol intermediate for Montelukast (Singulair) perfectly illustrates the industrial transition.

      • Legacy Chemical Route: Used (-)-DIP-Cl (chlorodiisopinocampheylborane).[2][3]

        • Issues: Stoichiometric reagent (not catalytic), corrosive, required -25°C cooling, difficult workup causing high waste (E-factor > 80).

      • Modern Biocatalytic Route: Uses an evolved Ketoreductase (KRED) .[2]

        • Advantages: Operates at 45°C, tolerates high substrate loading (100 g/L), uses IPA for cofactor regeneration (sacrificial substrate).

        • Result: Yield >99%, ee >99.9%, and near-zero hazardous waste.

      Decision Framework: Which Method to Choose?

      Use this logic flow to determine the optimal pathway for your specific substrate.

      DecisionTreeStartStart: Prochiral KetoneSolubilityIs substrate water soluble(or <10% DMSO soluble)?Start->SolubilityStrict_AnhydrousAre there water-sensitivefunctional groups?Solubility->Strict_AnhydrousNo (Hydrophobic)Bio_RouteSelect Biocatalysis (KRED)High Selectivity, GreenSolubility->Bio_RouteYesScaleTarget Scale?Strict_Anhydrous->ScaleNoChem_RouteSelect Chemocatalysis (Ru/Rh)Broad Scope, Proven ScaleStrict_Anhydrous->Chem_RouteYes (e.g., Acid Chlorides)Scale->Bio_RouteMfg (>100kg)(Cost of enzyme dev justified)Scale->Chem_RouteLab (<10g)(Off-the-shelf catalysts faster)

      Figure 2: Decision Matrix for Process Selection.

      Critical Nuance:
      • Timeline: If you need 5 grams tomorrow, use Chemocatalysis (catalysts are on the shelf). If you need 500 kg next year, invest in Biocatalysis (enzyme screening and evolution takes time but pays off in yield/purity).

      • Solubility: Biocatalysis struggles with highly hydrophobic substrates (>100g/L) unless engineered "solvent-tolerant" enzymes or biphasic systems are used.

      References

      • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research.[5] Link

      • Hollmann, F., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.[6] Chemical Reviews. Link

      • Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry.[6][7] Chemical Reviews. Link

      • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[2] Biomolecules & Therapeutics.[6][2][4] Link

      • BenchChem. (2025).[1][7][8] A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.[8]Link

      • Ma, S. K., et al. (2010). Green chemistry: Biocatalysis in the pharmaceutical industry. (Montelukast Case Study). Science. Link

      The Trifluoromethyl Group: A Strategic Advantage in Modern Synthesis and Drug Discovery

      Author: BenchChem Technical Support Team. Date: February 2026

      A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks

      In the landscape of contemporary drug discovery and materials science, the strategic incorporation of the trifluoromethyl (CF₃) group has emerged as a powerful tool for optimizing molecular properties. Its unique electronic and steric characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated building blocks indispensable assets for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of trifluoromethylated compounds with their non-fluorinated counterparts, supported by experimental data, and offers detailed synthetic protocols for the practical application of these valuable building blocks.

      The Physicochemical and Biological Impact of Trifluoromethylation

      The introduction of a trifluoromethyl group into a molecular scaffold can dramatically alter its behavior in a biological system. These changes are rooted in the fundamental properties of the C-F bond and the overall electronic nature of the CF₃ group.

      Enhanced Metabolic Stability: One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] By strategically placing a CF₃ group at a known metabolic "soft spot," chemists can effectively block oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[1]

      Modulation of Lipophilicity: The trifluoromethyl group is highly lipophilic, a property quantified by its positive Hansch hydrophobicity constant (π = +0.88).[1] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for oral drug absorption and brain penetration.[2] However, the impact of trifluorination on lipophilicity can be context-dependent, with its position relative to other functional groups influencing the overall LogP value.[1]

      Increased Binding Affinity and Potency: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, leading to more favorable interactions with biological targets.[3] This can manifest as increased binding affinity and, consequently, higher potency. For instance, the inclusion of a CF₃ group in the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to the non-fluorinated analog.[2]

      Comparative Data: Trifluoromethylated vs. Non-Fluorinated Analogs

      The following tables summarize the quantitative impact of trifluoromethylation on key drug-like properties.

      FeatureNon-Fluorinated AnalogTrifluoromethylated AnalogRationale for Improvement
      Metabolic Half-life (t½) Generally ShorterGenerally LongerThe high strength of the C-F bond resists enzymatic degradation, particularly oxidative metabolism by CYP enzymes.[1]
      Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking metabolic pathways reduces the rate at which the drug is cleared by the liver.
      Lipophilicity (LogP) LowerHigherThe CF₃ group is a lipophilic substituent, increasing the molecule's affinity for non-polar environments.[1]
      Binding Affinity (Kᵢ or IC₅₀) Generally Higher (less potent)Generally Lower (more potent)The electron-withdrawing nature of the CF₃ group can enhance interactions with the target protein.[3]

      Case Study: Celecoxib vs. SC-560

      A compelling example of the impact of trifluoromethylation is the comparison between the selective COX-2 inhibitor Celecoxib and its non-fluorinated analog, SC-560, a selective COX-1 inhibitor.[4]

      CompoundStructureTarget SelectivityIC₅₀ COX-1IC₅₀ COX-2
      SC-560 COX-1 Selective9 nM[4]6.3 µM[4]
      Celecoxib COX-2 Selective2.8 µM40 nM[4]

      The presence of the trifluoromethyl group in Celecoxib is a key determinant of its selectivity for the COX-2 enzyme.[4] This highlights how a single functional group modification can dramatically alter the pharmacological profile of a drug candidate.

      Synthetic Utility of Trifluoromethylated Building Blocks

      While the benefits of trifluoromethylation are clear, the direct introduction of a CF₃ group onto a complex molecule can be synthetically challenging.[5] Consequently, the use of pre-functionalized trifluoromethylated building blocks has become a preferred and highly effective strategy. These building blocks offer a reliable and often more efficient route to accessing a wide array of trifluoromethylated compounds.

      Key Trifluoromethylated Building Blocks and Their Applications

      A variety of trifluoromethylated building blocks are commercially available or can be readily synthesized. Some of the most versatile include:

      • Trifluoromethylated Ketones (e.g., 4'-(Trifluoromethyl)acetophenone): These are valuable precursors for a range of transformations, including the synthesis of trifluoromethylated heterocycles and as substrates in olefination reactions.

      • Trifluoromethylated Hydrazones and Acylhydrazones: These serve as stable and versatile intermediates for the construction of nitrogen-containing heterocycles through cycloaddition and other cyclization reactions.

      • Trifluoromethylated Phosphonates (e.g., Diethyl(2,2,2-trifluoroethyl)phosphonate): These are key reagents in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of trifluoromethylated alkenes.

      Experimental Protocols

      The following section provides detailed, step-by-step methodologies for the synthesis and application of key trifluoromethylated building blocks.

      Protocol 1: Synthesis of 4'-(Trifluoromethyl)acetophenone via Friedel-Crafts Acylation

      This protocol describes a common method for the preparation of a key trifluoromethylated ketone building block.

      Workflow Diagram:

      G A Bromobenzene E Reaction Mixture A->E B Acetic Anhydride B->E C Aluminum Chloride C->E D Carbon Disulfide (solvent) D->E F p-Bromoacetophenone E->F Friedel-Crafts Acylation

      Figure 1. Synthesis of p-Bromoacetophenone.

      Materials:

      • Bromobenzene (2.5 moles)

      • Anhydrous aluminum chloride (5.6 moles)

      • Acetic anhydride (2 moles)

      • Carbon disulfide (1 L)

      • Hydrochloric acid

      • Benzene or ether

      • 10% Sodium hydroxide solution

      • Calcium chloride

      • Cracked ice

      Procedure:

      • In a 5-L round-bottomed, three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser connected to a gas absorption trap, place 392 g (2.5 moles) of bromobenzene in 1 L of dry carbon disulfide.[6]

      • Add 750 g (5.6 moles) of anhydrous aluminum chloride to the flask.[6]

      • Heat the mixture on a steam bath until gentle reflux begins.[6]

      • Slowly add 204 g (2 moles) of acetic anhydride through the dropping funnel over approximately one hour, maintaining a gentle reflux.[6]

      • Continue refluxing for one hour after the addition is complete.[6]

      • Distill off the carbon disulfide from the reaction mixture.[6]

      • While still warm, pour the reaction mixture slowly with stirring over cracked ice to which hydrochloric acid has been added.[6]

      • Extract the aqueous mixture with benzene or ether.[6]

      • Wash the combined organic extracts successively with water, 10% sodium hydroxide solution, and again with water.[6]

      • Dry the organic layer with calcium chloride, filter, and remove the solvent by distillation.[6]

      • Distill the residue under reduced pressure to obtain p-bromoacetophenone.[6]

      Protocol 2: Horner-Wadsworth-Emmons Reaction with a Trifluoromethylated Phosphonate

      This protocol illustrates the use of a trifluoromethylated phosphonate to synthesize a trifluoromethyl-containing alkene.

      Workflow Diagram:

      G A Aldehyde/Ketone E Reaction Mixture A->E B Trifluoromethylated Phosphonate B->E C Base (e.g., NaH) C->E D Solvent (e.g., THF) D->E F Trifluoromethylated Alkene E->F Horner-Wadsworth-Emmons Reaction

      Figure 2. Horner-Wadsworth-Emmons Olefination.

      Materials:

      • Aldehyde or ketone (1 mmol)

      • Diethyl(2,2,2-trifluoroethyl)phosphonate (1.1 mmol)

      • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

      • Anhydrous tetrahydrofuran (THF, 10 mL)

      Procedure:

      • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 mmol) in anhydrous THF (5 mL).

      • Cool the suspension to 0 °C in an ice bath.

      • Slowly add a solution of diethyl(2,2,2-trifluoroethyl)phosphonate (1.1 mmol) in anhydrous THF (2 mL) to the suspension.

      • Allow the mixture to stir at 0 °C for 30 minutes, during which time the solution should become clear.

      • Add a solution of the aldehyde or ketone (1 mmol) in anhydrous THF (3 mL) dropwise to the reaction mixture at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

      • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

      • Extract the aqueous layer with diethyl ether (3 x 10 mL).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alkene.

      Protocol 3: Synthesis of a Trifluoromethylated N-Acylhydrazone

      This protocol details the preparation of a trifluoromethylated N-acylhydrazone, a versatile building block for heterocycle synthesis.

      Workflow Diagram:

      G A Trifluoroacetaldehyde Hemiacetal D Reaction Mixture A->D B Acylhydrazide B->D C Solvent (e.g., Ethanol) C->D E Trifluoromethylated N-Acylhydrazone D->E Condensation

      Figure 3. Synthesis of a Trifluoromethylated N-Acylhydrazone.

      Materials:

      • Trifluoroacetaldehyde ethyl hemiacetal (1 mmol)

      • Acylhydrazide (1 mmol)

      • Ethanol (5 mL)

      • Catalytic amount of acetic acid (optional)

      Procedure:

      • In a round-bottom flask, dissolve the acylhydrazide (1 mmol) in ethanol (5 mL).

      • Add trifluoroacetaldehyde ethyl hemiacetal (1 mmol) to the solution.

      • If the reaction is slow, add a catalytic amount of glacial acetic acid (1-2 drops).

      • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

      • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.

      • If the product does not precipitate, remove the solvent under reduced pressure.

      • Purify the crude product by recrystallization or flash column chromatography to yield the pure trifluoromethylated N-acylhydrazone.[3]

      Conclusion

      The strategic use of trifluoromethylated building blocks offers a distinct advantage in the synthesis of novel molecules with enhanced physicochemical and biological properties. The ability to predictably improve metabolic stability, modulate lipophilicity, and increase binding affinity makes these building blocks essential tools for medicinal chemists and materials scientists. The synthetic protocols provided herein offer practical guidance for the preparation and application of these valuable reagents, empowering researchers to harness the full potential of trifluoromethylation in their synthetic endeavors.

      References

      • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
      • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
      • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
      • Smith, G., & Gilden, J. (2000). Pharmacological analysis of cyclooxygenase-1 in inflammation. Arthritis Research & Therapy, 2(6), 1-7.
      • Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one and its analogues: a new class of electrophilic trifluoromethylating agents. Journal of the American Chemical Society, 132(51), 18199-18205.
      • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
      • Langlois, B. R., Laurent, E., & Roidot, N. (1991). A convenient and efficient method for the trifluoromethylation of aromatics. Tetrahedron Letters, 32(51), 7525-7528.
      • Studer, A. (2012). A “renaissance” in radical trifluoromethylation.
      • Li, Y., & Buchwald, S. L. (2011). Copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids. Journal of the American Chemical Society, 133(42), 16998-17001.
      • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
      • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
      • Kirk, K. L. (2006). Fluorination in medicinal chemistry: methods, strategies, and recent developments. Organic Process Research & Development, 10(2), 381-395.
      • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
      • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
      • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds and reaction intermediates). Journal of Fluorine Chemistry, 109(1), 3-11.
      • Schlosser, M. (2006). The aryl- and hetaryl-tris(perfluoroalkyl)borates: a new class of phase-transfer catalysts.
      • Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of organic compounds: 10 years of innovation. Chemical reviews, 115(17), 9073-9174.
      • Ni, C., Hu, M., & Hu, J. (2015). Good partnership between sulfur and fluorine: sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Chemical reviews, 115(2), 765-825.
      • Gouverneur, V., & Seppelt, K. (2015). F-chemistry. Chemical reviews, 115(2), 563-564.
      • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146.
      • Adams, R., & Noller, C. R. (1925). p-Bromoacetophenone. Organic Syntheses, 5, 17.
      • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
      • Heimgartner, H., & S̉liwa, W. (2014). Trifluoromethylated acylhydrazones as building blocks in the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 10, 2848-2867.
      • Paul, D., & Ghorai, P. (2014). Recent advances in trifluoromethylation of organic compounds. Current Organic Synthesis, 11(4), 545-568.
      • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
      • Chen, K., & Hu, J. (2016). Copper-catalyzed trifluoromethylation. Asian Journal of Organic Chemistry, 5(2), 173-186.
      • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles.
      • Ye, Y., & Sanford, M. S. (2012). Merging visible-light photoredox catalysis and transition-metal catalysis in organic synthesis. Synlett, 23(16), 2351-2364.
      • Novák, P., & Lishchynskyi, A. (2012). Trifluoromethylation of α-haloketones. Journal of the American Chemical Society, 134(39), 16167-16170.
      • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination with a new reagent system. Journal of the American Chemical Society, 133(30), 11482-11484.
      • Parsons, A. F. (2002). An introduction to free-radical chemistry. John Wiley & Sons.
      • Davies, H. M., & Manning, J. R. (2008). Catalytic C–H functionalization by metal–carbenoid and metal–nitrenoid insertion.
      • Hartwig, J. F. (2010).
      • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
      • Kürti, L., & Czakó, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
      • Nicolaou, K. C., & Sorensen, E. J. (1996).
      • Li, J. J. (2009). Name reactions: a collection of detailed reaction mechanisms. Springer Science & Business Media.
      • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
      • Smith, M. B. (2010). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
      • Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.

      Sources

      Comparative Guide: Chiral Stationary Phases for Alcohol Enantioseparation

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      For researchers in drug discovery and process chemistry, the separation of chiral alcohols—ubiquitous intermediates in pharmaceutical synthesis—requires a nuanced selection of stationary phases. While polysaccharide-based phases (Amylose/Cellulose) are the industry "gold standard," they are not a universal panacea. This guide objectively compares the performance of Polysaccharide , Cyclodextrin , and Pirkle-type phases, supported by experimental data and mechanistic insights.

      The Landscape of Chiral Stationary Phases (CSPs)

      To select the correct column, one must understand the physical architecture of the stationary phase.

      A. Polysaccharide Derivatives (The Workhorses)

      These columns dominate 80-90% of chiral separations.[1] They consist of amylose or cellulose esters/carbamates coated or immobilized onto silica gel.

      • Leading Options:

        • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD, IA). Known for its helical groove that accommodates a wide range of molecular shapes.

        • Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD, IB). Possesses a linear, rod-like structure forming "chiral canyons."

      • Mechanism: Hydrogen bonding (carbamate N-H and C=O), dipole-dipole interactions, and steric inclusion.

      B. Cyclodextrin Phases (The Shape Selectors)

      Based on cyclic oligosaccharides (

      
      -cyclodextrin) chemically bonded to silica.
      
      • Leading Option:

        
        -Cyclodextrin (e.g., Cyclobond I 2000).[2]
        
      • Mechanism: Inclusion complexation.[3] The hydrophobic alcohol moiety enters the cavity, while hydroxyl groups at the rim engage in H-bonding. Ideal for aromatic alcohols where the aromatic ring fits the cavity size.

      C. Pirkle-Type (The Electronic Specialists)

      "Brush-type" phases consisting of small synthetic chiral selectors.

      • Leading Option: Whelk-O 1.[4][5]

      • Mechanism: Dominant

        
        -
        
        
        
        interactions. Excellent for alcohols with strong electron-donating or withdrawing aromatic systems (e.g., naphthyl alcohols).

      Mechanistic Interaction Logic

      Understanding how the alcohol interacts with the phase is the key to prediction. The following diagram visualizes the primary binding modes for the three major CSP classes.

      ChiralMechanisms cluster_poly Polysaccharide (AD/OD) cluster_cd Cyclodextrin (Beta-CD) cluster_pirkle Pirkle (Whelk-O 1) Poly_Mech Mechanism: H-Bonding + Steric Fit Poly_Target Target: General Alcohols (Broadest Scope) Poly_Mech->Poly_Target CD_Mech Mechanism: Inclusion Complex (Host-Guest) CD_Target Target: Specific Sizes (e.g., Naphthyl/Phenyl) CD_Mech->CD_Target Pirkle_Mech Mechanism: Pi-Pi Stacking + Dipole Stacking Pirkle_Target Target: Aromatic Alcohols (Donor/Acceptor) Pirkle_Mech->Pirkle_Target Analyte Chiral Alcohol Analyte Analyte->Poly_Mech H-Bond Donor/Acceptor Analyte->CD_Mech Hydrophobic Fit Analyte->Pirkle_Mech Pi-System Present

      Figure 1: Mechanistic decision matrix for selecting a CSP based on analyte features.

      Comparative Performance Data

      The following data highlights that while Polysaccharides are generally superior, they are not always the winner. Note the specific case of Fluoxetine , where the Cyclodextrin phase outperforms the Polysaccharides due to the specific inclusion fit of the trifluoromethyl-phenoxy group.

      Table 1: Separation Factors (

      
      ) and Resolution (
      
      
      
      ) for Model Alcohols
      Analyte ClassCompoundColumn (CSP)Mobile Phase
      
      
      
      
      Insight
      Simple Aromatic 1-Phenylethanol Chiralcel OD-H Hex/IPA (90:10)1.52 >2.0 Preferred. Cellulose rod structure provides ideal cavity for small aromatics [1].
      Chiralpak AD-HHex/IPA (90:10)1.211.5Good separation, but lower selectivity than OD.
      Amino Alcohol Fluoxetine Cyclobond I 2000 MeOH/Buffer1.22 2.30 Winner. Inclusion complexation beats steric fit [2].
      Chiralpak AD-HHex/IPA/DEA1.161.79Functional, but less efficient.
      Chiralcel OD-HHex/IPA/DEA1.131.74Lowest selectivity for this bulky amine.
      Fused Ring 1-(1-Naphthyl)ethanol Whelk-O 1 Hex/IPA (80:20)1.35 >2.5
      
      
      -
      
      
      interactions dominate; excellent peak shape on Pirkle phases [3].

      Experimental Protocol: Method Development Workflow

      Blind screening is inefficient. This self-validating protocol prioritizes the "Coated" polysaccharide phases (AD/OD) due to their higher loading capacity and selectivity, moving to Immobilized (IA/IB) or Alternative phases only when necessary.

      Workflow Diagram

      MethodDev Start Start: Racemic Alcohol Screen1 Screen 1: Coated Polysaccharide (AD-H / OD-H) Hexane/IPA (90:10) Start->Screen1 Check1 Rs > 1.5? Screen1->Check1 Success Validate Method Check1->Success Yes Screen2 Screen 2: Immobilized Phase (IA / IB) Check Solubility in THF/DCM Check1->Screen2 No (or Solubility Issue) Check2 Rs > 1.5? Screen2->Check2 Check2->Success Yes Screen3 Screen 3: Alternative Modes (Cyclobond / Pirkle) Polar Organic Mode Check2->Screen3 No

      Figure 2: Step-wise screening logic to minimize solvent waste and column damage.

      Detailed Protocol Steps

      Step 1: Solubility Check & "The Memory Effect"

      • Critical Warning: Before touching a Coated CSP (AD/OD), ensure your sample contains 0% Ethyl Acetate, THF, DCM, or Chloroform. These solvents will dissolve the stationary phase, destroying the column permanently.

      • Action: Dissolve sample in Mobile Phase (Hexane/IPA). If insoluble, switch immediately to Immobilized columns (IA/IB) which tolerate aggressive solvents.

      Step 2: The "Magic 90:10" Screen

      • Column: Chiralcel OD-H (Cellulose) is the statistical favorite for simple alcohols.

      • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).[6]

      • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

      • Temp: 25°C.

      • Why: Alcohols require a hydrogen-bonding partner. IPA is a donor/acceptor. If retention is too low (

        
        ), switch IPA to Ethanol.
        

      Step 3: Optimization via Temperature

      • If

        
         (partial separation), lower the temperature  to 10°C or 15°C.
        
      • Mechanism: Enantioseparation is enthalpy-driven. Lower temperatures increase the difference in interaction energy (

        
        ) between the two enantiomers and the CSP, often dramatically improving resolution [1].
        

      Critical Analysis: Coated vs. Immobilized

      A common pitfall is assuming Immobilized phases (IA, IB, IC) are strictly superior to Coated phases (AD, OD).

      • Coated (AD/OD): Higher loading of the chiral selector. Often yields higher

        
         (selectivity) because the polymer chains are more flexible and can adjust to "fit" the analyte.
        
      • Immobilized (IA/IB): The polymer is chemically bonded to silica.

        • Pro: Robustness.[7][8] You can use THF, DCM, or MtBE to solubilize difficult alcohols.

        • Con: The immobilization chemistry restricts polymer flexibility, occasionally reducing selectivity for simple alcohols compared to the coated version [4].

      Recommendation: Use Coated columns for standard screening. Use Immobilized columns only when sample solubility is a bottleneck or when "non-standard" solvents (like THF) are required to reverse elution order.

      References

      • Vertex Tech Works. Chiral Separations Introduction: Importance of Chiral Separation. Available at: [Link]

      • National Institutes of Health (PMC). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Available at: [Link]

      • Regis Technologies.Whelk-O 1 Chiral Stationary Phase Technical Guide. (Referenced via general industry standards for Pirkle phases).
      • Daicel Chiral Technologies. Chiral Column Differences: Standard vs H-Series Explained. Available at: [Link]

      Sources

      A Senior Scientist's Guide to the Validation of Analytical Methods for Chiral Purity

      Author: BenchChem Technical Support Team. Date: February 2026

      For researchers, scientists, and drug development professionals, ensuring the chiral purity of a pharmaceutical compound is not merely a regulatory hurdle; it is a fundamental aspect of drug safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers necessitate analytical methods that are not only accurate and precise but are rigorously validated to be fit for purpose. This guide provides an in-depth comparison of modern analytical techniques and a detailed framework for their validation, grounded in scientific principles and regulatory expectations.

      The Imperative of Chiral Purity: A Regulatory and Scientific Overview

      The stereochemistry of a drug can be the difference between a therapeutic effect and a toxic one. As per regulatory bodies like the FDA and EMA, and harmonized by the International Council for Harmonisation (ICH), the inactive or more toxic enantiomer is often treated as an impurity.[1] This places the onus on developers to implement and validate analytical procedures that can accurately quantify the enantiomeric composition of a drug substance.

      The foundation of this process lies in the ICH guidelines, specifically ICH Q2(R2), which outlines the validation of analytical procedures.[2][3] This recently updated guideline, along with ICH Q14 (Analytical Procedure Development), promotes a more holistic, lifecycle-based approach to method validation, emphasizing scientific understanding and risk management.[4] The objective is clear: to demonstrate with a high degree of assurance that an analytical method is suitable for its intended purpose.[2][5]

      A Comparative Analysis of Key Chiral Separation Techniques

      The choice of analytical technique is a critical first step in developing a chiral purity method. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the primary tools in the analytical chemist's arsenal. The selection is a balance of performance, speed, and the specific physicochemical properties of the analyte.

      The Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)

      Chiral HPLC is the most established and widely used technique for enantiomeric separations.[6] Its versatility stems from the vast array of available Chiral Stationary Phases (CSPs), with polysaccharide-based columns (e.g., cellulose and amylose derivatives) being particularly universal due to their broad applicability.[6][7]

      • Mechanism of Separation: Chiral recognition on polysaccharide CSPs occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The analyte forms transient diastereomeric complexes with the chiral selector, and the difference in the stability of these complexes for each enantiomer leads to their separation.[8] The structure of the CSP creates chiral grooves or cavities into which one enantiomer fits more favorably, resulting in a longer retention time.[8][9]

      The High-Flyer: Supercritical Fluid Chromatography (SFC)

      SFC has emerged as a powerful alternative to HPLC, particularly for high-throughput screening and preparative separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

      • Key Advantages:

        • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster separations compared to HPLC, often 3 to 5 times faster.[10]

        • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" and more cost-effective technique.[10][11]

        • Orthogonal Selectivity: Due to differences in the mobile phase and its interaction with the stationary phase, SFC can offer different elution orders and selectivities compared to HPLC, making it a complementary technique.[12]

      The Specialist: Capillary Electrophoresis (CE)

      CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is typically added to the background electrolyte.

      • Niche Applications: While offering extremely high separation efficiency, CE can be limited by lower sensitivity (due to small injection volumes) and challenges in automation and robustness compared to HPLC.[13] It is often reserved for specific applications where only minute sample quantities are available or when HPLC/SFC methods fail to provide adequate resolution.

      Performance Comparison: HPLC vs. SFC
      FeatureHigh-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
      Primary Mobile Phase Organic Solvents & Aqueous BuffersSupercritical Carbon Dioxide
      Analysis Speed Slower, due to higher viscosity and pressure limits.[13]Faster, due to lower viscosity allowing higher flow rates.[10][12]
      Solvent Consumption HighLow, significantly reducing organic solvent waste.[11]
      Column Equilibration SlowerFaster[12]
      Cost Higher operational cost due to solvent purchase and disposal.Lower operational cost.
      Separation Mechanism Well-established; primarily driven by mobile phase and stationary phase interactions.Complex; dependent on pressure, temperature, and co-solvent composition.[10]
      Scalability (Prep) Well-established but can be solvent-intensive.Highly advantageous due to easy removal of CO2.[11]
      Typical Use Case Universal applicability, gold standard for QC labs.High-throughput screening, preparative separations, fast analysis.

      The Validation Workflow: A Step-by-Step Guide

      A validation protocol must be established before initiating any experiments, detailing the procedures and acceptance criteria for each validation parameter.[3] The following sections outline the core validation characteristics as defined by ICH Q2(R2) and provide a practical framework for their assessment in the context of chiral purity methods.

      ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop Method (Select Column & Mobile Phase) Opt Optimize Separation (Resolution > 2.0) Dev->Opt Screening Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ Quantitation Limit (LOQ) Prec->LOQ Robust Robustness LOQ->Robust Report Report Robust->Report Validation Report

      Caption: A typical workflow for chiral analytical method development and validation.

      Specificity

      Specificity is the ability of the method to unequivocally assess the desired enantiomer in the presence of components that may be expected to be present, namely its counter-enantiomer, excipients, and other related impurities.

      • Causality: For a chiral method, specificity is the most critical validation parameter. It proves that the peak response for the target enantiomer is purely from that enantiomer and not inflated by any co-eluting species. The ultimate test is the resolution between the two enantiomers.

      • Experimental Protocol:

        • Resolution Standard: Prepare a solution containing approximately equal amounts of both enantiomers (a racemic mixture is ideal).

        • Analysis: Inject the solution and determine the resolution (Rs) between the two enantiomeric peaks.

        • Spiking: Spike the drug substance sample with known levels of the undesired enantiomer and any known impurities.

        • Assessment: Verify that the peaks of interest are well-resolved from each other and from any other peaks in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

      • Acceptance Criteria:

        • The method must demonstrate baseline resolution between the desired and undesired enantiomers. A resolution factor (Rs) of > 2.0 is generally preferred.[14]

        • No interference from blank, excipients, or other impurities at the retention time of the enantiomers.

      Linearity and Range

      Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

      • Causality: Linearity is essential for accurate quantitation. It establishes the mathematical relationship (calibration curve) used to calculate the amount of the undesired enantiomer in a sample.

      • Experimental Protocol:

        • Stock Solution: Prepare a stock solution of the undesired enantiomer.

        • Calibration Standards: Prepare a series of at least five concentrations by spiking the drug substance with the undesired enantiomer. This range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit for the enantiomeric impurity.[15]

        • Analysis: Analyze each concentration in triplicate.

        • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

      • Acceptance Criteria:

        • Correlation coefficient (r²) ≥ 0.998.[16]

        • Visual inspection of the plot should show a linear relationship.

        • The y-intercept should be close to zero.

      Accuracy

      Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

      • Causality: Accuracy confirms that there is no systematic error or bias in the measurement. It validates that the method can correctly quantify the true amount of the undesired enantiomer present.

      • Experimental Protocol:

        • Spiked Samples: Prepare samples of the drug substance by spiking with the undesired enantiomer at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

        • Replicates: Prepare three replicates at each concentration level (for a total of nine determinations).

        • Analysis: Analyze the spiked samples and a placebo sample.

        • Calculation: Calculate the percentage recovery for each sample.

      • Acceptance Criteria:

        • The mean recovery should be within 80% to 120% for the enantiomeric impurity.[17] Some in-house protocols may set tighter limits, such as 90-110%.

      Precision

      Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

      • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

      • Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

      • Causality: Precision demonstrates the random error of the method. A precise method will yield similar results when repeated, which is crucial for reliable and consistent quality control.

      • Experimental Protocol:

        • Repeatability: Prepare six individual test samples of the drug substance spiked with the undesired enantiomer at 100% of the specification level. Analyze them on the same day, with the same analyst and instrument.

        • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

        • Calculation: Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability and intermediate precision studies.

      • Acceptance Criteria:

        • The %RSD for the minor (undesired) enantiomer should generally be ≤ 20% as it approaches the quantitation limit.[15][18] For the major enantiomer, a much tighter criterion of ≤ 5% RSD is often applied.[15][18]

      Limit of Detection (LOD) and Limit of Quantitation (LOQ)
      • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

      • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

      • Causality: The LOQ is a critical parameter for any impurity method. It defines the lower boundary of the method's useful range and ensures that the method is sensitive enough to control the enantiomeric impurity at the required specification level.

      • Experimental Protocol:

        • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (for LOD) and quantified (for LOQ).

        • Signal-to-Noise (S/N) Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[17][18]

        • Confirmation: For the established LOQ concentration, inject six replicates and confirm that the precision (%RSD) and accuracy meet the acceptance criteria.

      • Acceptance Criteria:

        • S/N ratio for LOQ should be ≥ 10.[18]

        • Precision at the LOQ should be ≤ 20% RSD.

      Robustness

      Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

      • Causality: Robustness testing is a form of method stress-testing. It identifies which parameters are critical to the separation and helps to establish appropriate system suitability criteria to ensure the method remains valid during routine use. It is crucial for ensuring method transferability between labs.

      • Experimental Protocol:

        • Identify Parameters: Select critical chromatographic parameters to vary. For chiral methods, these often include:

          • Mobile phase composition (e.g., ±2% of the organic modifier)

          • Column temperature (e.g., ±5 °C)

          • Flow rate (e.g., ±10%)

          • Wavelength (e.g., ±2 nm)

        • Systematic Variation: Vary one parameter at a time while keeping others constant.

        • Analysis: Analyze a resolution standard under each condition.

        • Assessment: Evaluate the impact of the changes on key system suitability parameters, especially resolution.

      • Acceptance Criteria:

        • The resolution (Rs) between the enantiomers should remain > 2.0.

        • The %RSD of the results should not be significantly affected.

      Robustness cluster_params Deliberate Variations cluster_results Evaluation Criteria center Nominal Method Temp_High Temp +5°C center->Temp_High Temp_Low Temp -5°C center->Temp_Low Flow_High Flow +10% center->Flow_High Flow_Low Flow -10% center->Flow_Low Mod_High Modifier +2% center->Mod_High Mod_Low Modifier -2% center->Mod_Low Resolution Resolution > 2.0 Temp_High->Resolution Tailing Tailing Factor Temp_High->Tailing Temp_Low->Resolution Temp_Low->Tailing Retention Retention Time Shift Flow_High->Retention Flow_High->Tailing Flow_Low->Retention Flow_Low->Tailing Mod_High->Resolution Mod_High->Tailing Mod_Low->Resolution Mod_Low->Tailing

      Sources

      Benchmarking Synthesis Efficiency: Asymmetric Chemical vs. Biocatalytic Reduction of Ketones

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      The synthesis of chiral alcohols is a pivot point in modern pharmaceutical manufacturing, determining the efficacy of drugs ranging from antidepressants (Duloxetine) to antibiotics (Levofloxacin). For decades, transition metal catalysis—specifically Noyori-type Asymmetric Transfer Hydrogenation (ATH)—reigned supreme due to its broad substrate scope. However, the maturation of Ketoreductases (KREDs) has disrupted this landscape, offering superior enantioselectivity (

      
      ) and reduced environmental impact.
      

      This guide objectively benchmarks these two dominant methodologies. Verdict: While chemical catalysis remains the "rapid deployment" solution for diverse early-phase targets, biocatalysis has become the superior choice for process-scale manufacturing where enantiopurity and green metrics (E-factor) are paramount.

      Part 1: Mechanistic Comparison & Visualization[1]

      To optimize a reaction, one must understand the atomic-level drivers of stereoselectivity.

      Chemical Catalysis: Metal-Ligand Bifunctional Mechanism

      The Noyori mechanism relies on a Ruthenium (Ru) center coordinated with a chiral diphosphine (e.g., BINAP) and a diamine ligand. Unlike classical hydrogenation, the substrate does not bind directly to the metal.[1] Instead, the "bifunctional" catalyst acts as a template, simultaneously delivering a hydride from the metal and a proton from the amine ligand to the ketone in a concerted, outer-sphere transition state.[2]

      NoyoriMechanism PreCat Ru-Cl Precatalyst (Stable) ActiveCat 16e- Ru-Hydride Species (Active Catalyst) PreCat->ActiveCat Base Activation (t-BuOK, -HCl) TS 6-Membered Transition State (Outer Sphere) ActiveCat->TS + Ketone Substrate TS->ActiveCat Regeneration via H2 or IPA Product Chiral Alcohol (S or R) TS->Product Hydride/Proton Transfer H2_Source H2 or IPA (Reductant) H2_Source->ActiveCat

      Figure 1: The Noyori outer-sphere mechanism allows for high turnover numbers (TON) by avoiding strong substrate-metal binding, which often poisons classical catalysts.

      Biocatalysis: Enzymatic Hydride Transfer

      KREDs operate via a "lock and key" mechanism. The enzyme binds the ketone in a specific orientation within a chiral pocket.[2] The cofactor (NADH or NADPH) delivers a hydride to the carbonyl carbon.[2] Crucially, this system requires a Cofactor Regeneration Cycle , as stoichiometric use of NAD(P)H is economically prohibitive.

      BiocatalysisCycle cluster_main Main Reduction Cycle cluster_regen Cofactor Regeneration KRED KRED Enzyme NAD NAD(P)+ (Oxidized) KRED->NAD Ketone Ketone Substrate Alcohol Chiral Alcohol Ketone->Alcohol Hydride Transfer NADH NAD(P)H (Reductant) NADH->KRED NADH->NAD Used in Reduction NAD->NADH Regenerated by GDH GDH GDH Enzyme Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Sacrificial Oxidation

      Figure 2: The coupled loop system. The primary KRED reduction is powered by a secondary enzyme (Glucose Dehydrogenase - GDH) that recycles the expensive cofactor.

      Part 2: Benchmarking Data

      The following data compares the reduction of Acetophenone to (R)-1-Phenylethanol , a standard industry benchmark.

      MetricChemical Catalysis (Ru-BINAP/DAIPEN)Biocatalysis (Engineered KRED)
      Enantiomeric Excess (
      
      
      )
      90% – 97%>99.5%
      Catalyst Loading 0.01 – 0.5 mol% (S/C 200-10,000)1 – 5 wt% (enzyme powder)
      Reaction Conditions High Pressure (10-50 bar H2) or RefluxAmbient Temp (25-30°C), Atmospheric Pressure
      Solvent System Isopropanol (IPA), MethanolAqueous Buffer (often with 10-20% DMSO/IPA)
      Atom Economy 100% (if H2 gas used)Lower (requires Glucose + Buffer salts)
      E-Factor (Waste/Product) 10 – 50 kg/kg (Solvent/Metal waste)5 – 20 kg/kg (Biodegradable waste)
      Cost Driver Precious Metal (Ru/Ir) + Ligand SynthesisEnzyme Engineering + Cofactor
      Scalability Risk Safety (High Pressure H2), Metal RemovalEmulsion formation, Enzyme stability

      Analysis:

      • Selectivity: Biocatalysis is the clear winner. Achieving >99%

        
         chemically often requires extensive ligand screening or recrystallization of the product (lowering yield).
        
      • Throughput: Chemical catalysis often handles higher substrate concentrations (>100 g/L) more easily than enzymes, which may suffer from substrate inhibition, though modern engineered KREDs are closing this gap.

      Part 3: Experimental Protocols

      Protocol A: Noyori Asymmetric Transfer Hydrogenation

      Target: Rapid synthesis of moderate-scale chiral alcohol batches.

      Safety: The Ru-catalyst is air-sensitive in solution. Degassing is non-negotiable.

      • Catalyst Preparation (In-situ):

        • In a glovebox or under Argon, charge a Schlenk flask with

          
           (0.0025 eq) and the chiral ligand 
          
          
          
          (0.005 eq).
        • Add anhydrous Isopropanol (IPA) and heat to 80°C for 20 mins. The solution turns orange-red, indicating formation of the active 16e- species.

      • Reaction Initiation:

        • Cool to room temperature.[2]

        • Add the ketone substrate (1.0 eq) dissolved in degassed IPA.

        • Critical Step: Add

          
           (0.05 eq) or 
          
          
          
          . Reasoning: The base is required to abstract HCl from the precatalyst, generating the active Ru-hydride.
      • Monitoring:

        • Stir at 25°C. Monitor via chiral GC/HPLC.

        • Note: The reaction is an equilibrium. Using IPA as the hydrogen donor produces acetone. To push conversion, use an open system (to vent acetone) or dilute conditions, but this hurts the E-factor.

      • Workup:

        • Quench with dilute HCl (neutralize base).

        • Evaporate IPA. Partition between Ethyl Acetate/Water.

        • Purification: Pass through a silica plug to remove Ruthenium residues (essential for pharma compliance).

      Protocol B: Biocatalytic Reduction (KRED + GDH Recycle)

      Target: High-purity synthesis with strict green chemistry requirements.

      System Logic: We use a "Two-Enzyme" system. KRED reduces the ketone; GDH (Glucose Dehydrogenase) recycles NADP+ back to NADPH using Glucose.

      • Buffer Preparation:

        • Prepare 100 mM Potassium Phosphate buffer (pH 7.0 - 7.5).

        • Reasoning: Enzymes denature outside their pH optimum. Phosphate provides buffering capacity against gluconic acid produced during recycling.

      • Cofactor Mix:

        • Add

          
           (1.0 mM - catalytic amount).
          
        • Add Glucose (1.2 eq relative to ketone).

        • Add

          
           (2 mM). Reasoning: 
          
          
          
          stabilizes the diphosphate moiety of the cofactor.
      • Enzyme Addition:

        • Add KRED lyophilisate (e.g., Codexis or homemade E. coli lysate) and GDH (if not co-expressed).

      • Substrate Loading:

        • Dissolve Ketone in DMSO or IPA (10% v/v of total volume).

        • Add dropwise to the agitated buffer.

        • Control: If substrate precipitates, add a surfactant (e.g., Tween-80) or use a biphasic system (Buffer + MTBE).

      • Reaction & pH Control:

        • Stir at 30°C.

        • Critical: Monitor pH. As Glucose

          
           Gluconic Acid, pH drops. Titrate with 1M NaOH to maintain pH 7.0. Failure to control pH is the #1 cause of stalled enzymatic reactions.
          
      • Workup:

        • Add Ethyl Acetate to extract the alcohol.[2] The enzyme remains in the aqueous phase (and often forms an emulsion—break with centrifugation or filtration through Celite).

        • No metal scavenging required.[3][4]

      Part 4: Decision Matrix

      When should you switch from Chemical to Bio?

      DecisionMatrix Start Start: Chiral Alcohol Target Scale What is the Scale? Start->Scale Small Lab Scale (<10g) Speed is priority Scale->Small Discovery Large Process Scale (>1kg) Cost/Purity is priority Scale->Large Development Substrate Is Substrate Novel/Complex? Small->Substrate Screening Screen KRED Library Large->Screening ChemRoute Use Noyori/Transfer Hydrogenation (Off-the-shelf catalysts) Substrate->ChemRoute Yes (No enzyme likely exists) Substrate->Screening No (Standard ketone) Hit Hit found (>90% ee)? Screening->Hit Evolution Directed Evolution Needed (2-3 months) Hit->Evolution No BioRoute Use Biocatalysis (Superior Economics) Hit->BioRoute Yes Evolution->BioRoute

      Figure 3: Decision workflow. Chemical catalysis is favored for speed and novelty; Biocatalysis is favored for scale and strict purity requirements.

      References

      • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][1][5] Accounts of Chemical Research.

      • Hollmann, F., et al. (2021). Biocatalysis: A Smart and Green Tool for the Preparation of Chiral Drugs.[3][6] National Institutes of Health (PMC).

      • BenchChem. (2025).[2] A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.

      • Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews.

      • Eastman, K. (2015). The Noyori Asymmetric Hydrogenation Reaction.[2][1][5][7] Myers Group, Harvard University.

      Sources

      A Comparative Guide to the Enantioselective Synthesis of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Significance of Chiral Fluorinated Alcohols

      The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Specifically, the trifluoromethyl (CF3) group is a key pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Chiral secondary alcohols containing a trifluoromethyl group, such as (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol, are crucial building blocks for synthesizing a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The stereochemistry of these alcohols is often critical to their function, making their enantioselective synthesis a topic of paramount importance for researchers in medicinal and process chemistry.

      This guide provides a comprehensive review and comparison of the primary synthetic strategies for producing this compound. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of catalytic asymmetric reduction and biocatalytic methods. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthetic route for their specific application, balancing factors such as enantioselectivity, yield, cost, and scalability.

      Strategic Overview: Pathways to Enantiopurity

      The synthesis of a specific enantiomer of a chiral alcohol fundamentally relies on creating a stereocenter with high fidelity. For the target molecule, the most direct and widely adopted approach is the asymmetric reduction of the prochiral ketone, 4'-bromo-2,2,2-trifluoroacetophenone.[3] This precursor is readily available and the electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to reduction.[4]

      The primary methodologies to achieve enantioselectivity in this reduction can be broadly categorized as:

      • Catalytic Asymmetric Transfer Hydrogenation (ATH): Utilizes chiral transition metal complexes (typically Ruthenium) to transfer hydrogen from a simple hydrogen donor (e.g., formic acid or isopropanol) to the ketone.[5]

      • Stoichiometric Chiral Reductants: Employs chiral borane reagents, with the Corey-Bakshi-Shibata (CBS) reduction being the most prominent example.[6][7][8]

      • Biocatalytic Reduction: Leverages whole-cell microorganisms or isolated enzymes (reductases) that exhibit high stereoselectivity for ketone reduction.

      This guide will compare these dominant strategies, providing experimental data and protocols to inform your synthetic planning.

      G cluster_0 Synthetic Approach Selection start Prochiral Ketone (4'-Bromo-2,2,2-trifluoroacetophenone) node1 Catalytic ATH (e.g., Ru-TsDPEN) start->node1 Asymmetric Reduction node2 Stoichiometric (e.g., CBS Reduction) start->node2 Asymmetric Reduction node3 Biocatalytic (Enzymes/Whole Cells) start->node3 Asymmetric Reduction end (S)-1-(4-bromophenyl) -2,2,2-trifluoroethanol node1->end High TON/TOF, Scalable node2->end High e.e., Stoichiometric Waste node3->end Green Chemistry, Mild Conditions

      Figure 1. Decision workflow for selecting a synthetic strategy.

      Method 1: Catalytic Asymmetric Transfer Hydrogenation (ATH)

      Asymmetric transfer hydrogenation is a powerful and widely used technique for the reduction of ketones.[5] The methodology, pioneered by Noyori and others, typically involves a Ruthenium(II) catalyst complexed with a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN).[9]

      Causality of the Method: The success of this method hinges on the formation of a chiral ruthenium hydride species in situ. The prochiral ketone coordinates to the metal center, and the specific geometry enforced by the chiral ligand directs the hydride transfer to one of the two enantiotopic faces of the carbonyl group. A concerted, six-membered pericyclic transition state is proposed, where the hydrogen is transferred from the metal to the carbonyl carbon and from the N-H group of the ligand to the carbonyl oxygen. This mechanism leads to high levels of stereoinduction.[5]

      Representative Experimental Protocol: Ru(II)-Catalyzed ATH

      This protocol is adapted from the general principles established by Noyori et al. for aromatic ketone reduction.

      • Catalyst Pre-formation (Optional but recommended): In a nitrogen-flushed flask, dissolve [RuCl2(p-cymene)]2 and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) in a 1:2 molar ratio in isopropanol. Heat the mixture at 80 °C for 1 hour to form the active catalyst.

      • Reaction Setup: To a separate flask under a nitrogen atmosphere, add 4'-bromo-2,2,2-trifluoroacetophenone (1.0 eq).

      • Hydrogen Source: Add a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt3) as the hydrogen source. The amount should be in molar excess (e.g., 5 equivalents relative to the ketone).

      • Catalyst Addition: Add the pre-formed catalyst solution or the components directly to the reaction mixture. A typical catalyst loading is 0.1 to 1 mol%.

      • Reaction: Stir the mixture at a controlled temperature (e.g., 28-40°C) and monitor the reaction progress by TLC or GC/HPLC.

      • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-alcohol.

      • Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

      G cluster_0 ATH Catalytic Cycle A (S,S)-RuCl(TsDPEN)(η⁶-arene) Pre-catalyst B [(S,S)-RuH(TsDPEN-H)(η⁶-arene)] Active Hydride Species A->B + HCOO⁻ - Cl⁻, - CO₂ C Transition State Ketone coordinated Hydride Transfer B->C + Ketone (ArCOCF₃) D Product-Catalyst Complex [(S,S)-Ru(OCHR₂)(TsDPEN-H)(η⁶-arene)] C->D Hydride Transfer D->B + HCOOH - Product (Alcohol)

      Figure 2. Simplified catalytic cycle for Ru-catalyzed ATH.

      Method 2: Corey-Bakshi-Shibata (CBS) Reduction

      The Corey-Bakshi-Shibata (CBS) reduction is another cornerstone of asymmetric synthesis, providing a reliable method for reducing ketones to chiral alcohols with high enantioselectivity.[10] This method uses a stoichiometric borane source (like BH3·THF or BH3·SMe2) in the presence of a catalytic amount of a chiral oxazaborolidine catalyst.[6][8]

      Causality of the Method: The key to the CBS reduction is the formation of a complex between the oxazaborolidine catalyst and the borane reducing agent.[7] This complex enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. The catalyst's chiral framework sterically directs this coordination to the more accessible lone pair of the oxygen, orienting the ketone for a face-selective intramolecular hydride transfer from the BH3 moiety.[11] The reaction proceeds through a rigid, six-membered chair-like transition state, which is the basis for its high stereo-predictability.[6]

      Representative Experimental Protocol: CBS Reduction

      This protocol is based on the principles developed by Corey, Bakshi, and Shibata.[7]

      • Reaction Setup: To a flame-dried, nitrogen-flushed flask, add (S)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) as a solution in toluene. Cool the flask to 0°C or below.

      • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH3·SMe2, ~0.6 eq) to the catalyst solution and stir for 10-15 minutes to allow for complex formation.

      • Substrate Addition: Dissolve 4'-bromo-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the cold catalyst-borane mixture over 20-30 minutes.

      • Reaction: Stir the reaction at the low temperature, monitoring its progress by TLC.

      • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

      • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1N HCl and stir for 30 minutes. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purification: Purify the crude product by flash column chromatography.

      • Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC.

      Method 3: Biocatalytic Reduction

      Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical methods. It utilizes whole microorganisms or isolated enzymes (ketoreductases) to perform chemical transformations with exceptional selectivity under mild conditions (aqueous media, ambient temperature, and pressure).

      Causality of the Method: The high enantioselectivity of biocatalytic reductions stems from the precisely defined three-dimensional structure of the enzyme's active site. The substrate, 4'-bromo-2,2,2-trifluoroacetophenone, binds within this chiral pocket in a highly specific orientation. A cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), then delivers a hydride to the carbonyl carbon from a specific face, as dictated by the active site geometry. This process mimics the highly efficient and selective reactions found in nature. Several studies have successfully employed various microorganisms for the asymmetric reduction of substituted acetophenones.[1][12]

      Representative Experimental Protocol: Whole-Cell Bioreduction

      This protocol is a generalized procedure based on screening studies using microorganisms like Rhodotorula rubra or Rhodotorula minuta, which have shown S-selectivity for similar substrates.[1]

      • Culture Preparation: Inoculate a sterile growth medium (e.g., containing glucose, yeast extract) with the selected microorganism (e.g., R. rubra). Incubate the culture in a shaker at a suitable temperature (e.g., 28-30°C) for 24-48 hours until a sufficient cell density is reached.

      • Biotransformation: Add the substrate, 4'-bromo-2,2,2-trifluoroacetophenone, to the cell culture. The substrate can be added directly or as a solution in a co-solvent like ethanol to aid solubility. A typical substrate concentration is 1-10 mM.

      • Reaction: Continue the incubation under the same conditions. Monitor the reduction of the ketone and the formation of the alcohol product over time (e.g., 24-72 hours) using GC or HPLC.

      • Extraction: Once the reaction has reached completion or plateaued, separate the cells from the medium by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate.

      • Purification & Analysis: Dry and concentrate the organic extracts. Purify the product via column chromatography and determine the yield and enantiomeric excess.

      Performance Comparison

      The choice of synthetic method is a multi-factorial decision. The following table summarizes the key performance indicators for each approach, allowing for a direct comparison.

      MetricAsymmetric Transfer Hydrogenation (ATH)Corey-Bakshi-Shibata (CBS) ReductionBiocatalytic Reduction
      Enantioselectivity (e.e.) Very Good to Excellent (>95%)[13]Excellent (>95%)[8]Good to Excellent (>90-99%)[1]
      Yield Good to HighGood to HighModerate to Good (often concentration-dependent)
      Catalyst/Reagent Cost Moderate (Ruthenium catalyst)Moderate to High (CBS catalyst, borane)Low to Moderate (Microorganism/Enzyme)
      Scalability High (low catalyst loading)Moderate (stoichiometric borane)Moderate to High (fermentation)
      Operational Simplicity Moderate (requires inert atmosphere)Moderate (requires anhydrous, low temp.)High (mild, aqueous conditions)
      "Green" Chemistry Moderate (uses organic solvents)Low (stoichiometric waste, solvents)High (aqueous media, biodegradable)
      Substrate Scope Broad for aromatic ketones[14]BroadVariable, often requires screening

      Conclusion and Expert Recommendations

      All three discussed methodologies represent viable and effective routes for the synthesis of this compound. The optimal choice is contingent upon the specific goals of the synthesis.

      • For large-scale, industrial production, Asymmetric Transfer Hydrogenation (ATH) is often the most attractive option. Its high catalytic turnover numbers, excellent enantioselectivity, and proven scalability make it economically favorable. The catalyst systems are well-understood and reliable.[13]

      • For laboratory-scale synthesis requiring high predictability and enantiopurity, the CBS Reduction is an outstanding choice. The method is renowned for its reliability and broad substrate scope, and the stereochemical outcome is highly predictable based on the catalyst's chirality.[8] However, the need for stoichiometric borane and strict anhydrous conditions can be drawbacks for larger scales.

      • For research focused on green chemistry or when mild reaction conditions are paramount, Biocatalysis is an unparalleled approach. It avoids heavy metals and harsh reagents, operating in aqueous media at ambient temperatures. While it may require an initial screening effort to identify a suitable enzyme or microorganism, the potential for high selectivity and environmental compatibility is a significant advantage.[1]

      Ultimately, the development of an efficient synthesis for this valuable building block requires a careful evaluation of the trade-offs between catalytic efficiency, operational complexity, cost, and environmental impact. This guide serves as a foundational resource to empower researchers to make that informed decision.

      References

      • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Available at: [Link]

      • ResearchGate. (n.d.). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. Available at: [Link]

      • Zhang, R. K., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2718–2727. Available at: [Link]

      • ResearchGate. (n.d.). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. Available at: [Link]

      • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Available at: [Link]

      • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]

      • Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. Available at: [Link]

      • The Journal of Organic Chemistry. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Available at: [Link]

      • Google Patents. (n.d.). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
      • Yus, M., et al. (n.d.). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. Available at: [Link]

      • ChemRxiv. (n.d.). Defluorinative Carboimination of Trifluoromethyl Ketones. Available at: [Link]

      • PMC. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Available at: [Link]

      • Wills, M., et al. (2004). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 126(29), 8982–8991. Available at: [Link]

      • The Journal of Organic Chemistry. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Available at: [Link]

      • RSC Publishing. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Available at: [Link]

      • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

      • PubMed. (2014). Continuous flow α-trifluoromethylation of ketones by metal-free visible light photoredox catalysis. Available at: [Link]

      • MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Available at: [Link]

      • Sci-Hub. (n.d.). Continuous Flow α-Trifluoromethylation of Ketones by Metal-Free Visible Light Photoredox Catalysis. Available at: [Link]

      • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]

      • Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
      • PMC. (n.d.). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Available at: [Link]

      • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Available at: [Link]

      • ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Available at: [Link]

      • ResearchGate. (n.d.). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography.... Available at: [Link]_

      • ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. Available at: [Link]

      Sources

      Comparative Guide: Cost-Benefit Analysis of Chiral Synthesis Routes

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides a technical, data-driven cost-benefit analysis of chiral synthesis routes, designed for researchers and process chemists. It moves beyond basic textbook definitions to analyze industrial viability, cost structures, and green chemistry metrics.

      Executive Summary In pharmaceutical process development, the choice of chiral strategy is rarely a binary decision between "chemical" and "biological." It is a multi-variable optimization problem involving Time-to-Market (TTM) , Cost of Goods Sold (COGS) , and Process Mass Intensity (PMI) .

      This guide analyzes the three dominant paradigms:

      • Chiral Pool Synthesis: High atom economy for structurally related targets, but often plagued by high step counts.

      • Resolution (Classical & Kinetic): Low barrier to entry, but theoretically capped at 50% yield without recycling.

      • Asymmetric Catalysis (Chemo- & Bio-): High initial development cost, but superior long-term scalability and purity.

      Part 1: Strategic Framework – The Decision Matrix

      Before committing resources, use this logic flow to determine the most viable route.

      RouteSelection Start Target Molecule Analysis PoolCheck Is a structural analog available in the Chiral Pool? Start->PoolCheck StepCount Does adaptation require >3 protection/deprotection steps? PoolCheck->StepCount Yes ResCheck Is the racemate easily accessible (<2 steps)? PoolCheck->ResCheck No PoolRoute SELECT CHIRAL POOL (Low R&D Cost, Fast TTM) StepCount->PoolRoute No StepCount->ResCheck Yes (Too complex) Recycle Is dynamic kinetic resolution (DKR) or racemization feasible? ResCheck->Recycle Yes CatCheck Are functional groups compatible with hydrogenation/oxidation? ResCheck->CatCheck No ResRoute SELECT RESOLUTION (Low CapEx, Med COGS) Recycle->ResRoute Yes Recycle->CatCheck No (Yield <50% unacceptable) BioCheck Is there a known enzyme class (e.g., Transaminase, Lipase)? CatCheck->BioCheck Yes ChemRoute SELECT CHEMOCATALYSIS (High R&D, Low COGS at Scale) BioCheck->ChemRoute No BioRoute SELECT BIOCATALYSIS (Greenest, Best Purity) BioCheck->BioRoute Yes

      Figure 1: Logic gate for selecting chiral synthesis strategies based on structural complexity and process constraints.

      Part 2: Deep Dive – Asymmetric Chemocatalysis vs. Biocatalysis

      Case Study: The Synthesis of Sitagliptin

      The industrial synthesis of Sitagliptin (Januvia®) serves as the definitive case study for comparing metal-catalyzed asymmetric hydrogenation against engineered enzymatic transamination.

      1. Performance Comparison Data
      MetricChemical Route (Rh-Catalyzed)Biocatalytic Route (Transaminase)Impact
      Catalyst Rh(I)/Josiphos (Metal)ATA-117 (Engineered Enzyme)Bio eliminates heavy metal waste.
      Conditions 250 psi H₂, High PressureAtmospheric, Aqueous/DMSOBio reduces CapEx (no high-pressure vessels).
      Yield ~80-82%92%+10-13% Yield Increase
      Enantiomeric Excess (ee) 97% (Requires recrystallization)>99.95%Bio eliminates downstream purification steps.
      Productivity Moderate+53% ( kg/L/day )Bio increases throughput significantly.
      Waste (E-Factor) High (Solvent intensive)-19% Total WasteBio is greener.
      Manufacturing Cost Baseline~€30.9/mol (Est.[1] Reduction) Bio is cheaper at scale.
      2. Experimental Protocol: Biocatalytic Transamination

      Note: This protocol validates the ease of setup compared to high-pressure hydrogenation.

      Objective: Conversion of Pro-Sitagliptin Ketone to Sitagliptin using an engineered transaminase.

      Reagents:

      • Substrate: Pro-sitagliptin ketone (200 g/L)[2][3]

      • Enzyme: ATA-117 variant (6 g/L)[2]

      • Amine Donor: Isopropylamine (1 M)

      • Co-factor: PLP (Pyridoxal-5'-phosphate) (1 mM)

      • Solvent: 50% DMSO / 50% Buffer (0.1 M Triethanolamine, pH 8.5)

      Step-by-Step Workflow:

      • Preparation: Dissolve the ketone substrate in DMSO. Separately, prepare the aqueous buffer containing the amine donor (isopropylamine) and PLP. Adjust pH to 8.5.

      • Initiation: Add the enzyme powder to the aqueous buffer. Stir gently to dissolve (avoid foaming). Add the DMSO-substrate solution to the aqueous enzyme mix.

      • Reaction: Stir at 40°C for 24 hours. No inert atmosphere or high pressure is required.

      • In-Process Control (IPC): Monitor conversion via HPLC (C18 column). Reaction is complete when ketone < 1%.

      • Workup: Acidify to pH 2 to quench enzyme. Extract with organic solvent (e.g., isopropyl acetate) to remove unreacted ketone. Basify aqueous layer to precipitate the chiral amine product.

      Part 3: The "Hidden Costs" of Chiral Pool & Resolution

      While asymmetric catalysis is elegant, Chiral Pool and Resolution remain workhorses for early-phase development due to speed. However, they carry hidden costs.

      1. Chiral Pool: The "Step Count" Penalty

      Using a natural product (e.g., L-Proline) is cheap initially (

      
      50/kg), but if the target molecule requires inverting a stereocenter or protecting functional groups, the Process Mass Intensity (PMI)  skyrockets.
      
      • Cost Driver: Every protection/deprotection step adds ~20-30% to the COGS (reagents + solvent + yield loss).

      • Rule of Thumb: If the chiral pool route requires >2 extra steps compared to a de novo asymmetric route, the asymmetric route is usually cheaper at scale.

      2. Classical Resolution: The "50% Wall"

      Classical resolution (crystallization of diastereomeric salts) is the lowest CapEx option (standard reactors only).

      • The Trap: Maximum theoretical yield is 50%.

      • The Fix: You must develop a racemization protocol for the undesired enantiomer to make this economically viable.

      • Cost Analysis:

        • Without Recycling: COGS is 2x raw material cost + disposal of 50% waste.

        • With Recycling: COGS drops, but energy costs rise (heating/cooling cycles for racemization).

      ResolutionEconomics Racemate Racemic Mixture (100 kg) SaltForm Salt Formation Racemate->SaltForm ResAgent Resolving Agent (Chiral Acid/Base) ResAgent->SaltForm Filter Filtration SaltForm->Filter Solid Solid: Desired Salt (45 kg) Filter->Solid Liquor Mother Liquor: Undesired Isomer (45 kg) Filter->Liquor FreeBase Free Basing Solid->FreeBase Racemization Racemization Step (Heat/Base) Liquor->Racemization Essential for Cost Efficiency Product Final Product (Yield: 40-45%) FreeBase->Product Recycle Recycled Racemate Racemization->Recycle Recycle->SaltForm

      Figure 2: Mass flow in classical resolution. The "Mother Liquor" stream represents a 50% cost loss unless the dashed "Racemization" loop is implemented.

      Part 4: Green Chemistry Metrics & Sustainability

      Modern cost-benefit analysis must include waste disposal costs.

      MetricDefinitionChiral PoolResolutionAsymmetric Catalysis
      Atom Economy (AE) (MW Product / MW Reagents) × 100High (if direct)Low (Resolving agents are waste)Very High (Catalytic)
      E-Factor kg Waste / kg ProductLow to MediumHigh (>100 often, due to solvent/recrystallization)Low (<10 for optimized bio-processes)
      PMI Total Mass / Mass ProductVariableHighLow

      Recommendation:

      • For Early Phase (g to kg): Use Chiral Pool or Resolution . Speed is worth the higher unit cost.

      • For Late Phase (tonnes): Invest in Asymmetric Catalysis (Bio or Chemo). The R&D cost is amortized by the massive savings in raw materials and waste disposal.

      References
      • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link

      • Tufvesson, P., et al. (2011). Process Considerations for the Asymmetric Synthesis of Chiral Amines using Transaminases. Biotechnology and Bioengineering.[4][5][6] Link

      • Sheldon, R. A. (2007). The E Factor 15 Years On: Contributions to Green Chemistry and Sustainability. Green Chemistry. Link

      • BenchChem. (2025). A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Phenyl-2-pentanol. Link

      • Alcántara, A. R. (2017).[2] Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Journal of Medicinal Chemistry and Drug Design. Link

      Sources

      Safety Operating Guide

      Navigating the Disposal of (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol: A Guide for Laboratory Professionals

      Author: BenchChem Technical Support Team. Date: February 2026

      For researchers and scientists in the fast-paced world of drug development, the synthesis and application of novel compounds like (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol are routine. However, the lifecycle of such a specialized chemical does not end with the experiment. Proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

      At its core, this compound is a halogenated organic compound. The presence of both bromine and fluorine atoms on the molecule dictates its chemical reactivity, toxicity profile, and, consequently, the stringent requirements for its disposal. Failure to adhere to proper disposal protocols can result in regulatory penalties, environmental contamination, and, most importantly, significant health and safety risks to laboratory personnel.

      Pre-Disposal Assessment: Understanding the Hazards

      Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for the (S)-enantiomer is not widely available, GHS classification data and information from closely related structures, such as 2,2,2-trifluoroethanol, provide a robust basis for a conservative risk assessment.[1][2][3]

      Hazard ClassificationDescriptionGHS Pictogram
      Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3]
      Skin Irritation (Category 2) Causes skin irritation.[3]
      Serious Eye Irritation (Category 2A) Causes serious eye irritation.[3]
      Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[3]
      Flammable Liquid (Category 3) Based on the parent compound 2,2,2-trifluoroethanol, it should be treated as a flammable liquid.[4][5]
      Reproductive Toxicity (Category 1B) Based on the parent compound 2,2,2-trifluoroethanol, it may damage fertility.[2]
      Specific Target Organ Toxicity, Repeated Exposure (Category 2) Based on the parent compound 2,2,2-trifluoroethanol, it may cause damage to organs through prolonged or repeated exposure.[6]

      Due to its halogenated nature, this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the disposal of hazardous waste.[7] Specifically, as a spent halogenated solvent, it would likely be classified under the "F-list" of hazardous wastes from non-specific sources.[8][9][10]

      Disposal Workflow: A Step-by-Step Protocol

      The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste streams. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

      Step 1: Personal Protective Equipment (PPE) and Engineering Controls

      Causality: The primary routes of exposure are inhalation, skin contact, and eye contact.[2] The flammability of the compound also presents a significant risk.[4][5] Therefore, robust protective measures are non-negotiable.

      • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[5]

      • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

      • Eye Protection: Use chemical safety goggles and a full-face shield.[2]

      • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

      Step 2: Waste Segregation and Container Selection

      Causality: Improper segregation of chemical waste can lead to dangerous reactions and complicates the disposal process. The choice of container material is crucial to prevent degradation and leakage.

      • Liquid Waste:

        • Collect pure this compound and solutions containing a significant concentration of the compound in a dedicated, properly labeled hazardous waste container.

        • The container should be made of a chemically resistant material, such as glass or high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[11]

        • Do not mix with other waste streams, particularly strong oxidizing agents, acids, or bases, to avoid potentially violent reactions.[6]

      • Solid Waste:

        • Contaminated labware (e.g., pipette tips, weighing boats) and PPE (e.g., gloves) should be collected in a separate, clearly labeled solid hazardous waste container.

        • This container should be a puncture-resistant bag or drum.

      • Aqueous Waste:

        • Dilute aqueous solutions may be generated from cleaning glassware. These should be collected in a separate "Halogenated Organic Aqueous Waste" container. Do not dispose of this waste down the drain.[1]

      Step 3: Waste Labeling and Accumulation

      Causality: Accurate and detailed labeling is a legal requirement under RCRA and is essential for the safety of waste handlers.[7]

      • All waste containers must be labeled with the words "Hazardous Waste."

      • The label must clearly identify the contents, including the full chemical name: "this compound."

      • Indicate the approximate concentration or volume of the compound.

      • List all associated hazards (e.g., "Flammable," "Toxic," "Irritant").

      • Include the date when the waste was first added to the container.

      • Containers must be kept closed at all times, except when adding waste. Store in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.[5]

      Step 4: Arranging for Disposal

      Causality: Hazardous waste must be disposed of through a licensed and approved hazardous waste management company to ensure it is treated and disposed of in an environmentally sound manner.

      • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

      • Provide the EHS office with a complete and accurate inventory of the waste.

      • Follow all institutional procedures for waste pickup and documentation.

      The ultimate disposal method for halogenated organic compounds like this is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide and hydrogen fluoride).[12][13]

      Emergency Procedures: Handling Spills

      Causality: Accidental spills pose an immediate risk of exposure and fire. A pre-planned and practiced response is critical to mitigating these risks.

      • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

      • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4][6]

      • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

      • Contain and Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[1][5]

      • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for solid waste.

      • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

      • Report: Report the spill to your supervisor and the EHS office, regardless of the size.

      Disposal Decision Workflow

      The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

      DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated Assess Assess Waste Type Start->Assess Liquid Pure Compound or Concentrated Solution Assess->Liquid Liquid Solid Contaminated Labware/PPE Assess->Solid Solid Aqueous Dilute Aqueous Waste Assess->Aqueous Aqueous Container_L Collect in Labeled Glass or HDPE Container 'Halogenated Organic Liquid Waste' Liquid->Container_L Container_S Collect in Labeled Lined Solid Waste Drum Solid->Container_S Container_A Collect in Labeled 'Halogenated Aqueous Waste' Container Aqueous->Container_A Segregate Segregate from Incompatible Chemicals Container_L->Segregate Container_S->Segregate Container_A->Segregate Store Store in Satellite Accumulation Area (Keep Closed) Segregate->Store EHS Contact EHS for Pickup Store->EHS

      Caption: Decision workflow for proper waste segregation and disposal.

      By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

      References

      • Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]

      • Halocarbon Life Sciences. (2015, June 15). SDS – SAFETY DATA SHEET: TRIFLUOROETHANOL. Retrieved from [Link]

      • SynQuest Laboratories, Inc. (2019, February 7).
      • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. PubChem Compound Database. Retrieved from [Link]

      • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: 2,2,2-Trifluoroethanol (Peptide Synthesis).
      • ScienceLab.com. (2005, October 10). 2,2,2- Trifluoroethanol MSDS.
      • DC Fine Chemicals. (2024, November 4).
      • Alfa Aesar. (2025, September 15).
      • FAST-ACT. (n.d.). Bromine trifluoride (7787-71-5). Retrieved from [Link]

      • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

      • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
      • University of Maryland | Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

      • Harper, D. B. (n.d.). Degradation and Transformation of Organic Fluorine Compounds.
      • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
      • Mcneish, G. J. (2015, November 14). Which is the best way to recycle or neutralise Bromine?.
      • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

      • Vehlow, J. (2002).

      Sources

      ×

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
      Reactant of Route 1
      (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
      Reactant of Route 2
      (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.